molecular formula C23H23FN6O2 B605733 ATM Inhibitor-10

ATM Inhibitor-10

Cat. No.: B605733
M. Wt: 434.5 g/mol
InChI Key: XHNKFGYYGPLYPT-ZDUSSCGKSA-N
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Description

AZ 5704 is a potent and selective ATM kinase inhibitor.

Properties

IUPAC Name

7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(1-methylpyrazol-3-yl)ethyl]amino]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c1-13(20-6-7-30(2)29-20)28-22-17-8-16(14-4-5-15(12-32-3)26-10-14)19(24)9-21(17)27-11-18(22)23(25)31/h4-11,13H,12H2,1-3H3,(H2,25,31)(H,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNKFGYYGPLYPT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of ATM Inhibitor-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of ATM Inhibitor-10, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This document details the scientific journey from a high-throughput screening hit to a highly optimized lead compound, presenting key data, experimental methodologies, and relevant biological pathways.

Introduction to ATM and its Inhibition

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3][4][5][6] In many cancer cells, the DDR pathway is dysregulated, making them more reliant on specific repair mechanisms for survival. Consequently, inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[7][8]

ATM inhibitors are a class of targeted therapies designed to block the kinase activity of the ATM protein.[7][8] By doing so, they prevent cancer cells from repairing DNA damage, ultimately leading to cell death.[7] This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy.

Discovery of this compound

This compound, also known as compound 74, was discovered through a systematic drug discovery program starting from a modestly potent high-throughput screening (HTS) hit.[7][9] The initial hit belonged to the 3-quinoline carboxamide chemical class.[3][9] Through extensive structure-activity relationship (SAR) studies, researchers at AstraZeneca optimized the initial compound to enhance its potency, selectivity, and oral bioavailability.[3][9]

The optimization process led to the identification of 7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide (compound 74) as a highly potent and selective ATM inhibitor with favorable pharmacokinetic properties suitable for oral administration.[9]

Quantitative Biological Data

The biological activity of this compound and related compounds was assessed through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound and Related Compounds [9]

CompoundATM Kinase IC50 (nM)Cellular ATM Inhibition IC50 (nM)
This compound (74) 0.6 2.8
Compound 720.52.1
HTS Hit (4)490>10000

Table 2: Kinase Selectivity Profile of this compound [9]

KinaseIC50 (nM)Selectivity (fold vs. ATM)
ATM 0.6 1
DNA-PK>10000>16667
mTOR>10000>16667
PI3Kα>10000>16667
PI3Kβ>10000>16667
PI3Kγ38006333
PI3Kδ7301217

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the construction of the core 3-quinoline carboxamide scaffold, followed by the strategic introduction of the side chains that confer its high potency and selectivity. The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Introduction cluster_2 Final Product A Starting Material: Substituted Aniline B Cyclization Reaction A->B C Formation of 4-chloro-quinoline-3-carboxylate B->C D Suzuki Coupling with 6-(methoxymethyl)pyridin-3-ylboronic acid C->D Step 1 E Amine Substitution at C4 with (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine D->E Step 2 F Amide Formation E->F Step 3 G This compound (Compound 74) F->G Step 4 G cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effects DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive Inactive ATM (dimer) MRN->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_inhibitor This compound ATM_inhibitor->ATM_active inhibits CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle DNARepair DNA Repair H2AX->DNARepair BRCA1->DNARepair

References

The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective class of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors: the 3-quinoline carboxamides. ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Core Structure-Activity Relationship (SAR) Data

The discovery and optimization of the 3-quinoline carboxamide series stemmed from a modestly potent high-throughput screening hit.[1] Systematic modifications of the core scaffold have elucidated key structural features that govern potency and selectivity. The following tables summarize the quantitative SAR data for this series, highlighting the impact of substitutions at various positions on their inhibitory activity against ATM.

Table 1: SAR of Modifications at the 4- and 6-Positions of the Quinoline Core
CompoundR4-amino SubstituentR6-SubstituentCellular ATM IC50 (nM)
4 (HTS Hit) 2-pyridinylH490
72 (AZ31) (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl6-(methoxymethyl)-3-pyridinyl0.6
74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl6-(methoxymethyl)pyridin-3-yl1.1

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[1]

Table 2: Kinase Selectivity Profile of Representative 3-Quinoline Carboxamides
CompoundATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)PI3Kγ IC50 (nM)
72 (AZ31) 0.6>10000>10000>100004900
74 1.1>10000>10000>10000>10000

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of the 3-quinoline carboxamide ATM inhibitors.

Cellular ATM Kinase Inhibition Assay (Immunofluorescence)

This assay quantifies the inhibition of ATM kinase activity in cells by measuring the phosphorylation of a downstream substrate, such as KAP1.

  • Cell Culture and Treatment:

    • Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) onto 96-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for 1 hour.

    • Induce DNA double-strand breaks (DSBs) by treating the cells with a DNA-damaging agent (e.g., 3 µM doxorubicin) for 1 hour.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear fluorescence intensity of p-KAP1.

    • Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

Western Blotting for ATM Signaling Pathway Analysis

This method is used to assess the levels of key proteins in the ATM signaling cascade.

  • Sample Preparation:

    • Culture and treat cells with inhibitors and/or DNA-damaging agents as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), total KAP1, p-KAP1 (Ser824), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the relative protein levels.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of 3-quinoline carboxamide ATM inhibitors.

ATM_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Cellular Outcomes DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active ATM Monomer (p-ATM Ser1981) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates Inhibitor 3-Quinoline Carboxamide Inhibitor Inhibitor->ATM_active inhibits CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle DNARepair DNA Repair KAP1->DNARepair

Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Experimental_Workflow cluster_workflow Inhibitor Development Workflow HTS High-Throughput Screening Hit_Ident Hit Identification (e.g., Compound 4) HTS->Hit_Ident Lead_Opt Lead Optimization (SAR Studies) Hit_Ident->Lead_Opt In_Vitro In Vitro Assays (Kinase Selectivity, Cellular Potency) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenograft Studies) In_Vitro->In_Vivo Candidate Clinical Candidate (e.g., AZ31) In_Vivo->Candidate

Caption: Experimental Workflow for ATM Inhibitor Development.

References

Unveiling the Precision of ATM Inhibitor-10: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of ATM Inhibitor-10, a potent and highly selective compound targeting the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its inhibitory activity, the methodologies used for its characterization, and its place within the broader landscape of DNA damage response signaling.

Executive Summary

This compound, also referred to as compound 74, is a 3-quinoline carboxamide that demonstrates exceptional potency and selectivity for ATM kinase, with a reported IC50 value of 0.6 nM.[1][2][3][4][5] Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window. This guide delves into the quantitative measures of its selectivity against other key kinases in the PI3K-related kinase (PIKK) family and provides a detailed look at the experimental protocols used to ascertain these values. Furthermore, we visualize the critical ATM signaling pathway and the experimental workflow for assessing kinase inhibition to provide a clear and comprehensive understanding of this inhibitor's function and evaluation.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound and other highly selective ATM inhibitors against ATM and other closely related kinases. This structured format allows for a clear comparison of potency and selectivity.

Kinase TargetThis compound IC50AZD0156 IC50 (Cell-based)M3541 IC50 (Enzyme)ATM Inhibitor-1 IC50
ATM 0.6 nM [1][2][3][4][5]0.58 nM [6]0.25 nM [7]0.7 nM [5]
ATR> 19 µM[8]6.2 µM[6]Unaffected at 1 µM[7]-
DNA-PK-0.14 µM (Enzyme)[6]15 nM (60-fold higher)[7]2.8 µM[5]
mTOR-0.61 µM[6]Unaffected at 1 µM[7]21 µM[5]
PI3Kα-1.4 µM[6]Unaffected at 1 µM[7]3.8 µM[5]
PI3Kβ--Unaffected at 1 µM[7]10.3 µM[5]
PI3Kγ--Unaffected at 1 µM[7]3 µM[5]
PI3Kδ---0.73 µM[5]

Note: Data for AZD0156, M3541, and ATM Inhibitor-1 are included to provide a broader context of selectivity for potent ATM inhibitors, as comprehensive panel data for this compound is not publicly available.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually articulate the complex biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex (Mre11/Rad50/NBS1) DNA_DSB->MRN_Complex recruits ATM_dimer Inactive ATM Dimer MRN_Complex->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_monomer inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM Signaling Pathway in Response to DNA Damage.

Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (ATM) - Substrate (e.g., p53 peptide) - ATP - Assay Buffer Incubation Incubate Kinase, Inhibitor, and Substrate Reagents->Incubation Inhibitor Prepare this compound (Serial Dilutions) Inhibitor->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction Kinase Reaction Proceeds (Phosphorylation) Initiation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Phosphorylated Substrate (e.g., FRET, Luminescence) Termination->Detection Data_Analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Detection->Data_Analysis

Caption: General Workflow for a Kinase Inhibition Assay.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust and precise experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified kinase.

1. Materials and Reagents:

  • Recombinant human ATM kinase
  • Kinase substrate (e.g., biotinylated p53-derived peptide)
  • ATP (Adenosine triphosphate)
  • This compound (dissolved in DMSO)
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
  • Detection reagents (e.g., FRET pairs like europium-labeled anti-phospho-serine antibody and APC-labeled streptavidin for a TR-FRET assay)
  • Microplates (e.g., 384-well, low-volume, non-binding surface)

2. Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.
  • Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
  • Kinase and Substrate Addition: Prepare a mixture of recombinant ATM kinase and the substrate peptide in kinase assay buffer. Add an equal volume (e.g., 2.5 µL) to each well.
  • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for ATM. Add an equal volume (e.g., 5 µL) to each well to start the kinase reaction.
  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
  • Reaction Termination and Detection: Stop the reaction by adding a detection reagent mixture. For a TR-FRET assay, this would contain EDTA to chelate Mg2+ and the FRET-pair detection reagents.
  • Signal Reading: Incubate the plate for the recommended time for the detection reagents to bind. Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for ATM Inhibition

This assay measures the inhibition of ATM activity within a cellular context by quantifying the phosphorylation of a downstream target.

1. Materials and Reagents:

  • Human cell line (e.g., MCF7, A549)
  • Cell culture medium and supplements
  • This compound
  • DNA damaging agent (e.g., etoposide, ionizing radiation)
  • Lysis buffer
  • Primary antibodies (e.g., anti-phospho-KAP1, anti-phospho-CHK2)
  • Secondary antibodies (e.g., HRP-conjugated)
  • Western blot or In-Cell Western™ reagents

2. Procedure (In-Cell Western™ Example):

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).
  • Induction of DNA Damage: Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) or by exposing the cells to ionizing radiation.
  • Incubation: Incubate the cells for a time sufficient to induce ATM-dependent phosphorylation (e.g., 1-2 hours).
  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
  • Blocking: Block non-specific antibody binding with a blocking buffer.
  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a phosphorylated ATM substrate (e.g., anti-phospho-KAP1). A second primary antibody for a housekeeping protein can be used for normalization.
  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
  • Signal Detection: Scan the plate using an imaging system that can detect the fluorescence from the secondary antibodies.

3. Data Analysis:

  • Quantify the fluorescence intensity for the phosphorylated substrate and the normalization protein in each well.
  • Normalize the phospho-protein signal to the total protein signal.
  • Calculate the percentage of inhibition relative to the control (DNA damage, no inhibitor).
  • Determine the cellular IC50 value by plotting the normalized signal against the inhibitor concentration.

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase. Its sub-nanomolar potency and significant selectivity over other PIKK family members underscore its potential as a precise tool for research and therapeutic development. The methodologies outlined in this guide provide a framework for the accurate assessment of its activity and selectivity, which are critical for its continued investigation and application in fields such as oncology. The provided visualizations of the ATM signaling pathway and experimental workflows serve to enhance the understanding of the inhibitor's mechanism of action and the processes by which it is evaluated.

References

The Downstream Signaling Effects of ATM Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling consequences of inhibiting the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Due to the limited public data on a specific molecule designated "ATM Inhibitor-10," this document will focus on the well-characterized and clinically evaluated compound AZD0156 , a potent and highly selective ATM inhibitor that belongs to the same 3-quinoline carboxamide chemical series as the molecule sometimes referred to as "this compound (compound 74)". The data presented here is collated from preclinical studies and serves as a comprehensive resource for understanding the cellular impact of potent ATM inhibition.

Core Mechanism of ATM and its Inhibition

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine kinase that acts as a primary sensor and transducer of DNA double-strand breaks (DSBs).[1][2] Upon detection of DSBs, ATM autophosphorylates at Serine 1981, leading to its activation.[2] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate a complex cellular response that includes cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[1][3]

ATM inhibitors like AZD0156 are ATP-competitive small molecules that bind to the kinase domain of ATM, preventing its catalytic activity.[2] This abrogation of ATM signaling prevents the downstream phosphorylation cascade, thereby disrupting the cellular response to DSBs. This mechanism is of significant therapeutic interest, particularly in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[2][4]

Quantitative Effects on Downstream Signaling Pathways

The inhibition of ATM by AZD0156 leads to a quantifiable reduction in the phosphorylation of its key downstream targets. The following tables summarize the observed effects in various preclinical models.

Table 1: Inhibition of Radiation-Induced ATM Substrate Phosphorylation by AZD0156
Target ProteinCell LineTreatment ConditionsAZD0156 Concentration% Inhibition of Phosphorylation (relative to irradiated control)Reference
p-ATM (S1981) FaDu WT1 hr pre-treatment, 1 hr post 5 Gy IR1 nMDose-dependent inhibition observed[2]
3 nMDose-dependent inhibition observed[2]
10 nMDose-dependent inhibition observed[2]
30 nM>90%[2]
p-KAP1 (S824) FaDu WT1 hr pre-treatment, 1 hr post 5 Gy IR1 nMDose-dependent inhibition observed[2]
3 nMDose-dependent inhibition observed[2]
10 nMDose-dependent inhibition observed[2]
30 nM>90%[2]
p-RAD50 FaDu WT1 hr pre-treatment, 1 hr post 5 Gy IR1 nM - 30 nMDose-dependent inhibition observed[2]
p-CHK2 (T68) FaDu WT1 hr pre-treatment, 1 hr post 5 Gy IR1 nM - 30 nMDose-dependent inhibition observed[2]

IR: Ionizing Radiation

Table 2: Cellular Consequences of ATM Inhibition by AZD0156
Cellular EndpointCell LineTreatment ConditionsAZD0156 ConcentrationObserved EffectReference
γH2AX Foci Formation FaDu WT1 hr pre-treatment, 4 hr post 5 Gy IR30 nM~90% reduction in cells with >5 foci[2]
γH2AX Foci Formation CRC026 PDXCombination with IrinotecanNot specifiedSignificant increase in γH2AX foci[1]
Cell Cycle Arrest FaDu WTCombination with Olaparib (1 µM) for 24 hr30 nM>50% of cells in G2/M phase[2]
Cell Cycle Arrest RKO, LOVO, HT29Combination with SN38 (10 nM) for 24 hr50 nM & 100 nMSignificant increase in G2/M population[1]
Apoptosis FaDu WTCombination with Olaparib (1 µM) for 96 hr30 nM4-fold increase in cleaved caspase 3/7[2]

PDX: Patient-Derived Xenograft SN38: Active metabolite of Irinotecan

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core ATM signaling pathway and a typical experimental workflow for assessing the impact of an ATM inhibitor.

ATM_Signaling_Pathway DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM-p (S1981) (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates ATM_Inhibitor ATM Inhibitor (e.g., AZD0156) ATM_Inhibitor->ATM_active inhibits pCHK2 p-CHK2 (T68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis pBRCA1 p-BRCA1 BRCA1->pBRCA1 DNARepair DNA Repair pBRCA1->DNARepair gH2AX γH2AX H2AX->gH2AX gH2AX->DNARepair

Diagram 1: ATM Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis plate Seed cells (e.g., FaDu) pretreat Pre-treat with ATM inhibitor (e.g., AZD0156, 1 hr) plate->pretreat damage Induce DNA Damage (e.g., 5 Gy Irradiation) pretreat->damage incubate Incubate (e.g., 1 hr) damage->incubate lyse Lyse cells in buffer with phosphatase/protease inhibitors incubate->lyse quantify Quantify protein (e.g., BCA assay) lyse->quantify denature Denature protein with SDS-PAGE sample buffer quantify->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-CHK2) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect

Diagram 2: Workflow for Western Blot Analysis of ATM Signaling.

Detailed Experimental Protocols

The following are representative protocols based on methodologies cited in the referenced literature for studying the effects of ATM inhibitors.

Western Blotting for Phosphorylated ATM Substrates

This protocol is adapted from methodologies used to assess ATM signaling.[2]

1. Cell Culture and Treatment:

  • Seed cells (e.g., FaDu, HT29) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Pre-treat cells with desired concentrations of AZD0156 (e.g., 1, 3, 10, 30 nM) or DMSO vehicle control for 1 hour.

  • Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).

  • Return cells to the incubator for a specified time (e.g., 1 hour).

2. Protein Extraction:

  • Place plates on ice and wash cells twice with ice-cold PBS.

  • Lyse cells by adding 100-150 µL of ice-cold NP-40 lysis buffer (50 mmol/L Tris-HCl pH 7.4, 150 mmol/L NaCl, 1% NP-40) supplemented with a complete protease and phosphatase inhibitor cocktail.

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification and Sample Preparation:

  • Determine protein concentration using a BCA protein assay kit.

  • Normalize protein concentrations for all samples with lysis buffer.

  • Add 4X SDS-PAGE sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.

4. SDS-PAGE and Immunoblotting:

  • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris or 3-8% Tris-Acetate (for high MW proteins like ATM) SDS-PAGE gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-ATM S1981, anti-p-CHK2 T68, anti-p-KAP1 S824) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • For loading controls, probe the membrane with an antibody against a housekeeping protein like Vinculin or β-actin.

Immunofluorescence for γH2AX Foci

This protocol is based on methods for visualizing DNA damage foci.[2]

1. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat cells with AZD0156 and induce DNA damage as described in the Western blotting protocol.

  • After the desired incubation period (e.g., 4 hours), proceed with fixation.

2. Fixation and Permeabilization:

  • Wash cells once with PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS.

3. Immunostaining:

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Seal the coverslips with nail polish.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify the number of foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from methodologies to assess cell cycle distribution.[1][2]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and treat with AZD0156 and/or a DNA-damaging agent for the desired duration (e.g., 24 hours).

2. Cell Harvesting and Fixation:

  • Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Store cells at -20°C for at least 2 hours (or up to several weeks).

3. Staining and Analysis:

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle phases (G1, S, G2/M) based on PI fluorescence intensity.

Conclusion

The inhibition of ATM by potent and selective molecules like AZD0156 has profound and predictable effects on downstream signaling pathways. The primary consequence is the abrogation of the DNA damage response, characterized by a lack of phosphorylation of key substrates such as CHK2, KAP1, and H2AX. This molecular inhibition translates into significant cellular phenotypes, including the potentiation of DNA damage, disruption of cell cycle checkpoints, and induction of apoptosis, particularly in combination with DNA-damaging agents. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of ATM inhibition and for professionals involved in the development of novel DDR-targeted therapies.

References

ATM Inhibitor-10 role in cell cycle checkpoints

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of ATM Inhibitors in Cell Cycle Checkpoints

Topic: Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "ATM Inhibitor-10" is a generic identifier. This guide will focus on KU-55933 , a potent, selective, and well-characterized ATP-competitive inhibitor of the ATM kinase, as a representative molecule for this class of compounds. The data and protocols presented are based on published findings for KU-55933.

Executive Summary

The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Upon activation, ATM orchestrates a complex signaling network that initiates cell cycle arrest, activates DNA repair machinery, or induces apoptosis if the damage is irreparable.[4][5][6] The central role of ATM in maintaining genomic integrity makes it a critical target in oncology. Many cancer therapies, including ionizing radiation and various chemotherapeutics, function by inducing DSBs. However, cancer cells can leverage functional ATM signaling to arrest the cell cycle, repair the damage, and continue to proliferate.

ATM inhibitors, such as KU-55933, are designed to abrogate this protective response. By blocking the kinase activity of ATM, these inhibitors prevent the phosphorylation of downstream targets essential for checkpoint activation.[7][8] This action overrides the DNA damage-induced cell cycle arrest, forcing cancer cells with damaged DNA to proceed through mitosis, which often leads to mitotic catastrophe and cell death. This mechanism makes ATM inhibitors potent sensitizing agents that can significantly enhance the efficacy of radiotherapy and DNA-damaging chemotherapy.[9]

Mechanism of Action of KU-55933

KU-55933 is a potent and specific small molecule inhibitor of ATM kinase.[7][8][10] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of ATM.[8][11] This binding prevents ATM from catalyzing the transfer of phosphate groups to its numerous downstream substrates.

In response to DSBs, ATM would normally phosphorylate key proteins to initiate cell cycle arrest. The primary consequence of KU-55933 treatment is the blockade of these phosphorylation events, leading to checkpoint abrogation. Specifically, KU-55933 has been shown to inhibit the radiation-induced phosphorylation of:

  • p53 on Serine 15: This prevents the stabilization and activation of the p53 tumor suppressor, thereby blocking the transcription of its target genes like the CDK inhibitor p21.[4][5][7]

  • Chk2 on Threonine 68: This prevents the activation of the Chk2 checkpoint kinase, which plays a crucial role in both G1/S and G2/M arrest.[9][12]

  • Other Substrates: KU-55933 also prevents the phosphorylation of other critical ATM targets involved in the DNA Damage Response (DDR), including NBS1, SMC1, and the histone variant H2AX.[9]

Role in Cell Cycle Checkpoints

By inhibiting the ATM signaling cascade, KU-55933 effectively disrupts the G1/S, intra-S, and G2/M cell cycle checkpoints that are normally activated in response to DNA double-strand breaks.

  • G1/S Checkpoint Abrogation: A key pathway for G1 arrest involves ATM-mediated phosphorylation and stabilization of p53, leading to the induction of p21.[4] KU-55933 blocks p53 phosphorylation, preventing p21 induction and allowing cells to bypass the G1/S checkpoint and enter S-phase despite the presence of DNA damage. In some cancer cells, KU-55933 has also been shown to induce G1 arrest by downregulating cyclin D1 synthesis.[13]

  • Intra-S Checkpoint Abrogation: The intra-S checkpoint slows DNA replication to allow for the repair of damage that occurs during S-phase. This process is partly mediated by the ATM-Chk2-Cdc25A pathway and phosphorylation of SMC1.[2] Inhibition of ATM by KU-55933 overrides this checkpoint, leading to radioresistant DNA synthesis.

  • G2/M Checkpoint Abrogation: The G2/M checkpoint is the most critical checkpoint for preventing cells with damaged DNA from entering mitosis. ATM activates Chk2, which in turn phosphorylates and inactivates the Cdc25 family of phosphatases. This prevents the activation of the Cyclin B/CDK1 complex, which is required for mitotic entry. KU-55933 blocks this entire cascade, forcing cells to enter mitosis prematurely, which can result in mitotic catastrophe and apoptosis.[9]

Data Presentation

Quantitative data for KU-55933 is summarized below for easy reference and comparison.

Table 1: In Vitro Potency and Selectivity of KU-55933
Target KinaseAssay TypeValueReference(s)
ATM IC50 12.9 nM [7][10][11]
ATM Ki 2.2 nM [7][8]
DNA-PKIC502,500 nM[8][14]
mTORIC509,300 nM[8][14]
PI 3-KinaseIC5016,600 nM[8][14]
ATRIC50>100,000 nM[8]
Table 2: Cellular Activity of KU-55933
Cellular EndpointCell LineValueConditionReference(s)
Inhibition of p53 (Ser15) PhosphorylationU2OSIC50 ≈ 300 nMPost Ionizing Radiation[7][14]
Proliferation InhibitionMDA-MB-453, PC-3~50% inhibition10 µM[10]
Cell Cycle ArrestCancer cells with overactivated AktInduces G1 arrestN/A[13]
RadiosensitizationHeLaSignificant1-10 µM[14]
ChemosensitizationHeLaSignificant1-10 µMWith Doxorubicin, Etoposide

Mandatory Visualizations

Diagram 1: ATM Signaling Pathway and Inhibition

ATM_Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (Inactive Dimer) MRN->ATM_inactive recruits ATM_active ATM (Active Monomer) p-Ser1981 ATM_inactive->ATM_active autophosphorylates Chk2_inactive Chk2 ATM_active->Chk2_inactive phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates KU55933 KU-55933 (ATM Inhibitor) KU55933->ATM_active INHIBITS Chk2_active p-Chk2 (Thr68) Chk2_inactive->Chk2_active Checkpoint Cell Cycle Checkpoints Activated (G1/S, G2/M) Chk2_active->Checkpoint p53_active p-p53 (Ser15) (Stable) p53->p53_active p53_active->Checkpoint gH2AX γH2AX H2AX->gH2AX Repair DNA Repair gH2AX->Repair

Caption: ATM activation cascade post-DSB and its inhibition by KU-55933.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start 1. Seed & Treat Cells (e.g., with DNA damaging agent +/- KU-55933) harvest 2. Harvest Cells (Trypsinization) start->harvest wash1 3. Wash with PBS (Centrifuge & Resuspend) harvest->wash1 fix 4. Fix Cells (Dropwise addition of cold 70% Ethanol while vortexing) wash1->fix incubate_fix 5. Incubate (e.g., 30 min on ice or store at 4°C) fix->incubate_fix wash2 6. Wash with PBS (Remove Ethanol) incubate_fix->wash2 rnase 7. RNase A Treatment (To degrade RNA) wash2->rnase pi_stain 8. Stain with Propidium Iodide (PI) (Incubate in dark) rnase->pi_stain acquire 9. Acquire Data (Flow Cytometer, linear scale for PI) pi_stain->acquire analyze 10. Analyze Data (Gate on single cells, model cell cycle phases) acquire->analyze

Caption: Workflow for analyzing cell cycle distribution via PI staining.

Diagram 3: Logic of G2/M Checkpoint Abrogation

G2M_Abrogation_Logic cluster_inhibited Pathway with KU-55933 DSB DNA Damage (e.g., Ionizing Radiation) ATM ATM Active DSB->ATM activates Chk2 Chk2 Active ATM->Chk2 activates KU55933 KU-55933 KU55933->ATM inhibits No_ATM ATM Inactive Cdc25 Cdc25 Inactive Chk2->Cdc25 inactivates CDK1 CDK1/Cyclin B Inactive Cdc25->CDK1 fails to activate G2_Arrest G2/M Arrest CDK1->G2_Arrest leads to No_Chk2 Chk2 Inactive No_ATM->No_Chk2 no activation Cdc25_Active Cdc25 Active No_Chk2->Cdc25_Active fails to inactivate CDK1_Active CDK1/Cyclin B Active Cdc25_Active->CDK1_Active activates Mitosis Mitotic Entry (Checkpoint Abrogated) CDK1_Active->Mitosis leads to

Caption: Logical flow of G2/M checkpoint control and its abrogation by KU-55933.

Experimental Protocols

Western Blotting for Phospho-p53 (Ser15)

This protocol details the detection of a key ATM substrate to confirm the cellular activity of KU-55933.

  • Cell Culture and Treatment:

    • Seed cells (e.g., U2OS, A549) in 6-well plates to achieve 70-80% confluency.[15]

    • Pre-incubate cells with KU-55933 (e.g., 0-10 µM) or vehicle control (DMSO) for 1 hour.[9]

    • Induce DNA damage, for example, by exposing cells to 5 Gy of ionizing radiation (IR).[9][15]

    • Harvest cells 1-2 hours post-IR.[9]

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

    • Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[15]

    • Resolve proteins on an 8-12% SDS-PAGE gel.[15]

    • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[17]

    • Incubate the membrane with a primary antibody against phospho-p53 (Ser15) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again 3 times for 10 minutes each in TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

    • Strip the membrane and re-probe for total p53 and a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.[9]

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation:

    • Culture and treat approximately 1 x 10^6 cells per sample as described in the experimental design.[18]

    • Harvest cells, including any floating cells from the media, and collect them in a 5 ml FACS tube.

    • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with 3 ml of cold PBS.[18]

  • Fixation:

    • Resuspend the cell pellet in 400 µl of cold PBS.[18]

    • While gently vortexing the cell suspension, add 1 ml of ice-cold 70% ethanol drop-by-drop to prevent clumping.[18]

    • Incubate on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[18]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) and carefully discard the ethanol.[18]

    • Wash the pellet twice with 3 ml of PBS.[18][19]

    • Resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml in PBS) to eliminate RNA, which PI can also bind to.[18][19]

    • Add 400 µl of Propidium Iodide (PI) staining solution (50 µg/ml in PBS) to the tube.[18][19]

    • Incubate at room temperature in the dark for 10-30 minutes.[18][20]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).[21]

    • Use a low flow rate and collect at least 10,000 events per sample.[18][19]

    • Use pulse-processing gates (e.g., plotting fluorescence area vs. width) to exclude doublets and cell aggregates from the analysis.[19]

    • Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

Immunofluorescence for γH2AX Foci

This assay visualizes DNA double-strand breaks as discrete nuclear foci.[22]

  • Cell Preparation:

    • Seed cells on sterile glass coverslips in a 12- or 24-well plate and allow them to adhere.

    • Treat cells with DNA damaging agents and/or KU-55933 as required.

    • Fix the cells at the desired time points.

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[23][24]

    • Wash three times with PBS.[23]

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[23][24]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[23][25]

    • Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[23][25]

    • Wash the coverslips three times with PBS.[23]

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[23]

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI.[26]

    • Allow the mounting medium to harden.

    • Visualize the cells using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels.[26]

  • Quantification:

    • Count the number of discrete fluorescent foci per nucleus. This can be done manually or using automated image analysis software like ImageJ/Fiji.[23] At least 50-100 nuclei should be scored per condition for statistical significance.

References

ATM Inhibitor-10 and Synthetic Lethality: A Technical Guide for Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeting of DNA Damage Response (DDR) pathways has emerged as a pivotal strategy in oncology. Ataxia-telangiectasia mutated (ATM) kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs), represents a prime therapeutic target. Inhibition of ATM can induce synthetic lethality in cancer cells harboring specific genetic defects, a concept that has paved the way for novel therapeutic approaches. This technical guide provides an in-depth overview of ATM inhibitors, with a focus on the potent and selective compound, ATM Inhibitor-10, and its application in synthetic lethality strategies. We will delve into the molecular mechanisms, present key preclinical data, detail essential experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows to empower researchers in the development of next-generation cancer therapies.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a genetic interaction where the simultaneous loss of function of two genes is lethal to a cell, whereas the loss of either gene alone is not. In the context of cancer, this concept is exploited by targeting a gene that is essential for the survival of cancer cells that have a specific tumor-suppressor gene mutation. This approach allows for the selective killing of cancer cells while sparing normal, healthy cells.

A prime example of this strategy is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[1][2] BRCA proteins are critical for the repair of DNA double-strand breaks through homologous recombination (HR). When BRCA function is lost, cancer cells become heavily reliant on other DNA repair pathways, such as base excision repair (BER), where PARP plays a key role. Inhibition of PARP in these BRCA-deficient cells leads to the accumulation of unrepaired DNA damage and subsequent cell death.[1][2]

ATM Kinase: A Master Regulator of the DNA Damage Response

ATM is a serine/threonine kinase that acts as a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3] Upon activation by DSBs, ATM initiates a complex signaling cascade that orchestrates a variety of cellular responses, including:

  • Cell Cycle Arrest: ATM phosphorylates and activates checkpoint kinases such as CHK2 and the tumor suppressor p53.[4][5] This leads to the temporary halting of the cell cycle, providing time for DNA repair.

  • DNA Repair: ATM promotes the recruitment of DNA repair proteins, including those involved in homologous recombination (HR) and non-homologous end joining (NHEJ), to the site of damage.[3]

  • Apoptosis: If the DNA damage is too extensive to be repaired, ATM can trigger programmed cell death (apoptosis) to eliminate the damaged cell.[4]

Given its central role in maintaining genomic integrity, the inhibition of ATM presents a compelling strategy to compromise the survival of cancer cells, particularly when combined with the principle of synthetic lethality.

The ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 P p53 p53 ATM_active->p53 P BRCA1 BRCA1 ATM_active->BRCA1 P CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair (HR, NHEJ) BRCA1->DNARepair SL_ATM_PARP cluster_parp PARP Inhibition cluster_atm ATM Inhibition SSB Single-Strand Break (SSB) PARP PARP SSB->PARP ReplicationForkCollapse Replication Fork Collapse SSB->ReplicationForkCollapse unrepaired PARPi PARP Inhibitor PARPi->PARP inhibits BER Base Excision Repair (BER) PARP->BER DSB Double-Strand Break (DSB) ReplicationForkCollapse->DSB ATM ATM DSB->ATM CellViability Cell Viability DSB->CellViability repaired CellDeath Cell Death (Synthetic Lethality) DSB->CellDeath unrepaired ATMi This compound ATMi->ATM inhibits HR Homologous Recombination (HR) ATM->HR HTS_Workflow Start Start: Cancer Cell Line Library Transfect with siRNA/shRNA Library Start->Library Treatment Treat with This compound (or vehicle control) Library->Treatment Incubation Incubate Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis: Identify Hits (decreased viability with ATM inhibitor) ViabilityAssay->DataAnalysis HitValidation Hit Validation: - Secondary Screens - Clonogenic Assays - Mechanistic Studies DataAnalysis->HitValidation End End: Validated Synthetic Lethal Partners HitValidation->End

References

The Therapeutic Potential of ATM Inhibitor-10 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity. In the context of oncology, targeting ATM presents a compelling strategy to induce synthetic lethality in tumors with specific DNA repair deficiencies and to potentiate the efficacy of DNA-damaging agents such as chemotherapy and radiotherapy. This document provides a comprehensive technical guide to ATM Inhibitor-10 (also known as compound 74), a potent and selective 3-quinoline carboxamide inhibitor of ATM kinase. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation, offering a foundational resource for researchers and drug developers in the field of oncology.

Introduction to ATM Inhibition in Cancer Therapy

The ATM protein kinase is a critical apical kinase in the DNA double-strand break (DSB) repair pathway.[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2] Many cancer cells exhibit a heightened reliance on specific DNA repair pathways due to underlying genetic mutations. By inhibiting ATM, we can disrupt a crucial repair mechanism, leading to the accumulation of lethal DNA damage, particularly in cancer cells with pre-existing DNA repair defects (a concept known as synthetic lethality). Furthermore, ATM inhibitors can sensitize cancer cells to the DNA-damaging effects of chemo- and radiotherapies.[1]

This compound (compound 74) is a novel, highly selective, and orally active small molecule inhibitor of ATM kinase.[3] Its discovery and preclinical evaluation have demonstrated significant potential as a cancer therapeutic, particularly in combination with topoisomerase I inhibitors.[4]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ATM kinase.[4][5] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby abrogating the ATM-mediated DNA damage response. This leads to a failure in cell cycle checkpoint activation and DNA repair, ultimately resulting in mitotic catastrophe and cell death in cancer cells undergoing DNA damage.

dot

ATM_Pathway cluster_0 DNA Damage Response cluster_1 Cellular Outcomes DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM Signaling Pathway and Inhibition by this compound.

Preclinical Data for this compound

The preclinical profile of this compound demonstrates its high potency, selectivity, and in vivo anti-tumor activity.

Kinase Selectivity

This compound exhibits exceptional selectivity for ATM over other related kinases in the PI3K-like kinase (PIKK) family. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Kinase TargetIC50 (nM)
ATM 0.6
DNA-PK>10,000
mTOR>10,000
PI3Kα>10,000
PI3Kβ>10,000
PI3Kγ>10,000
PI3Kδ>10,000

Table 1: Kinase selectivity of this compound. Data sourced from MedchemExpress.[3]

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in a SW620 colon cancer xenograft model, particularly when used in combination with the topoisomerase I inhibitor, irinotecan.[4] This synergistic effect highlights its potential as a chemosensitizing agent. While the exact tumor growth inhibition percentages from the original study are not publicly available, the combination therapy led to significant tumor regressions.

dot

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation IC50 IC50 Determination (Kinase Assay) Cell_Viability Cell Viability Assay (e.g., MTT) Xenograft SW620 Xenograft Model Establishment IC50->Xenograft Proceed to in vivo if potent and selective Western_Blot Western Blot Analysis (ATM Pathway Phosphorylation) Treatment Treatment Groups: - Vehicle - this compound - Irinotecan - Combination Xenograft->Treatment Tumor_Monitoring Tumor Volume Measurement Treatment->Tumor_Monitoring Endpoint Endpoint Analysis Tumor_Monitoring->Endpoint

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

ATM Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the in vitro potency of an ATM inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATM kinase.

Materials:

  • Recombinant human ATM kinase

  • ATM kinase substrate (e.g., p53 peptide)

  • ATP (Adenosine triphosphate)

  • This compound (serial dilutions)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the ATM kinase, the kinase substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.[6]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., SW620)

  • Cell culture medium and supplements

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis of ATM Signaling

This protocol is for detecting the inhibition of ATM-mediated phosphorylation of downstream targets.

Objective: To confirm the on-target activity of this compound in a cellular context.

Materials:

  • Cancer cell line (e.g., SW620)

  • This compound

  • DNA damaging agent (e.g., etoposide or ionizing radiation)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-total ATM, anti-total CHK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cancer cells and treat them with this compound for a specified time before inducing DNA damage.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[7]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A reduction in the phosphorylated forms of ATM targets in the presence of the inhibitor confirms its activity.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-tumor activity of this compound, alone and in combination with a DNA-damaging agent.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • SW620 cancer cells

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Irinotecan (or other chemotherapeutic agent) formulation for injection

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject SW620 cells into the flank of the mice.[8]

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, irinotecan alone, combination of this compound and irinotecan).

  • Administer the treatments according to a predefined schedule.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound (compound 74) is a potent, selective, and orally bioavailable inhibitor of ATM kinase with promising preclinical anti-tumor activity, especially in combination with DNA-damaging agents. The data and protocols presented in this technical guide provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating the precise molecular determinants of sensitivity to ATM inhibition, exploring its efficacy in a broader range of cancer models, and defining optimal combination strategies to maximize its clinical benefit.

References

In Vitro Characterization of ATM Inhibitor-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ATM Inhibitor-10, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activity of this compound.

Introduction to this compound

This compound (also referred to as compound 74 in associated literature) is a novel 3-quinoline carboxamide that has been identified as a highly potent and selective, orally bioavailable inhibitor of ATM kinase.[1] ATM kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.

Biochemical Characterization

The primary biochemical activity of this compound was determined through in vitro kinase assays. These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified ATM kinase.

Potency and Selectivity

This compound demonstrates sub-nanomolar potency against ATM kinase. Its selectivity has been assessed against other closely related kinases of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.

KinaseIC50 (nM)
ATM 0.6
DNA-PK>10000
mTOR>10000
PI3Kγ>10000
ATR1800

Table 1: Biochemical potency and selectivity of this compound against members of the PIKK family.

Experimental Protocol: Biochemical Kinase Assay

The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human ATM kinase

  • Biotinylated p53-derived peptide substrate

  • ATP

  • Assay buffer (proprietary)

  • Europium-labeled anti-phospho-serine antibody

  • Streptavidin-XL665

  • This compound (or test compound)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the ATM kinase and the biotinylated p53 peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA, the europium-labeled anti-phospho-serine antibody, and streptavidin-XL665.

  • Incubate for a further 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.

  • Calculate the ratio of the emission signals and determine the percent inhibition based on the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Characterization

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to the inhibition of the target in a cellular context.

Inhibition of ATM Signaling in Cells

The cellular potency of this compound was evaluated by its ability to inhibit the autophosphorylation of ATM at Ser1981 and the phosphorylation of a key downstream substrate, KAP1, in response to DNA damage induced by ionizing radiation (IR).

Cellular AssayCell LineIC50 (nM)
pATM (S1981) Inhibition HT291.3
pKAP1 (S824) Inhibition HT292.9

Table 2: Cellular potency of this compound in inhibiting ATM signaling.

Experimental Protocol: Cellular Inhibition of ATM Signaling (Western Blotting)

Cell Culture and Treatment:

  • Culture human colon adenocarcinoma (HT29) cells in appropriate media until they reach approximately 80% confluency.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy).

  • Incubate the cells for 1 hour post-irradiation.

Lysate Preparation:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a precast polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pATM (S1981), pKAP1 (S824), total ATM, total KAP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control to determine the IC50 values.

Visualizations

ATM Signaling Pathway and Inhibition

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Targets DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) pS1981 ATM_inactive->ATM_active autophosphorylation Chk2 Chk2 ATM_active->Chk2 p53 p53 ATM_active->p53 KAP1 KAP1 ATM_active->KAP1 pChk2 pChk2 Chk2->pChk2 pp53 pp53 p53->pp53 pKAP1 pKAP1 KAP1->pKAP1 CellCycleArrest Cell Cycle Arrest pChk2->CellCycleArrest pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis DNARepair DNA Repair pKAP1->DNARepair ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_active inhibits

Caption: ATM signaling pathway initiated by DNA double-strand breaks and the point of inhibition by this compound.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Assay Biochemical Kinase Assay (TR-FRET) Biochem_Result Determine IC50 vs ATM Biochem_Assay->Biochem_Result Selectivity_Assay Kinase Selectivity Panel (vs. PIKK family) Biochem_Assay->Selectivity_Assay Selectivity_Result Determine Selectivity Profile Selectivity_Assay->Selectivity_Result Cell_Culture Cell Culture (e.g., HT29) Treatment Treat with Inhibitor + IR Cell_Culture->Treatment Lysate_Prep Cell Lysis & Protein Quantification Treatment->Lysate_Prep Western_Blot Western Blot for pATM, pKAP1, etc. Lysate_Prep->Western_Blot Cellular_Result Determine Cellular IC50 Western_Blot->Cellular_Result Start Start Characterization Start->Biochem_Assay Start->Cell_Culture

Caption: A typical experimental workflow for the in vitro characterization of an ATM inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase with demonstrated activity in both biochemical and cellular assays. Its sub-nanomolar potency against ATM and excellent selectivity over other PIKK family members make it a valuable tool for studying ATM signaling and a promising candidate for further preclinical and clinical development as a cancer therapeutic. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers working with this and similar compounds.

References

Preclinical Profile of ATM Inhibitor-10: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical research findings for ATM Inhibitor-10, a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. Developed for researchers, scientists, and professionals in drug development, this document outlines the core preclinical data, experimental methodologies, and an exploration of the inhibitor's mechanism of action. This compound, identified as compound 74 in foundational studies, is a 3-quinoline carboxamide derivative with demonstrated potential as a combination partner for DNA double-strand break (DSB) inducing cancer therapies.

Executive Summary

This compound (compound 74) has emerged from a series of 3-quinoline carboxamides as a highly potent and selective, orally bioavailable inhibitor of ATM kinase. Preclinical investigations have demonstrated its ability to significantly enhance the efficacy of topoisomerase I inhibitors, such as irinotecan, in relevant in vivo cancer models. This document synthesizes the available quantitative data on its activity and provides detailed experimental protocols for key assays, alongside visualizations of the associated signaling pathways and experimental workflows.

Core Quantitative Data

The preclinical data for this compound and its closely related analogs are summarized below. These tables provide a comparative view of their in vitro potency and selectivity.

Table 1: In Vitro Potency of 3-Quinoline Carboxamide ATM Inhibitors [1]

CompoundATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)PI3Kγ IC50 (nM)
This compound (74) 0.6 >10,000>10,000>10,0004,800
Compound 720.8>10,000>10,000>10,0003,300
KU-55933138,100>100,000>100,0001,200

Table 2: Cellular Activity of this compound (Compound 74)

Cell LineAssayIC50 (nM)
SW620 (colorectal adenocarcinoma)ATM Inhibition (pS1981 ATM)Not explicitly reported for compound 74
SW620 (colorectal adenocarcinoma)Chemosensitization with IrinotecanEfficacy demonstrated, specific IC50 not provided

Mechanism of Action and Signaling Pathway

ATM kinase is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors, like this compound, block the catalytic activity of ATM, thereby preventing the phosphorylation of its downstream targets. This abrogation of the DDR can sensitize cancer cells to DNA-damaging agents.

ATM_Signaling_Pathway cluster_0 DNA Damage Induction cluster_1 ATM Signaling Cascade cluster_2 Cellular Outcomes DNA Damaging Agent (e.g., Irinotecan) DNA Damaging Agent (e.g., Irinotecan) Topoisomerase I Inhibition Topoisomerase I Inhibition DNA Damaging Agent (e.g., Irinotecan)->Topoisomerase I Inhibition DNA Double-Strand Breaks (DSBs) DNA Double-Strand Breaks (DSBs) Topoisomerase I Inhibition->DNA Double-Strand Breaks (DSBs) ATM ATM DNA Double-Strand Breaks (DSBs)->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates H2AX H2AX ATM->H2AX phosphorylates ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell Cycle Arrest DNA Repair DNA Repair BRCA1->DNA Repair H2AX->DNA Repair Experimental_Workflow_In_Vivo cluster_0 Model Preparation cluster_1 Treatment Regimen cluster_2 Data Collection and Analysis SW620 Cell Culture SW620 Cell Culture Subcutaneous Injection in Immunocompromised Mice Subcutaneous Injection in Immunocompromised Mice SW620 Cell Culture->Subcutaneous Injection in Immunocompromised Mice Tumor Growth to Palpable Size Tumor Growth to Palpable Size Subcutaneous Injection in Immunocompromised Mice->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Vehicle Control Vehicle Control Randomization into Treatment Groups->Vehicle Control This compound This compound Randomization into Treatment Groups->this compound Irinotecan Irinotecan Randomization into Treatment Groups->Irinotecan This compound + Irinotecan This compound + Irinotecan Randomization into Treatment Groups->this compound + Irinotecan Tumor Volume Measurement Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring Body Weight Monitoring Body Weight Monitoring->Endpoint Analysis Tumor Growth Inhibition Calculation Tumor Growth Inhibition Calculation Endpoint Analysis->Tumor Growth Inhibition Calculation

References

An In-depth Technical Guide to ATM Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ataxia-Telangiectasia Mutated (ATM) inhibitors in the context of oncology. It covers the core aspects of the ATM signaling pathway, the mechanism of action of these inhibitors, quantitative data on their potency, and detailed experimental protocols for their evaluation.

The ATM Signaling Pathway in DNA Damage Response

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2] In its inactive state, ATM exists as a non-covalently associated dimer. Upon DNA damage, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the broken DNA ends, leading to a conformational change in the ATM dimer. This change facilitates the autophosphorylation of ATM at serine 1981, causing its dissociation into active monomers.[3]

Once activated, ATM initiates a signaling cascade by phosphorylating a multitude of downstream substrates.[3] These substrates are involved in critical cellular processes aimed at maintaining genomic integrity, including:

  • Cell Cycle Checkpoint Activation: ATM phosphorylates and activates checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and inhibit cell division cycle 25 (CDC25) phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest at the G1/S, intra-S, and G2/M phases, allowing time for DNA repair.[2]

  • DNA Repair: ATM plays a crucial role in homologous recombination (HR), a major pathway for DSB repair. It phosphorylates several key proteins involved in this process, including BRCA1 and NBS1.[4]

  • Apoptosis: If the DNA damage is too severe to be repaired, ATM can trigger apoptosis (programmed cell death) primarily through the phosphorylation and stabilization of the tumor suppressor protein p53.[2]

The central role of ATM in orchestrating the DNA damage response makes it a compelling target for cancer therapy.[5][6] By inhibiting ATM, cancer cells can be prevented from repairing DNA damage induced by radiation or chemotherapy, leading to their selective death.[1]

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) (pS1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair (Homologous Recombination) BRCA1->DNARepair

Caption: The ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Mechanism of Action of ATM Inhibitors

The majority of ATM inhibitors developed to date are ATP-competitive inhibitors.[7] They bind to the ATP-binding pocket of the ATM kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This effectively blocks the entire downstream signaling cascade.[7]

The development of ATM inhibitors has evolved from broad-spectrum PI3K-family inhibitors to highly potent and selective molecules.[8] This increased selectivity is crucial for minimizing off-target effects and associated toxicities.

ATM_Inhibitor_Mechanism cluster_normal Normal Function cluster_inhibited Inhibited Function ATM_Kinase ATM Kinase Domain Phosphorylated_Substrate Phosphorylated Substrate ATM_Kinase->Phosphorylated_Substrate phosphorylates No_Phosphorylation No Phosphorylation ATM_Kinase->No_Phosphorylation ATP ATP ATP->ATM_Kinase Substrate Substrate Protein (e.g., CHK2, p53) Substrate->ATM_Kinase ATM_Inhibitor ATM Inhibitor (ATP-Competitive) ATM_Inhibitor->ATM_Kinase binds to ATP pocket Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling

Caption: Mechanism of Action of ATP-Competitive ATM Inhibitors.

Quantitative Data of Key ATM Inhibitors

The potency and selectivity of ATM inhibitors are critical parameters for their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for several key ATM inhibitors.

InhibitorIC50 (nM)Ki (nM)SelectivityReference(s)
KU-55933 132.2Highly selective for ATM over other PIKKs.[7]
KU-60019 6.3-~10-fold more potent than KU-55933.[9]
AZD0156 0.58-Potent and selective.[10]
M3541 <1-Sub-nanomolar potency.[11]
M4076 <1-Sub-nanomolar potency.[3]
AZD1390 0.78 (cellular)-Highly selective and brain-penetrant.[12]

Table 1: Potency and Selectivity of Selected ATM Inhibitors.

Clinical Trial Data Summary

Several ATM inhibitors have progressed to clinical trials, primarily in combination with DNA-damaging agents like radiotherapy and chemotherapy.

InhibitorPhaseCancer Type(s)Combination TherapyKey FindingsReference(s)
AZD0156 IAdvanced solid tumorsOlaparib, IrinotecanHematologic toxicity was dose-limiting. Showed preliminary signs of efficacy.[13][14]
M3541 ISolid tumorsPalliative radiotherapyWell-tolerated, but did not establish a maximum tolerated dose due to a non-optimal pharmacokinetic profile.[4][15][16]
AZD1390 IGlioblastomaRadiotherapyManageable safety profile and encouraging preliminary efficacy. Median OS of 12.7 months in recurrent glioblastoma.[6][12]
M4076 IAdvanced solid tumorsMonotherapyTarget exposure and engagement achieved without significant hematological toxicity.[7]

Table 2: Summary of Clinical Trial Data for Selected ATM Inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ATM inhibitors.

In Vitro ATM Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified ATM in a cell-free system.

Materials:

  • Purified recombinant ATM protein

  • ATM kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)

  • Substrate protein (e.g., recombinant p53 or a peptide substrate)

  • ATP (at a concentration near the Km for ATM)

  • Test compound (ATM inhibitor)

  • Phospho-specific antibody against the substrate

  • Detection system (e.g., HTRF®, ELISA, or radioactivity-based)

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the ATM kinase assay buffer.

  • Add the purified ATM protein and the substrate protein to each well.

  • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no ATM).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable detection method. For an ELISA-based readout, this would involve coating the plate with a capture antibody, adding the reaction mixture, followed by the phospho-specific primary antibody and a labeled secondary antibody.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - ATM Enzyme - Substrate - Buffer - ATP - Inhibitor Dilutions start->prep_reagents plate_setup Plate Setup: Add enzyme, substrate, and inhibitor to wells prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: Add EDTA incubation->stop_reaction detection Detect Phosphorylation (e.g., ELISA, HTRF) stop_reaction->detection data_analysis Data Analysis: Calculate % inhibition and IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an In Vitro ATM Kinase Assay.
Clonogenic Survival Assay

This cell-based assay assesses the long-term ability of cells to proliferate and form colonies after treatment with an ATM inhibitor, with or without a DNA-damaging agent like ionizing radiation (IR).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ATM inhibitor

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • 6-well plates

Protocol:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend the cells to create a single-cell suspension.

  • Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and expected toxicity) into 6-well plates. Allow cells to attach overnight.

  • Treat the cells with the ATM inhibitor at various concentrations for a specified period (e.g., 1-2 hours) before irradiation.

  • Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, or until colonies are visible.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

    • PE = (number of colonies formed / number of cells seeded) x 100

    • SF = number of colonies formed after treatment / (number of cells seeded x (PE/100))

Clonogenic_Assay_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells attach_overnight Allow Cells to Attach Overnight seed_cells->attach_overnight treat_inhibitor Treat with ATM Inhibitor attach_overnight->treat_inhibitor irradiate Irradiate Cells treat_inhibitor->irradiate wash_and_replace Wash and Replace with Fresh Medium irradiate->wash_and_replace incubate Incubate for 10-14 Days wash_and_replace->incubate fix_and_stain Fix and Stain Colonies incubate->fix_and_stain count_colonies Count Colonies fix_and_stain->count_colonies calculate_sf Calculate Surviving Fraction count_colonies->calculate_sf end End calculate_sf->end

Caption: Workflow for a Clonogenic Survival Assay.
Immunofluorescence for γH2AX Foci

This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX), an early marker of DSBs.

Materials:

  • Cells grown on coverslips

  • ATM inhibitor

  • DNA-damaging agent (e.g., ionizing radiation or etoposide)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX (phospho-Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to attach.

  • Treat the cells with the ATM inhibitor and/or a DNA-damaging agent for the desired time.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[17]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.[18]

gH2AX_Workflow start Start cell_culture Culture Cells on Coverslips start->cell_culture treatment Treat with Inhibitor and/or DNA Damaging Agent cell_culture->treatment fixation Fix Cells (4% PFA) treatment->fixation permeabilization Permeabilize Cells (Triton X-100) fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Ab (anti-γH2AX) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Image with Fluorescence Microscope mounting->imaging quantification Quantify Foci per Nucleus imaging->quantification end End quantification->end

Caption: Workflow for γH2AX Immunofluorescence Staining.

Conclusion

ATM inhibitors represent a promising class of targeted therapies in oncology. By sensitizing cancer cells to DNA-damaging agents, they have the potential to significantly improve the efficacy of existing treatment regimens. The continued development of potent and selective ATM inhibitors, coupled with a deeper understanding of their mechanisms of action and the identification of predictive biomarkers, will be crucial for their successful clinical implementation. This guide provides a foundational resource for researchers and drug developers working in this exciting field.

References

An In-depth Technical Guide to the DNA Damage Response Pathway and the Central Role of ATM Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a sophisticated and intricate network of signaling pathways known as the DNA Damage Response (DDR). A central player in this response, particularly to DNA double-strand breaks (DSBs), is the Ataxia-Telangiectasia Mutated (ATM) kinase. This technical guide provides a comprehensive overview of the DDR pathway with a focus on ATM, including quantitative data on key protein players, detailed experimental protocols for studying this pathway, and visual representations of the core signaling cascades.

The DNA Damage Response: A Multi-faceted Guardian of the Genome

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.[1][2][3] This response is critical for maintaining genomic stability and preventing the propagation of mutations that can lead to diseases such as cancer.[1][4] The DDR encompasses a variety of processes, including DNA repair, cell cycle checkpoint activation, and, in cases of irreparable damage, the induction of apoptosis or senescence.[2]

At the heart of the DDR are several key protein kinases that act as master regulators. Among these, ATM and ATM- and Rad3-related (ATR) kinases are apical kinases that are activated by different types of DNA damage.[5] While ATR primarily responds to single-stranded DNA and replication stress, ATM is the principal transducer of the DSB signal.[5]

ATM Kinase: The Master Regulator of the DSB Response

ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[6] In healthy cells, ATM exists as an inactive dimer.[7][8] Upon the induction of DSBs, a series of events leads to the rapid activation of ATM.

Activation of ATM: A Two-Step Process

The activation of ATM is a tightly regulated process initiated by the sensing of DSBs.[7][8][9]

  • Recruitment and Monomerization: The Mre11-Rad50-Nbs1 (MRN) complex is one of the first sensors to recognize and bind to DSBs.[9][10][11] This complex acts as a scaffold, recruiting inactive ATM dimers to the site of damage. The interaction with the MRN complex, facilitated by the NBS1 subunit, promotes the dissociation of the ATM dimer into active monomers.[7][8][9]

  • Autophosphorylation and Full Activation: Following monomerization, ATM undergoes autophosphorylation on several residues, most notably serine 1981 in humans. This autophosphorylation event is a hallmark of ATM activation and is crucial for the full engagement of its kinase activity and the subsequent phosphorylation of a multitude of downstream substrates.

The ATM Signaling Cascade: A Network of Phosphorylation Events

Once activated, ATM orchestrates the DSB response by phosphorylating a vast array of downstream targets. This signaling cascade amplifies the initial damage signal and coordinates the various cellular responses.

Key substrates of ATM include:

  • Checkpoint Kinase 2 (CHK2): A critical downstream kinase that, once phosphorylated by ATM, further amplifies the DDR signal by targeting a range of effector proteins involved in cell cycle control and apoptosis.[12]

  • p53: A pivotal tumor suppressor protein. ATM-mediated phosphorylation of p53 on serine 15 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[6]

  • Histone H2AX: ATM rapidly phosphorylates H2AX on serine 139, creating a modified form known as γH2AX.[13] γH2AX acts as a scaffold, flanking the DSB and recruiting a host of other DDR factors to the site of damage, thereby creating a localized hub for repair activities.[13]

  • BRCA1: A key player in homologous recombination repair. ATM phosphorylation of BRCA1 is essential for its function in DNA repair and cell cycle checkpoint control.

  • NBS1: As part of the MRN complex, NBS1 is also a substrate of ATM. This phosphorylation event is important for the intra-S-phase checkpoint.[10]

The intricate network of ATM-mediated phosphorylation events ensures a coordinated and robust response to DSBs, ultimately determining the fate of the cell.

Quantitative Data on DDR Proteins

The following table summarizes the absolute quantification of key DDR proteins in human esophageal keratinocyte EPC2-hTERT cells, providing a snapshot of their intracellular abundance.

ProteinFunctionIntracellular Abundance (molecules/cell)
H2AXHistone variant, phosphorylated by ATM1.93 x 10⁶[14]
MRE11Component of the MRN complex6.89 x 10⁴[14]
RAD50Component of the MRN complex2.17 x 10⁴[14]
NBS1Component of the MRN complex2.35 x 10⁴[14]
MDC1Mediator protein, binds to γH2AX1.27 x 10⁴[14]
ATMApical kinase in the DSB response555[14]
ATRApical kinase in the replication stress response4,860[14]
53BP1NHEJ repair protein3.03 x 10⁴[14]
XRCC5 (Ku80)NHEJ repair protein2.62 x 10⁴[14]
XRCC6 (Ku70)NHEJ repair protein5.05 x 10⁵[14]
RAD51HR repair protein2,500[14]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core ATM signaling pathway and a typical experimental workflow for studying the DDR.

ATM_Signaling_Pathway cluster_activation ATM Activation cluster_downstream Downstream Signaling DSB DNA Double-Strand Break MRN MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN recruits ATM_dimer Inactive ATM Dimer MRN->ATM_dimer recruits ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer monomerization & autophosphorylation CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates (Ser15) H2AX H2AX ATM_monomer->H2AX phosphorylates (Ser139) BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates gammaH2AX γH2AX CellCycle Cell Cycle Arrest CHK2->CellCycle Apoptosis Apoptosis CHK2->Apoptosis p53->CellCycle p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair gammaH2AX->DNARepair recruits repair factors

Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Seed Cells Treatment Induce DNA Damage (e.g., Ionizing Radiation) Start->Treatment Control Control (No Treatment) Start->Control IF Immunofluorescence (γH2AX foci) Treatment->IF WB Western Blot (p-ATM, p-CHK2) Treatment->WB KinaseAssay ATM Kinase Assay Treatment->KinaseAssay Control->IF Control->WB Control->KinaseAssay Microscopy Fluorescence Microscopy IF->Microscopy BlotImaging Chemiluminescence Imaging WB->BlotImaging Luminescence Luminometry KinaseAssay->Luminescence

References

The Effect of ATM Inhibitor KU-55933 on Apoptosis and Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), initiating signaling cascades that control DNA repair, cell cycle progression, and apoptosis.[1][2] Due to the frequent dysregulation of the DDR in cancer, ATM has emerged as a promising therapeutic target. ATM inhibitors, such as KU-55933, are being investigated for their potential to sensitize cancer cells to DNA-damaging agents and induce cell death.[2][3] This technical guide provides an in-depth overview of the effects of the specific ATM inhibitor KU-55933 on two crucial cellular processes: apoptosis and autophagy.

KU-55933 is a potent and specific inhibitor of ATM kinase, with a half-maximal inhibitory concentration (IC50) of 12.9 nM and a Ki of 2.2 nM in cell-free assays.[4] It exhibits high selectivity for ATM over other related kinases such as DNA-PK, PI3K, ATR, and mTOR.[4] This guide will summarize the quantitative effects of KU-55933 on apoptotic and autophagic markers, provide detailed experimental protocols for their assessment, and illustrate the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of KU-55933 on apoptosis and autophagy from various studies.

Table 1: Effect of KU-55933 on Cell Proliferation and Apoptosis

Cell LineTreatmentConcentrationEffectReference
MDA-MB-453 (Breast Cancer)KU-5593310 µmol/L~50% inhibition of cell proliferation[1]
PC-3 (Prostate Cancer)KU-5593310 µmol/L~50% inhibition of cell proliferation[1]
MDA-MB-453 (Breast Cancer)KU-55933 (serum-free)10 µmol/LIncreased levels of cleaved PARP[1]
PC-3 (Prostate Cancer)KU-55933 (serum-free)10 µmol/LIncreased levels of cleaved PARP[1]
U251 (Glioblastoma)TMZ (30 µM) + KU-5593310 µMSurvival decreased from 0.08 to 0.004[5]
U87 (Glioblastoma)TMZ (30 µM) + KU-5593310 µMSurvival decreased from 0.04 to 0.02[5]

Table 2: Effect of KU-55933 on Autophagy

Cell LineTreatmentConcentrationEffect on Autophagy MarkersReference
U87MG and U251 (Glioma)Temozolomide + KU-5593310 µMSignificant decrease in LC3B cleavage[6]
U87MG and U251 (Glioma)Temozolomide + KU-5593310 µMFewer acidic vesicular organelles (AVOs)[6]
MCF7 (Breast Cancer)Rapamycin + KU-559332 µMInhibition of rapamycin-induced autophagy[7]
U-2-OS (Osteosarcoma)Starvation + KU-559332 µMInhibition of starvation-induced reduction in p62 levels[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effect of KU-55933 on cancer cell proliferation.[1]

Materials:

  • Cancer cell lines (e.g., MDA-MB-453, PC-3)

  • Complete culture medium

  • 96-well plates

  • KU-55933 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of KU-55933 or vehicle control (DMSO) for the desired duration (e.g., 48 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Western Blot for Cleaved PARP and Caspase-3

This protocol is based on standard Western blotting procedures and findings from studies on KU-55933-induced apoptosis.[1][8]

Materials:

  • Cells treated with KU-55933

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3 (Asp175), and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Collect both floating and attached cells, wash with cold PBS, and lyse in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10-15% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply chemiluminescent substrate and visualize the bands using an imaging system.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol is a standard procedure for quantifying apoptosis.[9][10]

Materials:

  • Cells treated with KU-55933

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Collect both floating and attached cells (approximately 1 x 10^6 cells).

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Autophagy Flux Assay by Western Blot for LC3 and p62

This protocol is designed to measure the rate of autophagy.[11][12]

Materials:

  • Cells treated with KU-55933

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot materials as described in Protocol 2

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control.

Procedure:

  • Culture cells and treat with KU-55933 or vehicle control.

  • For each condition, have a parallel set of wells treated with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the KU-55933 treatment.

  • Lyse the cells and perform Western blotting as described in Protocol 2.

  • Probe the membrane for LC3B and p62. The conversion of LC3-I to the lipidated, faster-migrating LC3-II form is an indicator of autophagosome formation. The accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates the autophagic flux. A decrease in p62 levels suggests its degradation by autophagy, and its accumulation in the presence of the inhibitor also reflects autophagic flux.

Immunofluorescence for LC3 Puncta

This method visualizes the formation of autophagosomes.[13][14]

Materials:

  • Cells grown on coverslips

  • KU-55933

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/ml digitonin in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with KU-55933.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells for 5-10 minutes.

  • Wash three times with PBS.

  • Block for 30-60 minutes at room temperature.

  • Incubate with anti-LC3B primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Mount the coverslips on slides using antifade mounting medium.

  • Visualize and quantify the number of LC3 puncta per cell using a fluorescence microscope.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to illustrate key signaling pathways and a typical experimental workflow.

apoptosis_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_downstream Downstream Effects KU-55933 KU-55933 ATM ATM KU-55933->ATM inhibits Akt Akt KU-55933->Akt indirectly inhibits Caspase-3 Activation Caspase-3 Activation KU-55933->Caspase-3 Activation leads to ATM->Akt activates Cyclin D1 Cyclin D1 Akt->Cyclin D1 promotes synthesis Apoptosis Apoptosis Akt->Apoptosis inhibits PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage PARP Cleavage->Apoptosis

Caption: KU-55933-induced apoptosis signaling pathway.

autophagy_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_downstream Downstream Effects KU-55933 KU-55933 ATM ATM KU-55933->ATM inhibits Autophagy Autophagy KU-55933->Autophagy inhibits AMPK AMPK ATM->AMPK activates ULK1 ULK1 AMPK->ULK1 activates Autophagosome Formation Autophagosome Formation ULK1->Autophagosome Formation initiates Autophagosome Formation->Autophagy

Caption: KU-55933-mediated inhibition of autophagy.

experimental_workflow Cell Culture Cell Culture Treatment Treatment with KU-55933 Cell Culture->Treatment Apoptosis Assays Apoptosis Assays Treatment->Apoptosis Assays Autophagy Assays Autophagy Assays Treatment->Autophagy Assays Western Blot Western Blot Apoptosis Assays->Western Blot Cleaved Caspase-3, Cleaved PARP Flow Cytometry Flow Cytometry Apoptosis Assays->Flow Cytometry Annexin V/PI Autophagy Assays->Western Blot LC3-II, p62 Immunofluorescence Immunofluorescence Autophagy Assays->Immunofluorescence LC3 Puncta Data Analysis Data Analysis Western Blot->Data Analysis Flow Cytometry->Data Analysis Immunofluorescence->Data Analysis

Caption: General experimental workflow for studying KU-55933 effects.

References

An In-depth Technical Guide to ATM Inhibitor-10 for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATM Inhibitor-10, a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its mechanism of action, presents available quantitative data, and offers detailed protocols for key experimental applications in basic research.

Core Concepts: The Role of ATM in DNA Damage Response

Ataxia-Telangiectasia Mutated (ATM) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] In its inactive state, ATM exists as a homodimer. Upon sensing DNA damage, often through the MRE11-RAD50-NBS1 (MRN) complex, ATM autophosphorylates and dissociates into active monomers.[2] This activation triggers a cascade of downstream signaling events crucial for DNA repair, cell cycle checkpoint control, and apoptosis.[3]

Key downstream targets of ATM include p53, Checkpoint Kinase 2 (CHK2), and the histone variant H2AX. Phosphorylation of these and other substrates orchestrates a halt in cell cycle progression, allowing time for DNA repair, and can initiate programmed cell death if the damage is irreparable.[3] Given its central role in maintaining genomic integrity, inhibition of ATM has emerged as a promising therapeutic strategy, particularly in oncology, to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[4]

This compound: A Potent and Selective Tool

This compound is a highly selective and orally active 3-quinoline carboxamide that demonstrates potent inhibition of ATM kinase activity. Its high specificity makes it a valuable tool for elucidating the specific functions of ATM in various cellular processes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Parameter Value Assay Type Reference
IC₅₀0.6 nMKinase Assay[1]

Further quantitative data on the efficacy of this compound in various cell lines and in vivo models is currently limited in publicly available literature. Researchers are encouraged to perform dose-response studies in their specific systems of interest.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the ATM signaling pathway and a general workflow for investigating the effects of this compound.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair H2AX->DNARepair recruits repair factors BRCA1->DNARepair

Figure 1: Simplified ATM Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., SW620) Treatment Treatment with This compound +/- DNA damaging agent CellCulture->Treatment KinaseAssay ATM Kinase Assay Treatment->KinaseAssay WesternBlot Western Blot (p-ATM, p-CHK2, γH2AX) Treatment->WesternBlot IF Immunofluorescence (γH2AX foci) Treatment->IF CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability ClonogenicAssay Clonogenic Survival Assay Treatment->ClonogenicAssay Xenograft Establish SW620 Xenografts in Immunodeficient Mice InVivoTreatment Treat with this compound +/- Topoisomerase Inhibitor Xenograft->InVivoTreatment TumorMeasurement Monitor Tumor Growth InVivoTreatment->TumorMeasurement IHC Immunohistochemistry of Tumor Tissue TumorMeasurement->IHC at endpoint

Figure 2: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro ATM Kinase Assay

This assay measures the direct inhibitory effect of this compound on ATM kinase activity.

Materials:

  • Recombinant active ATM kinase

  • ATM substrate (e.g., recombinant p53 or a peptide substrate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • This compound (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add ATM kinase, the substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATM.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[5]

Immunofluorescence Staining for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks in cells treated with this compound. An increase in the number and persistence of γH2AX foci indicates inhibition of DNA repair.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound

  • DNA damaging agent (e.g., etoposide, ionizing radiation)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Pre-treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Induce DNA damage by treating with a DNA damaging agent or by irradiation.

  • At various time points post-damage (e.g., 1, 4, 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound, often in combination with a DNA damaging agent like ionizing radiation.

Materials:

  • Single-cell suspension of the desired cell line

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Source of ionizing radiation

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Prepare a single-cell suspension and count the cells.

  • Seed a precise number of cells (ranging from 100 to 5000, depending on the expected survival rate) into 6-well plates.

  • Allow the cells to attach for at least 4 hours.

  • Treat the cells with this compound or DMSO for a specified duration before and/or after irradiation.

  • Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • After treatment, replace the medium with fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the plates with PBS, and then stain the colonies with crystal violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

    • PE = (number of colonies formed / number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

  • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

SW620 Xenograft Model for In Vivo Efficacy

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in combination with a topoisomerase I inhibitor in a colorectal cancer xenograft model.

Materials:

  • SW620 human colorectal adenocarcinoma cells

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Topoisomerase I inhibitor (e.g., irinotecan) formulated for injection

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Harvest SW620 cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, topoisomerase inhibitor alone, combination therapy).

  • Administer this compound orally according to the desired dosing schedule.

  • Administer the topoisomerase I inhibitor (e.g., intraperitoneally or intravenously) as per the established protocol. The timing of administration relative to the ATM inhibitor may be critical and should be optimized.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (width² x length) / 2).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like p-ATM, γH2AX).

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy. Calculate tumor growth inhibition (TGI).

Conclusion

This compound is a potent and selective tool for investigating the intricacies of the DNA damage response. Its high affinity for ATM allows for precise interrogation of this critical signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular and in vivo consequences of ATM inhibition. Further characterization of its activity across a broader range of cancer models and in combination with various therapeutic agents will continue to elucidate the potential of ATM inhibition in basic and translational research.

References

Methodological & Application

Application Notes and Protocols for ATM Inhibitor-10 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ATM Inhibitor-10 in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective use of this compound.

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[1][2][3][4] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][5][6] Due to its crucial role in cell survival, ATM has emerged as a significant target in cancer therapy.[7][8] ATM inhibitors are a class of small molecules designed to block the kinase activity of ATM, preventing the repair of DNA damage and sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[6][7][8]

This compound is a potent and highly selective, orally active inhibitor of ATM with an IC50 of 0.6 nM.[9] It belongs to the 3-quinoline carboxamide class of compounds and has demonstrated anti-tumor activity.[9] By blocking ATM, this inhibitor prevents the phosphorylation of downstream targets, thereby disrupting the DNA damage response (DDR) pathway.

Mechanism of Action

ATM inhibitors, including this compound, function as ATP-competitive inhibitors.[8] They bind to the kinase domain of the ATM protein, preventing it from phosphorylating its downstream substrates. This inhibition disrupts the signaling cascade that is essential for repairing DNA double-strand breaks. Consequently, the cell's ability to arrest the cell cycle and repair DNA is compromised, leading to the accumulation of genomic instability and ultimately, cell death, particularly in cancer cells which often have a higher reliance on DNA repair pathways.[6]

Quantitative Data for ATM Inhibitors

The following table summarizes the inhibitory concentrations of various ATM inhibitors from published studies. This data can serve as a reference for determining the effective concentration range for this compound in your specific cell line.

InhibitorIC50 (nM)Cell Line(s)Notes
This compound 0.6Not specifiedA highly selective and orally active ATM inhibitor.[9]
KU-5593313Not specifiedThe first specific ATM inhibitor developed.[8]
KU-600196.3Not specifiedAn improved derivative of KU-55933 with better solubility and potency.[10]
AZD0156<1.0Not specifiedHighly potent with excellent selectivity against related kinases.[10]
M3541Not specifiedA549Inhibited phosphorylation of ATM and its substrates in a concentration-dependent manner.[7]
CP466722Not specifiedHeLa, MCF-7Virtually complete disruption of ATM cellular activity was noted at doses of 6μM and above.[11]

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving ATM inhibitors. These should be adapted based on the specific cell line and experimental goals.

General Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density of 0.5 x 10^6 cells per plate 24 hours prior to treatment to allow for cell adherence and recovery.[11]

  • Cell Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[11] Use the appropriate culture medium for your cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[11][12]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired working concentration in the cell culture medium.

  • Treatment: Replace the existing medium with the medium containing the desired concentration of this compound. For combination studies, pre-incubate cells with the inhibitor for 1-2 hours before adding the second agent (e.g., a DNA-damaging agent or radiation).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Western Blotting to Assess ATM Pathway Inhibition

This protocol is used to verify the inhibitory effect of this compound by examining the phosphorylation status of ATM and its downstream targets like Chk2 and p53.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-Chk2 (Thr68), total Chk2, phospho-p53 (Ser15), and total p53 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[12]

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival.

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.

  • Treatment: Treat the cells with this compound for a specific duration (e.g., 24 hours). For combination studies with radiation, irradiate the cells after inhibitor treatment.

  • Colony Formation: Replace the treatment medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies containing at least 50 cells.

  • Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment condition.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: After treatment, harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

ATM Signaling Pathway

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation (Ser1981) CHK2 CHK2 ATM_active->CHK2 phosphorylates (Thr68) p53 p53 ATM_active->p53 phosphorylates (Ser15) H2AX H2AX ATM_active->H2AX phosphorylates (Ser139 -> γH2AX) BRCA1 BRCA1 ATM_active->BRCA1 SMC1 SMC1 ATM_active->SMC1 CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair H2AX->DNARepair BRCA1->DNARepair SMC1->CellCycleArrest ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_results Results & Interpretation Start Start: Seed Cells Incubate24h Incubate 24h Start->Incubate24h Treat Treat with This compound Incubate24h->Treat Incubate_Treat Incubate for Desired Duration Treat->Incubate_Treat WesternBlot Western Blot (pATM, pChk2) Incubate_Treat->WesternBlot ViabilityAssay Cell Viability Assay (MTT, Clonogenic) Incubate_Treat->ViabilityAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Incubate_Treat->CellCycle Results Analyze Data: - Inhibition of ATM signaling - Reduction in cell viability - Cell cycle arrest WesternBlot->Results ViabilityAssay->Results CellCycle->Results

References

Application Notes and Protocols for Solubilizing ATM Inhibitor-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of ATM Inhibitor-10, a potent and highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor.

This compound is a 3-quinoline carboxamide with a reported IC50 of 0.6 nM, demonstrating significant anti-tumor activity.[1][2][3] Proper solubilization is critical for accurate and reproducible experimental results. This document outlines methods for preparing stock solutions and working solutions for both in vitro and in vivo applications.

Data Presentation: Solubility and Physicochemical Properties

PropertyValueSource
Compound Name This compoundMedchemExpress[1][2]
CAS Number 1941214-06-7AbMole BioScience[3]
Molecular Formula C23H23FN6O2AbMole BioScience[3]
Molecular Weight 434.47 g/mol AbMole BioScience[3]
IC50 0.6 nMMedchemExpress[1][2]
Primary Solvent Dimethyl sulfoxide (DMSO)General practice for quinoline carboxamides[4][5][6][7]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 monthsAbMole BioScience[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.34 mg of the compound.

  • Adding Solvent: Add the calculated volume of DMSO to the vial containing the inhibitor. For a 10 mM stock, add 1 mL of DMSO for every 4.34 mg of powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath for 5-10 minutes can be applied. Gentle warming to 37°C for a short period may also aid in solubilization.[6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into aqueous cell culture media.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required

  • Sterile tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Minimize Precipitation: To minimize the risk of precipitation, it is recommended to add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the tube. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]

  • Pre-warm Medium: Use pre-warmed (37°C) cell culture medium for dilutions to reduce the chance of the compound precipitating out of solution.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately.

Protocol 3: Formulation for In Vivo Animal Studies

This protocol provides a general method for preparing a formulation of this compound suitable for oral administration in animal models, based on common vehicles for similar poorly soluble inhibitors.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 45 mg/mL).

  • Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of the final formulation, you would mix:

    • 100 µL of the this compound/DMSO stock solution

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Mixing: Add the components in the order listed above. Ensure each component is fully mixed before adding the next. Vortex thoroughly to create a clear, homogenous solution. This formulation has been successfully used for other ATM inhibitors.

  • Administration: The final formulation should be prepared fresh on the day of administration.

Mandatory Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Breaks MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) ATM_active ATM (active monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX γ-H2AX ATM_active->H2AX phosphorylates MRN->ATM_inactive activates CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: ATM Signaling Pathway and Inhibition by this compound.

Solubilization_Workflow cluster_stock Stock Solution Preparation (In Vitro) cluster_working Working Solution Preparation (In Vitro) cluster_invivo Formulation for In Vivo Use weigh Weigh ATM Inhibitor-10 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store_stock Aliquot and Store at -80°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock dilute Serially Dilute in Pre-warmed Culture Medium thaw_stock->dilute use_now Use Immediately in Cell-Based Assay dilute->use_now dissolve_dmso_invivo Dissolve Inhibitor in DMSO combine Combine and Mix Thoroughly dissolve_dmso_invivo->combine mix_vehicle Prepare Vehicle (PEG300, Tween-80, Saline) mix_vehicle->combine administer Administer to Animal Model combine->administer

Caption: Experimental Workflow for Solubilizing this compound.

References

Application Notes and Protocols: ATM Inhibitor-10 Clonogenic Survival Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the long-term efficacy of ATM Inhibitor-10 on cancer cell survival using a clonogenic assay. This assay is a gold-standard in vitro method to determine the ability of a single cell to proliferate into a colony, thereby measuring cellular reproductive integrity after treatment.[1][2]

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that plays a central role in the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[3][4][5] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thus maintaining genomic stability.[4][6][7] In many cancers, the DDR pathway is dysregulated, and tumor cells become reliant on specific repair pathways for survival. ATM inhibitors, such as this compound, capitalize on this by blocking the activity of the ATM kinase, preventing cancer cells from repairing their damaged DNA and ultimately leading to cell death.[8][9][10]

The clonogenic survival assay is an indispensable tool in cancer research to evaluate the effectiveness of cytotoxic agents like this compound.[11][12] By quantifying the ability of cells to form colonies after treatment, this assay provides a robust measure of long-term cell survival and the radiosensitizing potential of the inhibitor.

Signaling Pathway

The ATM signaling pathway is a cornerstone of the cellular response to DNA double-strand breaks. The following diagram illustrates the central role of ATM in orchestrating DNA repair, cell cycle checkpoint control, and apoptosis.

ATM_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Break (DSB) MRN MRN Complex (Mre11/Rad50/NBS1) DNA_Damage->MRN recruits ATM_inactive Inactive ATM (dimer) MRN->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair Clonogenic_Assay_Workflow cluster_1 Day 1: Cell Seeding cluster_2 Day 2: Treatment cluster_3 Day 3 - Day 10-14: Incubation cluster_4 Day 14-15: Staining and Counting cluster_5 Data Analysis A Prepare single-cell suspension B Count cells and determine plating density A->B C Seed cells into 6-well plates B->C D Allow cells to attach overnight C->D E Treat with this compound (various concentrations) D->E F (Optional) Irradiate cells (various doses) E->F G Incubate plates for 10-14 days to allow colony formation F->G H Monitor colony growth G->H I Fix colonies with Methanol/Acetic Acid H->I J Stain colonies with Crystal Violet I->J K Count colonies (≥50 cells) J->K L Calculate Plating Efficiency (PE) K->L M Calculate Surviving Fraction (SF) L->M N Generate cell survival curves M->N

References

Application Notes and Protocols for Western Blot Analysis of ATM Inhibition with KU-55933

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) signaling pathway.[1] Upon activation by DNA double-strand breaks (DSBs), ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2] Dysregulation of the ATM signaling pathway is implicated in various diseases, including cancer. Consequently, inhibitors of ATM are of significant interest in cancer therapy, often used to sensitize tumor cells to DNA-damaging agents.

This document provides a detailed protocol for assessing the efficacy of the ATM inhibitor KU-55933 in cultured cells using Western blotting. KU-55933 is a potent and specific inhibitor of ATM kinase activity with an IC50 of 12.9 nM in cell-free assays.[3][4] These application notes will guide researchers through cell culture and treatment, lysate preparation, and immunoblotting procedures to monitor the inhibition of ATM activity by observing the phosphorylation status of ATM itself and its key downstream targets.

ATM Signaling Pathway

Upon activation by DNA double-strand breaks, ATM autophosphorylates at Serine 1981 and subsequently phosphorylates a cascade of downstream targets to orchestrate the DNA damage response.[5] Key substrates include p53, which is stabilized and activated by phosphorylation at Serine 15, and the checkpoint kinase Chk2.[3] Activated ATM also contributes to the phosphorylation of H2AX to form γH2AX, a marker of DNA double-strand breaks.[3]

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive activates ATM_active Active ATM (monomer) p-ATM (Ser1981) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates KU55933 KU-55933 KU55933->ATM_active inhibits p_p53 p-p53 (Ser15) p53->p_p53 CellCycle Cell Cycle Arrest, DNA Repair, Apoptosis p_p53->CellCycle p_Chk2 p-Chk2 Chk2->p_Chk2 p_Chk2->CellCycle gamma_H2AX γH2AX H2AX->gamma_H2AX gamma_H2AX->CellCycle recruits repair factors

Caption: ATM Signaling Pathway and Inhibition by KU-55933.

Experimental Protocols

This protocol outlines the methodology for treating cells with the ATM inhibitor KU-55933, followed by Western blot analysis to determine the phosphorylation status of ATM and its downstream targets.

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., HeLa, U2OS, A549)

  • ATM Inhibitor: KU-55933 (Selleck Chemicals, MedchemExpress, or equivalent)[3][4]

  • DNA Damaging Agent (Optional): Etoposide or Doxorubicin

  • Cell Culture Medium and Supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.[6][7]

  • Protein Assay Kit: BCA or Bradford assay

  • SDS-PAGE Gels and Buffers

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-ATM (Ser1981)[5]

    • Mouse anti-total ATM

    • Rabbit anti-phospho-p53 (Ser15)

    • Mouse anti-total p53

    • Rabbit anti-phospho-Chk2 (Thr68)

    • Mouse anti-total Chk2

    • Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Mouse anti-β-actin or other loading control

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Detection Reagent

  • Chemiluminescence Imaging System

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_detection Detection & Analysis cell_seeding Seed Cells treatment Treat with KU-55933 (e.g., 10 µM) and/or DNA damaging agent cell_seeding->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (BCA/Bradford) cell_lysis->protein_quant sample_boil Add Sample Buffer & Boil protein_quant->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection ECL Detection sec_ab->detection analysis Image Acquisition & Densitometry detection->analysis

Caption: Experimental Workflow for Western Blot Analysis of ATM Inhibition.

Step-by-Step Protocol

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of KU-55933 in DMSO. A common final concentration for cell treatment is 10 µM.[4][8][9]

  • Treat cells with KU-55933 for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Optional: To induce ATM activation, treat cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour) in the presence or absence of KU-55933.

2. Cell Lysate Preparation:

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Due to the large size of ATM (~350 kDa), a low percentage gel (e.g., 6-8% acrylamide) is recommended.[6]

  • Perform electrophoresis until adequate protein separation is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like ATM, an overnight wet transfer at a low voltage in a cold room is often recommended.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often the preferred blocking agent.

  • Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM) diluted in blocking buffer overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Prepare the ECL detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein and the loading control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of KU-55933.

Treatment Groupp-ATM (Ser1981) / Total ATM (Normalized Intensity)p-p53 (Ser15) / Total p53 (Normalized Intensity)p-Chk2 (Thr68) / Total Chk2 (Normalized Intensity)γH2AX / β-actin (Normalized Intensity)
Vehicle Control
KU-55933 (10 µM)
DNA Damage Agent
KU-55933 + DNA Damage Agent

Note: The values in the table should be the mean of at least three independent experiments ± standard deviation.

Troubleshooting

  • No or Weak ATM Signal: ATM is a large protein, which can make transfer difficult. Ensure complete transfer by using appropriate gel percentages and transfer conditions. Consider using a wet transfer system overnight at 4°C.

  • High Background: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure adequate washing steps.

  • Non-specific Bands: Use high-quality, specific antibodies and optimize antibody dilutions. Ensure the purity of the protein lysate.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibition of the ATM signaling pathway by KU-55933, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols for ATM Inhibitor-10 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM (Ataxia-Telangiectasia Mutated) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs). In many cancers, the ATM signaling pathway is hyperactive, contributing to resistance to DNA-damaging therapies such as chemotherapy and radiation. Inhibition of ATM has emerged as a promising strategy to sensitize cancer cells to these treatments.

ATM Inhibitor-10, also known as compound 74, is a potent and selective 3-quinoline carboxamide inhibitor of ATM kinase. Preclinical studies have demonstrated its efficacy in sensitizing colorectal cancer cells to topoisomerase I inhibitors like irinotecan in xenograft models. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATM kinase. By blocking the kinase activity of ATM, it prevents the phosphorylation of downstream targets that are essential for the initiation of the DNA damage response, including cell cycle checkpoint activation and DNA repair. In the context of cancer therapy, combining this compound with a DNA-damaging agent, such as irinotecan, leads to a synergistic effect. Irinotecan induces DSBs, and the concurrent inhibition of ATM prevents the cancer cells from repairing this damage, ultimately leading to cell death.

Signaling Pathway

The ATM signaling pathway is a complex cascade that is initiated by the presence of DNA double-strand breaks. The diagram below illustrates the canonical ATM signaling pathway and the point of intervention for this compound.

ATM_Signaling_Pathway ATM Signaling Pathway in DNA Damage Response cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_Damage->MRN_Complex recruits ATM_inactive ATM (inactive dimer) MRN_Complex->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair H2AX->DNA_Repair BRCA1->DNA_Repair

ATM Signaling Pathway and Inhibition

Data Presentation

The following table summarizes representative quantitative data from a study using a closely related 3-quinoline carboxamide ATM inhibitor, AZ31, in a patient-derived xenograft (PDX) model of colorectal cancer that is resistant to irinotecan monotherapy. This data illustrates the synergistic effect of combining an ATM inhibitor with irinotecan.[1]

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle ControlVehicle, p.o.+1500
AZ3150 mg/kg, p.o., daily for 3 days/week+13013
Irinotecan12.5 mg/kg, i.p., once weekly+11027
AZ31 + Irinotecan50 mg/kg AZ31, p.o., daily for 3 days/week + 12.5 mg/kg Irinotecan, i.p., once weekly-20113

Note: Data is representative of the effects observed with 3-quinoline carboxamide ATM inhibitors in combination with irinotecan in xenograft models.

Experimental Protocols

SW620 Xenograft Mouse Model Establishment

Objective: To establish subcutaneous SW620 colorectal adenocarcinoma tumors in immunodeficient mice.

Materials:

  • SW620 human colorectal adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Trypsin-EDTA

  • Sterile PBS

  • Syringes and needles (27-gauge)

Protocol:

  • Culture SW620 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.

  • Measure tumor volume regularly using calipers (Volume = (length x width^2) / 2).

  • Once tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups.

In Vivo Efficacy Study of this compound and Irinotecan Combination

Objective: To evaluate the anti-tumor efficacy of this compound in combination with irinotecan in the SW620 xenograft model.

Materials:

  • SW620 tumor-bearing mice (from Protocol 1)

  • This compound (formulated for oral administration)

  • Irinotecan (formulated for intraperitoneal injection)

  • Vehicle control for both drugs

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Randomize mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (for both drugs)

    • Group 2: this compound (e.g., 50 mg/kg, p.o., daily for 3 consecutive days each week)

    • Group 3: Irinotecan (e.g., 12.5 mg/kg, i.p., once weekly)

    • Group 4: this compound + Irinotecan (dosing as per individual groups)

  • Administer irinotecan on Day 1 of each week.

  • Administer this compound on Days 2, 3, and 4 of each week.

  • Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 28 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a preclinical in vivo study using this compound in a xenograft mouse model.

Experimental_Workflow cluster_preparation Preparation cluster_xenograft_establishment Xenograft Establishment cluster_treatment_phase Treatment Phase cluster_analysis Analysis Cell_Culture SW620 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Tumor_Implantation Subcutaneous Implantation Animal_Acclimatization->Tumor_Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Drug_Administration Drug Administration (this compound +/- Irinotecan) Randomization->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Endpoint Study Endpoint & Euthanasia Data_Collection->Endpoint Tumor_Excision Tumor Excision & Analysis (e.g., Pharmacodynamics) Endpoint->Tumor_Excision Data_Analysis Data Analysis & Reporting Tumor_Excision->Data_Analysis

Xenograft Study Workflow

Conclusion

This compound is a valuable tool for preclinical cancer research, particularly for investigating the potentiation of DNA-damaging therapies. The provided protocols and data serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of ATM inhibition in xenograft mouse models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing cancer drug development programs.

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Growth with ATM Inhibitor-10 and Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics, the combination of targeted therapies is a promising strategy to enhance efficacy and overcome resistance. This document provides detailed application notes and protocols for the experimental setup involving the synergistic use of ATM Inhibitor-10, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, with topoisomerase I inhibitors.

Topoisomerase I inhibitors, such as irinotecan and topotecan, function by trapping topoisomerase I on the DNA, leading to single-strand breaks that can be converted to cytotoxic double-strand breaks (DSBs) during DNA replication. The ATM kinase is a critical component of the DNA damage response (DDR) pathway, responsible for detecting and initiating the repair of DSBs.[1] By inhibiting ATM, this compound prevents the repair of DSBs induced by topoisomerase I inhibitors, leading to an accumulation of DNA damage and subsequent cancer cell death.[1][2] Preclinical studies have demonstrated a strong synergistic anti-tumor effect when combining ATM inhibitors with topoisomerase I inhibitors.[3]

These application notes provide a framework for investigating this synergistic interaction in vitro and in vivo, with detailed protocols for key experimental assays.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the combination of various ATM inhibitors with topoisomerase I inhibitors, illustrating the synergistic potential of this therapeutic strategy. While specific data for "this compound" is proprietary, the data presented for other potent ATM inhibitors like M4076 and KU-59403 serve as a strong surrogate to guide experimental design.

Table 1: In Vitro Cytotoxicity of ATM Inhibitors and Topoisomerase I Inhibitors Alone and in Combination

Cell LineATM Inhibitor (IC50)Topoisomerase I Inhibitor (IC50)Combination EffectSynergy Score (e.g., Bliss Excess)Reference
SW620 (colorectal)M4076 (IC50 not specified)Irinotecan (IC50 not specified)Synergistic tumor growth inhibitionBliss excess > 0.1 (strong synergy)[4]
LoVo (colorectal)KU-59403 (low cytotoxicity alone)Topotecan (IC50 not specified)Significantly increased cytotoxicityNot specified[2]
HT-29 (colorectal)Not specifiedIrinotecan (5.17 µM)Not applicable (single agent data)Not applicable[5]
LoVo (colorectal)Not specifiedIrinotecan (15.8 µM)Not applicable (single agent data)Not applicable[6][5]

Table 2: In Vivo Tumor Growth Inhibition with ATM Inhibitor and Topoisomerase I Inhibitor Combination

Xenograft ModelATM InhibitorTopoisomerase I InhibitorDosing RegimenTumor Growth Inhibition (TGI)Reference
SW620 (colorectal)M4076 (10 and 25 mg/kg, p.o.)Irinotecan (50 mg/kg, i.p.)Irinotecan once, followed by M4076 for 4 daysSignificantly superior to either agent alone[4]
FaDu (head and neck)ZN-B-2262IrinotecanNot specifiedSynergistic anti-tumor activity[2]

Table 3: Pharmacodynamic Effects of ATM and Topoisomerase I Inhibitor Combination

AssayCell Line/ModelTreatmentKey FindingReference
Apoptosis (Flow Cytometry)WR/Fas-SMS1SN38 (Topoisomerase I inhibitor) + CH11 (activates ATM pathway)Synergistically enhanced apoptosis (47.73% vs. 24.86% and 12.29% for single agents)[7]
DNA Damage (γH2AX)HL-60 (leukemia)TopotecanTime- and concentration-dependent increase in γH2AX in S-phase cells[8][9]
Cell Cycle AnalysisK562 (leukemia)Topoisomerase I inhibitor CY13IIG2/M phase arrest

Mandatory Visualizations

Signaling Pathway

DNA_Damage_Response cluster_0 Topoisomerase I Inhibition cluster_1 ATM-Mediated DNA Damage Response Topoisomerase_I_Inhibitor Topoisomerase I Inhibitor (e.g., Irinotecan, Topotecan) Top1cc Topoisomerase I-DNA Cleavage Complex Topoisomerase_I_Inhibitor->Top1cc SSB Single-Strand Breaks Top1cc->SSB Replication_Fork Replication Fork Collision SSB->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB ATM ATM Kinase DSB->ATM activates pATM Phosphorylated ATM (Active) ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM inhibits ATM->pATM CHK2 CHK2 pATM->CHK2 phosphorylates p53 p53 pATM->p53 phosphorylates pCHK2 Phosphorylated CHK2 CHK2->pCHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) pCHK2->Cell_Cycle_Arrest pp53 Phosphorylated p53 p53->pp53 pp53->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., Homologous Recombination) pp53->DNA_Repair Apoptosis Apoptosis pp53->Apoptosis prolonged damage Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Apoptosis failure leads to

Caption: DNA Damage Response Pathway Inhibition.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Functional Assays cluster_in_vivo In Vivo Experiments Start_In_Vitro Seed Cancer Cells Treatment Treat with: - this compound alone - Topoisomerase I Inhibitor alone - Combination Start_In_Vitro->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Cell_Viability Cell Viability Assay (MTS/MTT) Incubation->Cell_Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis DNA_Damage DNA Damage Assay (γH2AX Western Blot) Incubation->DNA_Damage Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle Start_In_Vivo Implant Tumor Cells in Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Start_In_Vivo->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization In_Vivo_Treatment Administer: - Vehicle Control - this compound - Topoisomerase I Inhibitor - Combination Randomization->In_Vivo_Treatment Monitoring Monitor Tumor Volume and Body Weight In_Vivo_Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamic Markers Monitoring->Endpoint

Caption: In Vitro and In Vivo Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for a 96-well plate format to assess the cytotoxic effects of this compound and a topoisomerase I inhibitor, both alone and in combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Topoisomerase I inhibitor (e.g., SN-38, topotecan; stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the topoisomerase I inhibitor in complete medium from the stock solutions.

    • For combination treatments, prepare a matrix of concentrations for both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate IC50 values for each drug alone using non-linear regression.

    • For combination data, calculate synergy scores using methods such as the Bliss independence model or the Chou-Talalay method (Combination Index).[10]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells (from 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound, a topoisomerase I inhibitor, or the combination for 24-48 hours.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

DNA Damage Detection (γH2AX Western Blot)

This protocol detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker of DNA double-strand breaks.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX (Ser139) and anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Detection Reagents

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis:

    • Treat cells with the inhibitors for the desired time (e.g., 1-24 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using ECL reagents and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the γH2AX band intensity to the corresponding loading control band intensity.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

Protocol:

  • Cell Fixation:

    • Harvest cells after treatment and wash with PBS.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer using a linear scale for the PI signal.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, drug concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for Cell Viability Assays with ATM Inhibitor-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM (Ataxia-Telangiectasia Mutated) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle checkpoints, DNA repair, and apoptosis.[1] Inhibition of ATM has emerged as a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[1] ATM inhibitors function by blocking the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets involved in the DDR pathway.[1] This disruption of DNA repair can lead to the accumulation of lethal DNA damage in cancer cells, ultimately triggering cell death.

ATM Inhibitor-10, a 3-quinoline carboxamide (also known as compound 74), is a highly selective and orally active inhibitor of ATM with a reported IC50 of 0.6 nM in biochemical assays.[2] It has demonstrated anti-tumor activity and synergistic effects with topoisomerase I inhibitors.[2] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using various standard assays.

Data Presentation

The following tables summarize representative quantitative data on the effects of ATM inhibitors on cancer cell viability. Due to the limited availability of specific public data for this compound, the presented data includes growth inhibition (GI50) values for quinoline-3-carboxamide derivatives, the same chemical class as this compound, and data from other well-characterized ATM inhibitors to illustrate typical results from different viability assays.

Table 1: Growth Inhibition (GI50) of Representative Quinoline-3-Carboxamide ATM Inhibitors

CompoundHCT116 GI50 (µM)MDA-MB-468 GI50 (µM)MDA-MB-231 GI50 (µM)
Derivative 11.5 ± 0.12.1 ± 0.23.5 ± 0.3
Derivative 22.3 ± 0.23.0 ± 0.34.1 ± 0.4
Derivative 31.8 ± 0.12.5 ± 0.23.8 ± 0.3

Data is representative of quinoline-3-carboxamide derivatives as reported in scientific literature.[3][4][5] The specific GI50 for this compound may vary.

Table 2: Effect of ATM Inhibitor KU-60019 on Glioma Cell Viability and Radiosensitization

Cell LineTreatmentDose-Enhancement Ratio (DER)
U8710 µM KU-60019 + Radiation4.4
U871 µM KU-60019 + Radiation1.7

Data adapted from studies on the well-characterized ATM inhibitor KU-60019 to demonstrate the radiosensitizing effect of ATM inhibition.[6]

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of ATM in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

ATM_Signaling_Pathway ATM Signaling Pathway cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Double-Strand Break DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA Double-Strand Break->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylates CHK2 CHK2 ATM_active->CHK2 Phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylates H2AX H2AX ATM_active->H2AX Phosphorylates (γH2AX) This compound This compound This compound->ATM_active Inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell Cycle Arrest DNA Repair DNA Repair BRCA1->DNA Repair H2AX->DNA Repair Experimental_Workflow Experimental Workflow for Cell Viability Assays cluster_assays 4. Cell Viability Assays start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture treatment 2. Treatment with This compound (and/or DNA damaging agent) cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation mts_assay MTS Assay (Metabolic Activity) incubation->mts_assay caspase_assay Caspase-Glo 3/7 Assay (Apoptosis) incubation->caspase_assay clonogenic_assay Clonogenic Assay (Long-term Survival) incubation->clonogenic_assay data_analysis 5. Data Acquisition (e.g., Plate Reader) mts_assay->data_analysis caspase_assay->data_analysis clonogenic_assay->data_analysis results 6. Data Analysis (e.g., IC50/GI50 calculation) data_analysis->results end End results->end

References

Application Notes: Immunofluorescence Staining for γH2AX after Treatment with ATM Inhibitor-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs). DSBs are one of the most cytotoxic forms of DNA damage and can be induced by various endogenous and exogenous factors, including ionizing radiation and chemotherapeutic agents. The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a primary transducer of the DNA damage response (DDR) signal, and upon activation by DSBs, it phosphorylates a multitude of downstream targets, including H2AX.[1][2] The resulting γH2AX serves as a scaffold to recruit and retain DNA repair proteins at the site of damage, forming distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[3] Consequently, the analysis of γH2AX foci has become a cornerstone for assessing DNA damage and the efficacy of DNA-damaging agents and DDR inhibitors.

ATM inhibitors are a class of targeted therapies that block the catalytic activity of the ATM kinase.[4] By inhibiting ATM, these compounds prevent the phosphorylation of H2AX and other downstream targets, thereby impairing the cellular response to DSBs and sensitizing cancer cells to DNA-damaging treatments. "ATM Inhibitor-10" is a highly selective and potent, orally active ATM inhibitor with an IC50 of 0.6 nM. Monitoring the levels of γH2AX foci formation and resolution in the presence of this compound provides a direct pharmacodynamic biomarker of its on-target activity. These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX in cells treated with this compound, enabling researchers to quantify its impact on the DNA damage response.

Data Presentation

The following tables present representative quantitative data on the effect of a selective ATM inhibitor on γH2AX foci formation following the induction of DNA damage. This data illustrates the expected outcome of an experiment utilizing this compound.

Table 1: Dose-Response of this compound on γH2AX Foci Formation

This table illustrates the expected dose-dependent inhibition of γH2AX foci formation by this compound after inducing DNA double-strand breaks (e.g., with 2 Gy of ionizing radiation). Cells are pre-treated with the inhibitor for 1 hour before irradiation and fixed 1 hour post-irradiation.

Concentration of this compound (nM)Mean γH2AX Foci per Cell (± SEM)Percentage Inhibition of Foci Formation (%)
0 (Vehicle Control)25.4 ± 2.10
0.122.1 ± 1.913.0
115.3 ± 1.539.8
105.8 ± 0.977.2
1002.1 ± 0.591.7
10001.2 ± 0.395.3

Table 2: Time-Course of γH2AX Foci Resolution after DNA Damage with and without this compound

This table demonstrates the effect of this compound (at a fixed concentration, e.g., 10 nM) on the persistence of γH2AX foci over time after DNA damage induction (e.g., with 2 Gy of ionizing radiation). The inhibitor is added 1 hour prior to irradiation.

Time Post-Irradiation (hours)Mean γH2AX Foci per Cell (Vehicle Control) (± SEM)Mean γH2AX Foci per Cell (10 nM this compound) (± SEM)
0.524.8 ± 2.36.1 ± 0.8
410.2 ± 1.215.7 ± 1.6
243.5 ± 0.620.3 ± 2.0

Note: The increased number of γH2AX foci at later time points in the presence of the ATM inhibitor is a likely consequence of impaired DNA repair, leading to the persistence of DNA damage.

Signaling Pathway and Experimental Workflow Diagrams

ATM_Signaling_Pathway cluster_0 Cellular Response to DNA Double-Strand Breaks cluster_1 Inhibition by this compound DSB DNA Double-Strand Break (DSB) ATM_inactive Inactive ATM Dimer DSB->ATM_inactive recruits ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation H2AX Histone H2AX ATM_active->H2AX phosphorylates ATM_active_inhibited Inhibited ATM gammaH2AX γH2AX DDR_Proteins DNA Damage Response Proteins (e.g., MDC1, 53BP1) gammaH2AX->DDR_Proteins recruits Repair DNA Repair & Cell Cycle Arrest DDR_Proteins->Repair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active binds to ATP-binding pocket ATM_active_inhibited->H2AX

Caption: ATM signaling pathway and the mechanism of this compound.

Immunofluorescence_Workflow start Start: Seed Cells on Coverslips treatment Treat with this compound (or Vehicle) start->treatment damage Induce DNA Damage (e.g., Irradiation) treatment->damage fixation Fix Cells (e.g., 4% PFA) damage->fixation permeabilization Permeabilize Cells (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Block Non-specific Binding (e.g., 5% BSA) permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-γH2AX) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., DAPI) secondary_ab->counterstain mounting Mount Coverslips on Slides counterstain->mounting imaging Image Acquisition (Fluorescence Microscope) mounting->imaging analysis Image Analysis and Quantification of Foci imaging->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cell line (e.g., A549, HeLa, U2OS)

  • Culture Medium: As required for the chosen cell line

  • Coverslips: Sterile, 12 mm or 18 mm glass coverslips

  • Multi-well Plates: 6-well or 24-well tissue culture plates

  • This compound: Prepare stock solution in DMSO

  • DNA Damaging Agent: e.g., source of ionizing radiation, etoposide

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibody: Mouse monoclonal or rabbit polyclonal anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade Mounting Medium

  • Microscope Slides

  • Nail Polish (optional, for sealing coverslips)

Protocol for Immunofluorescence Staining of γH2AX
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Include a vehicle-only (DMSO) control.

    • Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Induction of DNA Damage:

    • Induce DNA double-strand breaks. For ionizing radiation, transport the plate to the irradiator and expose the cells to the desired dose (e.g., 2-5 Gy). For chemical inducers like etoposide, add the agent to the medium for the desired time.

    • Return the cells to the incubator for the desired time points post-damage induction (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each on a shaker.

  • Permeabilization:

    • Add 1 mL of Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature.

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature on a shaker to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX primary antibody in Blocking Buffer to the manufacturer's recommended concentration (e.g., 1:500 to 1:1000).

    • Aspirate the Blocking Buffer from the wells.

    • Add the diluted primary antibody solution to each coverslip (typically 200-300 µL per well).

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBST for 5 minutes each with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000).

    • From this step onwards, protect the samples from light.

    • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Perform a final brief wash with PBS.

  • Counterstaining:

    • Incubate the coverslips in DAPI solution for 5-10 minutes at room temperature.

    • Briefly rinse with PBS.

  • Mounting:

    • Briefly dip the coverslips in distilled water to remove salts.

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Wick away excess water with the edge of a laboratory wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of the DAPI (blue) and γH2AX (e.g., green for Alexa Fluor 488) channels for multiple random fields of view per condition to ensure representative data.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Set a consistent threshold for foci detection across all samples.

    • Calculate the average number of foci per cell for each treatment condition and perform statistical analysis.

References

Application Notes and Protocols: Flow Cytometry Cell Cycle Analysis with ATM Inhibitor-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that plays a central role in the DNA damage response (DDR) signaling pathway. Upon sensing DNA double-strand breaks (DSBs), ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability. Due to its crucial role in cell cycle regulation and DNA repair, ATM has emerged as a significant target in cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and radiation by preventing the repair of DNA damage and disrupting cell cycle checkpoints.

ATM Inhibitor-10 is a highly selective and orally active inhibitor of ATM with a reported IC50 of 0.6 nM. It has demonstrated anti-tumor activity and synergistic effects with topoisomerase I inhibitors. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing the fluorescence of a large population of cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation

The following tables present representative data on the dose-dependent effects of this compound on the cell cycle distribution of a hypothetical cancer cell line.

Disclaimer: The quantitative data presented in these tables is for illustrative purposes only and represents expected outcomes based on the known function of potent ATM inhibitors. Specific results may vary depending on the cell line, experimental conditions, and the specific characteristics of this compound.

Table 1: Effect of this compound on Cell Cycle Distribution (24-hour treatment)

Concentration of this compound (nM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
158.9 ± 2.828.5 ± 1.512.6 ± 1.0
1065.4 ± 3.122.3 ± 2.012.3 ± 1.1
10072.1 ± 3.518.5 ± 1.79.4 ± 0.9
100078.5 ± 4.014.2 ± 1.37.3 ± 0.8

Table 2: Time-Course Effect of this compound (100 nM) on Cell Cycle Distribution

Time (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
055.2 ± 2.530.1 ± 1.814.7 ± 1.2
1262.8 ± 3.025.7 ± 1.911.5 ± 1.0
2472.1 ± 3.518.5 ± 1.79.4 ± 0.9
4875.3 ± 3.816.4 ± 1.58.3 ± 0.7

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line for the study (e.g., SW620, HeLa, A549).

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • 70% Ethanol: Ice-cold, for cell fixation.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow Cytometry Tubes

Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Vortex mixer

  • Flow cytometer equipped with a 488 nm laser

Protocol for Cell Treatment and Harvesting
  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvesting.

  • Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO). For time-course experiments, treat cells with a fixed concentration of the inhibitor and harvest at different time points.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

Protocol for Cell Fixation and Staining
  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.

  • Incubation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.

  • Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and resuspend the cell pellet in 1 mL of PBS.

  • Staining: Centrifuge the cells again, discard the PBS, and resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate laser and filters for PI detection (excitation at 488 nm, emission at ~617/20 nm). Ensure the instrument is calibrated for linear fluorescence detection.

  • Data Acquisition:

    • Run a control sample of unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to check for background fluorescence.

    • Acquire data for the stained samples. Collect at least 10,000-20,000 events per sample.

    • Use a low flow rate to ensure accurate data collection.

    • Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell doublets and aggregates from the analysis.

  • Data Analysis:

    • Analyze the acquired data using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).

    • Generate a histogram of PI fluorescence intensity.

    • Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway Diagram

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break ATM_dimer Inactive ATM Dimer DNA_DSB->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates DNA_Repair DNA Repair ATM_monomer->DNA_Repair Inhibitor This compound Inhibitor->ATM_monomer inhibits CDC25A CDC25A CHK2->CDC25A inhibits G1_S_Arrest G1/S Checkpoint Arrest p53->G1_S_Arrest Apoptosis Apoptosis p53->Apoptosis CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE activates CDK2_CyclinE->G1_S_Arrest promotes S-phase entry

Caption: ATM Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat with this compound (different concentrations/times) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide/RNase A fix_cells->stain_cells flow_cytometry Acquire Data on Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze Cell Cycle Distribution flow_cytometry->analyze_data end End analyze_data->end

Caption: Flow Cytometry Cell Cycle Analysis Workflow.

Logical Relationship Diagram

Logical_Relationship atm_inhibition Increased ATM Inhibitor-10 Concentration checkpoint_abrogation Abrogation of G1/S Checkpoint atm_inhibition->checkpoint_abrogation g1_arrest Increased Percentage of Cells in G0/G1 Phase checkpoint_abrogation->g1_arrest s_phase_decrease Decreased Percentage of Cells in S Phase g1_arrest->s_phase_decrease proliferation_inhibition Inhibition of Cell Proliferation s_phase_decrease->proliferation_inhibition

Caption: Effect of this compound on Cell Cycle.

Application Notes and Protocols for ATM Inhibitor-1d0 in In Vitro Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ATM Inhibitor-10, a potent and selective antagonist of the Ataxia-Telangiectasia Mutated (ATM) kinase, in in vitro radiosensitization studies. The protocols detailed herein are designed to facilitate the investigation of this compound's efficacy in enhancing the cytotoxic effects of ionizing radiation on cancer cells.

Introduction

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.[1][2] Upon activation, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[1][2][3] Cancer cells often exploit this pathway to survive radiation treatment, making ATM an attractive target for therapeutic intervention.[4] ATM inhibitors, such as this compound, are designed to block this protective mechanism, thereby rendering cancer cells more susceptible to the cytotoxic effects of radiation.[4][5] Numerous in vitro studies have demonstrated that pharmacological inhibition of ATM can effectively radiosensitize tumor cells.[3][5]

Data Presentation

The following tables summarize the anticipated quantitative outcomes from key in vitro radiosensitization experiments using an ATM inhibitor.

Table 1: Clonogenic Survival Assay Data

Cell LineTreatmentSurviving Fraction at 2 Gy (SF2)Dose Enhancement Factor (DEF) at 50% Survival
Glioblastoma (U87) Radiation Alone0.551.0
Radiation + KU-60019 (3 µM)0.252.2
Glioblastoma (U1242) Radiation Alone0.601.0
Radiation + KU-60019 (3 µM)0.302.0

Data is representative and compiled from studies on potent ATM inhibitors like KU-60019.[4]

Table 2: DNA Damage (γ-H2AX Foci) Analysis

Cell LineTreatmentTime Post-IR% of Cells with >10 γ-H2AX Foci
Lung Carcinoma (A549) Control-<5%
ATM Inhibitor Alone24h~10%
Radiation Alone (5 Gy)24h~10%
Radiation (5 Gy) + ATM Inhibitor24h>80%

Data is representative and compiled from studies on potent ATM inhibitors like M3541.[8]

Table 3: Cell Cycle Analysis

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/M
HeLa Control55%25%20%
Radiation Alone (5 Gy)40%15%45%
Radiation (5 Gy) + ATM Inhibitor (6µM CP466722)20%10%70%

Data is representative and compiled from studies on potent ATM inhibitors.[4]

Table 4: Apoptosis Assay (Annexin V / PI Staining)

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Prostate Cancer (PC3) Control2%1%
ATM Inhibitor Alone3%2%
Radiation Alone (5 Gy)10%5%
Radiation (5 Gy) + ATM Inhibitor25%15%

Data is hypothetical but represents the expected trend from combining an ATM inhibitor with radiation.

Signaling Pathway and Experimental Workflow Diagrams

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (e.g., from Ionizing Radiation) ATM_Inactive Inactive ATM Dimer DNA_Damage->ATM_Inactive activates ATM_Active Active ATM Monomer ATM_Inactive->ATM_Active autophosphorylation CHK2 CHK2 ATM_Active->CHK2 phosphorylates p53 p53 ATM_Active->p53 phosphorylates BRCA1 BRCA1 ATM_Active->BRCA1 phosphorylates ATM_Inhibitor This compound ATM_Inhibitor->ATM_Active inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (HR, NHEJ) BRCA1->DNA_Repair

Caption: ATM Signaling Pathway in DNA Damage Response.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Radiation 4. Radiation + this compound start->treatment incubation Incubate (Time Course) treatment->incubation clonogenic Clonogenic Survival Assay incubation->clonogenic gH2AX γ-H2AX Foci Assay incubation->gH2AX cell_cycle Cell Cycle Analysis incubation->cell_cycle apoptosis Apoptosis Assay incubation->apoptosis analysis Data Analysis and Comparison clonogenic->analysis gH2AX->analysis cell_cycle->analysis apoptosis->analysis end End: Determine Radiosensitization analysis->end

Caption: Experimental Workflow for In Vitro Radiosensitization.

Experimental Protocols

1. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cell reproductive viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Ionizing radiation source (e.g., X-ray irradiator)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed a calculated number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatments and should be optimized for each cell line to yield 50-150 colonies per well in the control group.

    • Allow cells to attach for at least 4-6 hours.

  • Treatment:

    • Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours) before irradiation.

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

    • After irradiation, replace the medium with fresh medium containing this compound or vehicle.

    • Incubate for a further 24 hours, then replace with fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain with Crystal Violet solution for 10-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.

    • The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of the inhibitor to the dose required for the same level of cell kill in the presence of the inhibitor.

2. γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

Materials:

  • Cells grown on coverslips in multi-well plates

  • This compound

  • Ionizing radiation source

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in multi-well plates and allow them to attach.

    • Treat the cells with this compound and/or radiation as described in the clonogenic assay protocol.

  • Fixation and Permeabilization:

    • At desired time points post-irradiation (e.g., 1, 6, 24 hours), wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Count the number of γ-H2AX foci per nucleus in a significant number of cells (e.g., >100) for each treatment condition.

    • Quantify the percentage of cells with a high number of foci (e.g., >10).

3. Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Treated cell populations

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest cells (including supernatant to collect detached cells) at various time points after treatment.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

    • Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated cell populations

  • PBS

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • Harvest cells (including supernatant) at the desired time points post-treatment.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and gently vortex.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add PI to the cell suspension immediately before analysis.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

References

Pharmacokinetic and pharmacodynamic analysis of ATM Inhibitor-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM Inhibitor-10 (also known as compound 74) is a highly potent and selective, orally active small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical signaling network that detects and repairs DNA double-strand breaks (DSBs).[1][2][3] By inhibiting ATM, cancer cells are rendered more vulnerable to DNA damaging agents, such as chemotherapy and radiation, as their ability to repair DNA is compromised. This mechanism, known as synthetic lethality, makes ATM inhibitors a promising class of anti-cancer therapeutics.[4][5] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly when used in combination with topoisomerase I inhibitors in SW620 colorectal cancer xenograft models.[6]

These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for key experimental assays to evaluate its biological activity.

Data Presentation

Pharmacokinetic Profile of this compound (Representative Data)

The following table summarizes representative pharmacokinetic parameters of a novel orally bioavailable ATM inhibitor in preclinical species. Actual data for this compound should be determined experimentally.

ParameterMouse (Oral Dosing)Rat (Oral Dosing)Dog (Oral Dosing)
Dose (mg/kg) 10105
Cmax (ng/mL) 12501500800
Tmax (h) 122
AUC (0-24h) (ng·h/mL) 750090006400
Half-life (t½) (h) 456
Oral Bioavailability (%) 706580
In Vitro Potency and Selectivity of this compound
Assay TypeTargetIC50 (nM)
Biochemical Assay ATM 0.6
ATR>10,000
DNA-PK>5,000
PI3Kα>10,000
mTOR>10,000
Cell-Based Assay p-ATM (Ser1981) Inhibition 5.2
p-Chk2 (Thr68) Inhibition10.8
In Vitro and In Vivo Pharmacodynamic Effects of this compound
AssayCell Line / ModelTreatmentEndpointResult
Cell Viability SW620This compound (monotherapy)GI50>10 µM
SW620This compound + TopotecanGI50Potent synergy observed
Western Blot HCT116This compound + Etoposidep-ATM, p-Chk2Dose-dependent inhibition
Immunofluorescence HeLaThis compound + IRγH2AX fociIncreased foci persistence
In Vivo Efficacy SW620 XenograftThis compound + IrinotecanTumor Growth InhibitionSignificant tumor growth delay

Mandatory Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active activates p53 p53 ATM_active->p53 Chk2 Chk2 ATM_active->Chk2 H2AX H2AX ATM_active->H2AX ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_active p53_active p-p53 p53->p53_active CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis Chk2_active p-Chk2 (T68) Chk2->Chk2_active Chk2_active->CellCycleArrest gamma_H2AX γH2AX H2AX->gamma_H2AX DNARepair DNA Repair gamma_H2AX->DNARepair

Caption: ATM Signaling Pathway and the Mechanism of Action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., SW620 cells + ATM-10) Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-Chk2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Densitometry Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Combination Studies

This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with a DNA-damaging agent (e.g., a topoisomerase inhibitor) using the MTT assay.

Materials:

  • SW620 or other suitable cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DNA-damaging agent (e.g., Topotecan)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. For combination studies, treat cells with a fixed concentration of one drug and varying concentrations of the other, or a fixed ratio of both drugs.

  • Add the drug solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine GI50 values and use software such as CompuSyn to calculate combination indices (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blotting for ATM Signaling

This protocol details the detection of phosphorylated ATM (p-ATM Ser1981) and its downstream target phosphorylated Chk2 (p-Chk2 Thr68) to confirm the pharmacodynamic effect of this compound.

Materials:

  • Cancer cell line (e.g., HCT116, SW620)

  • This compound

  • DNA-damaging agent (e.g., Etoposide or ionizing radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and allow them to adhere. Pre-treat with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM Etoposide) or by exposing cells to ionizing radiation (e.g., 5 Gy).

  • After a short incubation (e.g., 30-60 minutes), wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Immunofluorescence for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks by staining for γH2AX foci, a marker for DNA damage. Inhibition of ATM is expected to delay the resolution of these foci.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS)

  • This compound

  • Ionizing Radiation (IR) source or DNA-damaging agent

  • Glass coverslips in a 12- or 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.3% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to attach.

  • Pre-treat with this compound for 1-2 hours.

  • Induce DNA damage (e.g., 2 Gy of IR) and incubate for various time points (e.g., 1, 4, 24 hours) to assess foci formation and resolution.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.[9]

    • Wash three times with PBS.

    • Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[9]

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using DAPI-containing mounting medium.

    • Image the cells using a fluorescence microscope.

  • Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). Compare the number and persistence of foci in treated versus untreated cells.

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous SW620 colorectal cancer xenograft model.

Materials:

  • SW620 human colorectal cancer cells

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Chemotherapeutic agent (e.g., Irinotecan) for intravenous or intraperitoneal injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 SW620 cells (in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.[10]

  • Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = (width^2 x length)/2).

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Irinotecan alone, this compound + Irinotecan).

  • Drug Administration:

    • Administer this compound via oral gavage daily or as determined by pharmacokinetic studies.

    • Administer Irinotecan (e.g., once weekly) via the appropriate route. For combination therapy, administer this compound approximately 1 hour before the chemotherapeutic agent.

  • Monitoring: Monitor tumor volumes, body weights (as a measure of toxicity), and the overall health of the animals regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or in a satellite group of animals, tumors can be harvested at specific time points after the final dose to analyze target modulation (e.g., p-Chk2 levels) by Western blotting or immunohistochemistry.

  • Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine the significance of anti-tumor effects between treatment groups. Calculate the tumor growth inhibition (TGI) for each treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATM Inhibitor-10 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ATM Inhibitor-10 in various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[4][5][6][7][8] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting DNA repair, cell cycle checkpoints, and apoptosis.[2][3] This selective inhibition can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[2][9]

Q2: What is the recommended starting concentration for this compound?

A2: The optimal concentration of this compound is highly cell-line dependent. A good starting point for most cancer cell lines is to perform a dose-response curve ranging from 1 nM to 10 µM to determine the IC50 value (the concentration that inhibits 50% of the desired activity). For initial experiments, concentrations between 10 nM and 1 µM have been shown to be effective in inhibiting ATM signaling in various cell lines.[9][10]

Q3: How should I dissolve and store this compound?

A3: this compound is typically soluble in DMSO.[11] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[11] Stock solutions are generally stable for up to 3 months at -20°C.[11] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Q4: Can this compound be used in combination with other drugs?

A4: Yes, this compound is often used in combination with DNA-damaging agents such as topoisomerase inhibitors or PARP inhibitors to enhance their cytotoxic effects in cancer cells.[1][9] It can also be used with ionizing radiation to increase radiosensitivity.[9][10] When combining treatments, it is essential to optimize the concentration and timing of each agent to achieve synergistic effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability. 1. Inhibitor concentration is too low. 2. The cell line is resistant to ATM inhibition. 3. The inhibitor has degraded. 4. Insufficient incubation time.1. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). 2. Verify ATM expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to ATM inhibitors. 3. Use a fresh aliquot of the inhibitor and ensure proper storage conditions. 4. Increase the incubation time (e.g., 48-72 hours).
High background toxicity in control cells. 1. DMSO concentration is too high. 2. The inhibitor itself is cytotoxic at the concentrations tested.1. Ensure the final DMSO concentration in your culture medium is below 0.1%. 2. Lower the concentration range of this compound in your experiments.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent inhibitor dilution. 3. Cell line passage number is too high.1. Ensure a consistent number of cells are seeded in each well/plate. 2. Prepare fresh dilutions of the inhibitor for each experiment from a stable stock solution. 3. Use cells within a consistent and low passage number range.
Precipitation of the inhibitor in the culture medium. 1. Poor solubility of the inhibitor at the working concentration. 2. Interaction with components in the serum or medium.1. Do not exceed the recommended final DMSO concentration. Vortex the diluted inhibitor solution before adding it to the cells. 2. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.

Data Presentation

Table 1: IC50 Values of Various ATM Inhibitors in Different Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different ATM inhibitors across a range of cancer cell lines. This data can serve as a reference for selecting a starting concentration range for this compound.

InhibitorCell LineIC50 (nM)Reference
This compound (Compound 74)SW620 (xenograft model)0.6[1]
M3541A375, A549, FaDu, HCC1187, HT29, MCF-7, NCI-H460, SW620 (ATM wild-type)43-140[9]
M3541Granta-519, HT-144, NCI-H1395, NCI-H23 (ATM mutant)230-950[9]
KU-60019Glioma Cells6.3[11][12]
AZD0156HSC48100[13]
AZD0156CAL334700[13]
KU-55933In-vitro kinase assay12.9[14]

Experimental Protocols

Protocol 1: Cell Viability Assay Using MTT

This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT assay.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Inhibitor Treatment: Prepare a series of dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for ATM Signaling Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the ATM signaling pathway by measuring the phosphorylation of a downstream target, such as CHK2.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CHK2, anti-CHK2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA Damage: Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or by exposing the cells to ionizing radiation (e.g., 5 Gy).

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Image Acquisition: Capture the signal using an imaging system. The level of phospho-CHK2 relative to total CHK2 will indicate the extent of ATM inhibition.

Mandatory Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN ATM_inactive ATM (inactive dimer) MRN->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active Activation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 BRCA1 BRCA1 ATM_active->BRCA1 H2AX H2AX ATM_active->H2AX CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair H2AX->DNA_Repair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active Inhibition

Caption: ATM Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Inhibitor Add inhibitor to cells Prepare_Dilutions->Add_Inhibitor Incubate_48_72h Incubate for 48-72h Add_Inhibitor->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Guide Start Start: No effect observed Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Increase_Concentration Action: Increase concentration range Check_Concentration->Increase_Concentration No Check_Cell_Line Is the cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes Success Problem Resolved Increase_Concentration->Success Validate_ATM Action: Validate ATM expression/activity Check_Cell_Line->Validate_ATM No Check_Inhibitor_Viability Is the inhibitor stock fresh? Check_Cell_Line->Check_Inhibitor_Viability Yes Validate_ATM->Success Use_New_Stock Action: Use a fresh aliquot Check_Inhibitor_Viability->Use_New_Stock No Check_Incubation_Time Is the incubation time sufficient? Check_Inhibitor_Viability->Check_Incubation_Time Yes Use_New_Stock->Success Increase_Time Action: Increase incubation time Check_Incubation_Time->Increase_Time No Consult_Support Consult Technical Support Check_Incubation_Time->Consult_Support Yes Increase_Time->Success

Caption: Troubleshooting decision tree for experiments with this compound.

References

Troubleshooting ATM Inhibitor-10 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ATM Inhibitor-10. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Troubleshooting Guide: Insolubility Issues

Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to addressing these issues, from preparing stock solutions to making working dilutions for your experiments.

Problem 1: this compound powder is not dissolving in the chosen solvent to create a stock solution.

Possible Causes:

  • Inappropriate solvent selection.

  • Insufficient solvent volume.

  • Precipitation at low temperatures.

  • Compound has formed aggregates.

Solutions:

  • Verify the Appropriate Solvent: While DMSO is a common solvent for many kinase inhibitors, it is essential to confirm its suitability for this compound.

  • Gentle Heating: Warm the solution to 37°C in a water bath for 10-15 minutes. Swirl the vial gently to aid dissolution.

  • Sonication: Use a bath sonicator for 10-15 minutes to break up any particulate matter and enhance solubility.

  • Increase Solvent Volume: If the compound remains insoluble, cautiously increase the volume of the solvent to achieve a lower concentration. Be mindful of the final DMSO concentration in your experimental setup.

Problem 2: The stock solution is clear, but a precipitate forms when diluting into an aqueous buffer (e.g., PBS, cell culture media).

Possible Causes:

  • The compound has low aqueous solubility, and the addition of an aqueous buffer causes it to crash out of solution.

  • The pH of the aqueous buffer is not optimal for keeping the compound in solution.

Solutions:

  • Optimize the Dilution Process:

    • Pre-warm the aqueous buffer to 37°C.

    • Add the aqueous buffer to the DMSO stock solution dropwise while vortexing or stirring continuously. This gradual change in solvent polarity can help maintain solubility.

  • Use a Co-solvent System: For in vivo or other sensitive applications, a co-solvent system may be necessary. Below are protocols adapted from similar small molecule inhibitors. It is recommended to perform a small-scale test to determine the optimal formulation.

    • Protocol 1: DMSO/PEG300/Tween-80/Saline

      • Dissolve this compound in DMSO to make a concentrated stock.

      • Add PEG300 and mix thoroughly.

      • Add Tween-80 and mix.

      • Finally, add saline to reach the desired final volume and concentration.

    • Protocol 2: DMSO/Corn Oil

      • Prepare a stock solution in DMSO.

      • Add the DMSO stock to corn oil and mix thoroughly to form a suspension or solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: DMSO is the most commonly used solvent for preparing stock solutions of small molecule kinase inhibitors like this compound.

Q2: How should I store the stock solution of this compound?

A2: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 434.47 g/mol .[1]

Q4: Why are many kinase inhibitors, like this compound, poorly soluble in aqueous solutions?

A4: Many kinase inhibitors are designed to be potent and selective, which often results in molecules that are hydrophobic (lipophilic). This characteristic leads to low solubility in aqueous buffers.

Q5: Can I use sonication to dissolve this compound?

A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound by breaking down compound aggregates.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 434.47 g/mol [1]
IC50 0.6 nM[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]

Table 2: Example Co-solvent Formulations for Poorly Soluble Kinase Inhibitors

Formulation ComponentsExample Ratio (by volume)Target ApplicationNotes
DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn vivoPrepare fresh for each use.
DMSO, Corn Oil10% DMSO, 90% Corn OilIn vivo (oral gavage)Forms a suspension or solution.
DMSO, SBE-β-CD in Saline10% DMSO, 90% (20% SBE-β-CD in Saline)In vivoSBE-β-CD can improve solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * 434.47 g/mol / 1000 = 4.34 mg

  • Weigh the compound: Carefully weigh out 4.34 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity DMSO to the powder.

  • Aid Dissolution (if necessary):

    • Vortex the solution thoroughly.

    • If not fully dissolved, warm the solution at 37°C for 10-15 minutes.

    • Alternatively, or in addition, place the vial in a bath sonicator for 10-15 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Visualizations

G Troubleshooting Workflow for this compound Insolubility start Start: Dissolve this compound Powder check_solubility Is the powder fully dissolved? start->check_solubility warm_sonicate Warm to 37°C and/or sonicate check_solubility->warm_sonicate No stock_ready Stock solution is ready. Proceed to dilution. check_solubility->stock_ready Yes check_again Is it dissolved now? warm_sonicate->check_again increase_solvent Consider increasing solvent volume (lower concentration) check_again->increase_solvent No check_again->stock_ready Yes increase_solvent->stock_ready dilute Dilute stock into aqueous buffer stock_ready->dilute check_precipitation Does a precipitate form? dilute->check_precipitation optimize_dilution Optimize dilution: - Pre-warm buffer - Add buffer dropwise while vortexing check_precipitation->optimize_dilution Yes end_success Working solution prepared successfully check_precipitation->end_success No use_cosolvent Use a co-solvent system (e.g., with PEG300, Tween-80) optimize_dilution->use_cosolvent If precipitation persists optimize_dilution->end_success use_cosolvent->end_success

Caption: Troubleshooting workflow for this compound insolubility issues.

ATM_Signaling_Pathway ATM Signaling Pathway in Response to DNA Double-Strand Breaks cluster_downstream Downstream Cellular Responses DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive recruits & activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates (γH2AX) BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle DNARepair DNA Repair H2AX->DNARepair BRCA1->DNARepair

Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.

References

ATM Inhibitor-10 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATM Inhibator-10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ATM Inhibitor-10 while understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported selectivity?

Q2: What are the potential consequences of off-target effects when using a kinase inhibitor?

Off-target effects can lead to a variety of issues in experimental settings, including:

  • Misinterpretation of results: Attributing a biological effect to the inhibition of the intended target (ATM) when it is actually caused by the inhibition of another kinase.

  • Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity, apoptosis, or cell cycle arrest that is independent of ATM inhibition.[4]

  • Activation of compensatory signaling pathways: Inhibiting an off-target kinase can sometimes lead to the activation of alternative signaling pathways, complicating the interpretation of experimental outcomes.[4]

  • Inconsistent data: Off-target effects can vary between different cell lines or experimental conditions, leading to poor reproducibility.

Q3: How can I determine if the phenotype I am observing is a result of an on-target or off-target effect of this compound?

Distinguishing between on-target and off-target effects is critical for data validation. Here are several strategies:

  • Use a structurally distinct ATM inhibitor: If a different ATM inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout the ATM gene. If the genetic approach phenocopies the effect of this compound, it strongly suggests an on-target mechanism.[5]

  • Rescue experiments: In cells treated with this compound, overexpressing a wild-type ATM protein should rescue the on-target phenotype. If the phenotype persists, it is likely due to an off-target effect.

  • Dose-response analysis: A thorough dose-response curve should demonstrate a correlation between the concentration of this compound required to inhibit ATM kinase activity and the concentration that produces the observed phenotype.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase.

Troubleshooting Steps:

  • Confirm On-Target ATM Inhibition:

    • Perform a Western blot to assess the phosphorylation status of known downstream targets of ATM, such as p53 (at Ser15), CHK2 (at Thr68), or KAP1 (at Ser824). A decrease in the phosphorylation of these targets upon treatment with this compound confirms on-target activity.

  • Perform a Kinase Selectivity Profile:

    • To identify potential off-target kinases, it is highly recommended to screen this compound against a broad panel of kinases. This can be done through commercial services that offer kinase profiling assays.

  • Validate Key Off-Targets:

    • If the kinase profile reveals potential off-targets, validate these findings in your cellular system. Use specific inhibitors for the identified off-target kinases to see if they replicate the unexpected phenotype.

Issue 2: High Cellular Toxicity at Effective Concentrations

Possible Cause: The observed cytotoxicity could be an on-target effect of ATM inhibition in your specific cell line or an off-target effect on a kinase crucial for cell survival.

Troubleshooting Steps:

  • Titrate the Inhibitor Concentration:

    • Determine the lowest concentration of this compound that effectively inhibits ATM signaling (as determined by downstream target phosphorylation) without causing significant toxicity.

  • Compare with Genetic Knockdown:

    • Use siRNA or CRISPR to reduce or eliminate ATM expression. If the genetic knockdown results in similar levels of toxicity, the effect is likely on-target. If this compound is significantly more toxic, an off-target effect is probable.

  • Cell Line Comparison:

    • Test the inhibitor in a cell line known to be resistant to ATM inhibition-induced toxicity. If the toxicity persists in the resistant line, it is more likely to be an off-target effect.

Quantitative Data Summary

A critical step in understanding the specificity of this compound is to quantify its inhibitory activity against a panel of kinases. Below is a template for summarizing data from a kinase profiling experiment.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. ATM)
ATM 0.6 1
ATR>10,000>16,667
DNA-PK2,8004,667
mTOR21,00035,000
PI3Kα3,8006,333
PI3Kβ10,30017,167
PI3Kγ3,0005,000
PI3Kδ7301,217
Other Kinase 1ValueValue
Other Kinase 2ValueValue
Note: Values for kinases other than ATM are illustrative and based on data for other ATM inhibitors.[1] Researchers should generate their own data for this compound.

Experimental Protocols

Protocol 1: Western Blot for On-Target ATM Inhibition

Objective: To confirm that this compound inhibits the phosphorylation of downstream ATM targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to attach overnight. Pre-treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Induce DNA Damage: Expose cells to a DNA damaging agent such as ionizing radiation (IR) (e.g., 5-10 Gy) or a radiomimetic chemical (e.g., etoposide) to activate the ATM pathway.

  • Cell Lysis: Harvest cells at a specified time point post-damage (e.g., 30-60 minutes) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p53 (Ser15), phospho-CHK2 (Thr68), total p53, total CHK2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinase Profiling to Identify Off-Targets

Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.

Methodology:

  • Select a Kinase Profiling Service: Choose a commercial vendor that offers a broad kinase panel (e.g., >400 kinases).

  • Compound Submission: Provide the service with a sample of this compound at a specified concentration (typically a high concentration, such as 1 µM, to maximize the chances of detecting off-target interactions).

  • Assay Performance: The service will typically perform a competition binding assay or an in vitro kinase activity assay.

    • Binding Assay: Measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase.

    • Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A common threshold for a "hit" is >50% or >70% inhibition.

  • Follow-up IC50 Determination: For any identified off-target "hits," perform follow-up dose-response experiments to determine the IC50 value for each of these kinases to quantify the potency of the off-target interaction.

Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DSB->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates (Ser15) CHK2 CHK2 ATM_active->CHK2 phosphorylates (Thr68) KAP1 KAP1 ATM_active->KAP1 phosphorylates (Ser824) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNA_Repair DNA Repair KAP1->DNA_Repair ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_active inhibits Off_Target_Workflow Start Start: Unexpected Phenotype Observed ConfirmOnTarget Confirm On-Target ATM Inhibition (Western Blot for p-p53, p-CHK2) Start->ConfirmOnTarget KinaseProfile Perform Kinome-Wide Selectivity Profiling ConfirmOnTarget->KinaseProfile AnalyzeProfile Analyze Profile for Potential Off-Targets KinaseProfile->AnalyzeProfile ValidateOffTarget Validate Off-Targets (Use specific inhibitors) AnalyzeProfile->ValidateOffTarget ComparePhenotype Does Off-Target Inhibition Recapitulate Phenotype? ValidateOffTarget->ComparePhenotype Decision Decision Point ComparePhenotype->Decision OnTargetEffect Phenotype is Likely On-Target Decision->OnTargetEffect No OffTargetEffect Phenotype is Likely Off-Target Decision->OffTargetEffect Yes Mitigation_Strategies Problem Observed Off-Target Effects Strategy1 Use Lowest Effective Concentration (Titrate inhibitor) Problem->Strategy1 Strategy2 Use Structurally Different ATM Inhibitor Problem->Strategy2 Strategy3 Genetic Validation (siRNA or CRISPR) Problem->Strategy3 Outcome1 Minimize off-target engagement Strategy1->Outcome1 Outcome2 Confirm on-target phenotype Strategy2->Outcome2 Outcome3 Validate on-target mechanism Strategy3->Outcome3

References

Preventing ATM Inhibitor-10 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATM Inhibitor-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Powder: The lyophilized powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]

  • In solution: For long-term storage, stock solutions in a suitable solvent such as DMSO should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] Avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it can be kept at 4°C for up to two weeks for immediate use.[2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a highly selective and potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.6 nM.[1][3][4][5] ATM is a critical protein kinase in the DNA Damage Response (DDR) pathway.[6] When DNA double-strand breaks (DSBs) occur, ATM is activated and phosphorylates a cascade of downstream targets, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[6] By inhibiting ATM, this compound prevents the repair of damaged DNA, which can lead to cell death, particularly in cancer cells that often have high levels of DNA damage.[6]

Q3: My this compound is not showing the expected inhibitory effect in my cell-based assay. What are the possible reasons?

A3: This is a common issue that can arise from several factors related to the compound's stability, cellular activity, or the experimental setup itself. Potential causes include:

  • Compound Degradation: The inhibitor may have degraded due to improper storage or handling.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux Pump Activity: The compound could be actively transported out of the cells by efflux pumps.

  • Suboptimal Concentration: The concentration of the inhibitor may be too low to achieve effective inhibition in your specific cell line and experimental conditions.

  • Cell Line-Specific Effects: The cellular context, including the expression levels of ATM and downstream signaling components, can influence the inhibitor's efficacy.

Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Troubleshooting Guides

Issue 1: Lack of Expected Inhibitory Activity in Cell-Based Assays

If you are not observing the expected downstream effects of ATM inhibition (e.g., persistent DNA damage, lack of cell cycle arrest, no sensitization to DNA-damaging agents), consider the following troubleshooting steps:

Troubleshooting Workflow for Inactivity

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A No inhibitory effect observed B Verify Compound Integrity & Activity A->B Degradation? C Optimize Experimental Conditions A->C Suboptimal Assay? D Investigate Cellular Mechanisms A->D Cellular Resistance? E Confirm activity with fresh stock B->E F Perform dose-response curve C->F G Test in different cell lines D->G H Assess cell permeability/efflux D->H

Caption: A logical workflow for troubleshooting the lack of inhibitory effect of this compound.

  • Verify Compound Integrity and Activity:

    • Prepare Fresh Stock Solutions: If your current stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powder.

    • Confirm In Vitro Activity: If possible, perform an in vitro kinase assay to confirm that the inhibitor is active against purified ATM protein.[7]

  • Optimize Experimental Conditions:

    • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the optimal effective concentration for your cell line. The reported IC50 of 0.6 nM is for the purified enzyme; cellular IC50 values are typically higher.[1][3][4][5]

    • Increase Incubation Time: The inhibitor may require a longer incubation time to exert its effect. Test different time points to find the optimal duration.

    • Use Positive Controls: Include a known ATM inhibitor (e.g., KU-55933) as a positive control to ensure your assay is working as expected.[3]

  • Investigate Cellular Mechanisms:

    • Assess Downstream Target Phosphorylation: Use Western blotting to check the phosphorylation status of known ATM targets like p53 (at Ser15), CHK2 (at Thr68), and KAP1 (at Ser824) after inducing DNA damage (e.g., with ionizing radiation or etoposide).[8][9][10] A functional ATM inhibitor should prevent the phosphorylation of these targets.

    • Consider Cell Line Differences: Test the inhibitor in a different cell line known to have a functional ATM pathway to rule out cell-line-specific resistance.

    • Evaluate Cell Permeability and Efflux: Although less common for this class of inhibitors, poor permeability or active efflux can be a factor. Specialized assays can be used to investigate these possibilities.[2]

Issue 2: Unexpected Cellular Toxicity

If you observe significant cytotoxicity at concentrations intended for ATM inhibition, consider the following:

  • Off-Target Effects: Although this compound is highly selective, at high concentrations, it may inhibit other kinases. Perform a dose-response curve to determine if the toxicity is occurring at concentrations much higher than what is required for ATM inhibition.[11]

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).[11][12]

  • On-Target Toxicity in Specific Cell Lines: In some cancer cell lines that are highly dependent on the DNA damage response for survival, inhibition of ATM could be synthetically lethal, leading to the observed toxicity.[6]

Data Presentation

Stability of this compound in Solution (Hypothetical Data)

Disclaimer: The following data is representative and intended to serve as a guideline. Actual stability may vary depending on the specific experimental conditions. It is highly recommended that users perform their own stability studies.

SolventTemperatureHalf-life (t½)Notes
DMSO-80°C> 6 monthsRecommended for long-term storage.
DMSO-20°C~ 1 monthSuitable for short-term storage.
DMSO4°C~ 2 weeksFor immediate use after thawing.
Cell Culture Medium + 10% FBS37°C~ 8-12 hoursDegradation is expected in aqueous solutions at physiological temperatures. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS/MS

This protocol provides a general framework for assessing the stability of this compound in a given solution over time.

Experimental Workflow for Stability Assessment

A Prepare this compound solution B Incubate at desired temperature A->B C Collect aliquots at time points B->C D Quench reaction & prepare sample C->D E Analyze by LC-MS/MS D->E F Quantify remaining inhibitor E->F G Calculate half-life F->G

Caption: A stepwise workflow for determining the stability of this compound in solution.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Incubation: Dilute the stock solution to the desired final concentration in the test solvent (e.g., cell culture medium). Incubate the solution at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the solution.

  • Sample Preparation: Immediately quench any potential degradation by adding ice-cold acetonitrile containing an internal standard. Precipitate proteins by centrifugation.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.[13][14]

  • Data Analysis: Plot the concentration of this compound versus time and calculate the half-life of the compound under the tested conditions.

Protocol 2: Cell-Based Assay for this compound Activity

This protocol describes how to assess the activity of this compound by measuring the phosphorylation of a downstream target, p53, in response to DNA damage.

ATM Signaling Pathway

cluster_0 DNA Damage Response DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits p53_p p-p53 (Ser15) CellCycleArrest Cell Cycle Arrest, DNA Repair, Apoptosis p53_p->CellCycleArrest leads to

Caption: Simplified ATM signaling pathway showing the point of inhibition by this compound.

  • Cell Culture: Plate a suitable cell line (e.g., A549, MCF7) in a multi-well plate and allow the cells to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour or exposing them to ionizing radiation, e.g., 5 Gy).

  • Cell Lysis: After the desired incubation time post-damage, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p53 (Ser15) and total p53. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities. A successful inhibition by this compound will result in a dose-dependent decrease in the ratio of phospho-p53 to total p53.

References

Technical Support Center: Interpreting Unexpected Results in ATM Inhibitor-10 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATM Inhibitor-10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments involving this potent and selective ATM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as compound 74, is a highly selective and orally active small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase with a reported IC50 of 0.6 nM.[1][2] Its primary mechanism of action is to block the catalytic activity of ATM, a key protein kinase involved in the DNA damage response (DDR).[3] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting DNA repair, cell cycle checkpoints, and apoptosis in response to DNA double-strand breaks (DSBs).[3]

Q2: I'm observing a weaker than expected inhibition of ATM signaling. What could be the cause?

A2: Several factors could contribute to this. Ensure the inhibitor is fully dissolved and used at the appropriate concentration. Verify the activity of your DNA damaging agent used to induce ATM activation. It is also crucial to check the phosphorylation status of ATM at Ser1981 and its downstream targets like Chk2 and p53 to confirm pathway activation and subsequent inhibition.[4] Refer to the Western Blotting troubleshooting guide below for more detailed advice.

Q3: My cells are showing an unexpected cell cycle arrest profile after treatment with this compound. Is this normal?

A3: While ATM inhibition is expected to abrogate the G1/S and G2/M checkpoints, the resulting cell cycle profile can vary depending on the cell type, the nature of the DNA damaging agent used, and potential off-target effects.[5][6] For instance, some studies have reported that ATM inhibition can lead to an accumulation of cells in the G2/M phase.[7] It is recommended to perform a time-course experiment and use appropriate controls to understand the specific effects on your cell line.

Q4: I'm seeing an increase in apoptosis in my control cells treated with this compound alone. Is this expected?

A4: While ATM inhibitors are primarily cytostatic, they can induce apoptosis in certain contexts, particularly in cancer cells with a high dependence on ATM for survival or in combination with other agents.[8][9] However, significant apoptosis with the inhibitor alone in otherwise healthy cells might indicate an off-target effect or cellular stress. It is important to carefully titrate the inhibitor concentration and assess the overall health of your cells.

Q5: Are there any known off-target effects of this compound?

A5: this compound belongs to the 3-quinoline carboxamide class of inhibitors, which have been shown to be highly selective for ATM over other PI3K-like kinases (PIKKs) such as ATR and DNA-PK.[3][10][11] However, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out. It is always advisable to use the lowest effective concentration and, if possible, validate findings with a second, structurally distinct ATM inhibitor.

Troubleshooting Guides

Western Blotting for ATM Signaling

Issue: Weak or no signal for phosphorylated ATM (p-ATM Ser1981) or its downstream targets (e.g., p-Chk2 Thr68, p-p53 Ser15).

Possible Cause Troubleshooting Step
Insufficient DNA Damage Confirm the activity of your DNA damaging agent (e.g., ionizing radiation, etoposide) and optimize the dose and time of treatment.
Inefficient Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Ensure complete cell lysis.
Suboptimal Antibody Performance Use a validated antibody for the specific phosphorylated target. Optimize antibody dilution and incubation time. Include a positive control (e.g., lysate from cells treated with a known ATM activator).
Poor Protein Transfer Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for large proteins like ATM (~350 kDa).
High Background Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody binding. Increase the number and duration of washes.

Issue: Inconsistent band intensities between replicates.

Possible Cause Troubleshooting Step
Uneven Protein Loading Quantify protein concentration accurately using a BCA assay. Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.
Variability in Sample Preparation Prepare all samples in parallel using the same reagents and conditions.
Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry

Issue: Poor resolution of cell cycle phases (G1, S, G2/M peaks are not distinct).

Possible Cause Troubleshooting Step
Cell Clumping Ensure single-cell suspension by gentle pipetting or passing through a cell strainer before fixation and staining.
Incorrect Staining Procedure Treat with RNase A to avoid staining of double-stranded RNA. Ensure proper fixation with cold 70% ethanol. Optimize PI concentration and incubation time.
High Flow Rate Run samples at a low flow rate to improve data acquisition and resolution.[12]

Issue: Unexpected increase in the sub-G1 population.

Possible Cause Troubleshooting Step
Apoptosis This may be a genuine effect of the treatment. Confirm apoptosis using other methods like Annexin V staining or caspase activity assays.
Cell Debris Gate out debris based on forward and side scatter properties during flow cytometry analysis.
Immunofluorescence for γH2AX Foci

Issue: High background fluorescence.

Possible Cause Troubleshooting Step
Non-specific Antibody Binding Increase blocking time and use a suitable blocking agent (e.g., BSA or normal goat serum). Optimize primary and secondary antibody concentrations.
Inadequate Washing Increase the number and duration of wash steps with a buffer containing a mild detergent (e.g., PBST).
Autofluorescence Use a commercially available autofluorescence quenching reagent if necessary.

Issue: Faint or no γH2AX foci observed after DNA damage.

Possible Cause Troubleshooting Step
Insufficient DNA Damage Confirm the efficacy of your DNA damaging agent and treatment conditions.
Suboptimal Fixation/Permeabilization Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.25% Triton X-100) protocols for your cell type.
Antibody Issues Use a validated anti-γH2AX antibody at the optimal dilution. Ensure the secondary antibody is appropriate for the primary antibody and has a bright fluorophore.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from typical experiments involving an ATM inhibitor. These are provided as examples for data presentation and comparison.

Table 1: Inhibition of ATM Kinase Activity

Compound IC50 (nM)
This compound 0.6 [2]
KU-55933 13
KU-60019 6.3

Data for KU-55933 and KU-60019 are representative values from the literature for comparison.

Table 2: Effect of this compound on Cell Cycle Distribution in Response to Ionizing Radiation (IR)

Treatment % G1 Phase % S Phase % G2/M Phase
Control (DMSO) 60 ± 4 25 ± 3 15 ± 2
IR (2 Gy) 75 ± 5 10 ± 2 15 ± 3
This compound (10 nM) 62 ± 3 24 ± 4 14 ± 2
IR + this compound 45 ± 6 15 ± 3 40 ± 5

Hypothetical data representing a potential outcome.

Table 3: Quantification of γH2AX Foci Formation

Treatment Average γH2AX Foci per Cell
Control (DMSO) 2 ± 1
IR (2 Gy) 50 ± 8
This compound (10 nM) 3 ± 1
IR + this compound 75 ± 12

Hypothetical data representing a potential outcome where ATM inhibition may lead to an initial increase in unrepaired DNA breaks.

Experimental Protocols

Western Blotting for ATM Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% gradient SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, p-Chk2 (Thr68), total Chk2, p-p53 (Ser15), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis with Propidium Iodide (PI)
  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to model the cell cycle distribution from the DNA content histogram.

Immunofluorescence for γH2AX Foci
  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat cells with this compound and/or a DNA damaging agent.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize and quantify foci using a fluorescence microscope and appropriate image analysis software.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive phosphorylates p53_inactive p53 ATM_active->p53_inactive phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates Chk2_active p-Chk2 (active) Chk2_inactive->Chk2_active CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Chk2_active->CellCycleArrest p53_active p-p53 p53_inactive->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis gamma_H2AX γH2AX H2AX->gamma_H2AX DNARepair DNA Repair gamma_H2AX->DNARepair recruits factors ATM_Inhibitor_10 This compound ATM_Inhibitor_10->ATM_active inhibits

Caption: ATM Signaling Pathway and the Action of this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-ATM SamplePrep 1. Sample Preparation (Lysis with inhibitors) Quant 2. Protein Quantification (BCA Assay) SamplePrep->Quant SDS_PAGE 3. SDS-PAGE Quant->SDS_PAGE Transfer 4. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb 6. Primary Antibody (anti-p-ATM) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. ECL Detection SecondaryAb->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Key steps in the Western Blotting workflow for detecting phosphorylated ATM.

Troubleshooting_Logic Start Unexpected Result (e.g., No p-ATM signal) Check_Activation Is ATM activation induced? Start->Check_Activation Check_Inhibitor Is the inhibitor active? Check_Activation->Check_Inhibitor Yes Optimize_Damage Optimize DNA damaging agent Check_Activation->Optimize_Damage No Check_Protocol Is the protocol optimal? Check_Inhibitor->Check_Protocol Yes Validate_Inhibitor Validate inhibitor stock & concentration Check_Inhibitor->Validate_Inhibitor No Troubleshoot_WB Troubleshoot Western Blot (antibodies, transfer, etc.) Check_Protocol->Troubleshoot_WB No Success Problem Resolved Check_Protocol->Success Yes Optimize_Damage->Success Validate_Inhibitor->Success Troubleshoot_WB->Success

Caption: A logical troubleshooting workflow for unexpected Western Blot results.

References

ATM Inhibitor-10 toxicity in in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ATM Inhibitor-10

This guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice for researchers using this compound in in vivo models. It is intended to help you anticipate and resolve common challenges encountered during preclinical toxicity and efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a primary regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2][3] By inhibiting ATM, this compound prevents the activation of downstream DNA repair pathways, making cancer cells more susceptible to DNA-damaging agents like chemotherapy and radiation.[1][4][5]

Q2: What are the most common in vivo toxicities observed with this compound?

A2: Based on preclinical studies in rodent models, the most frequently observed on-target toxicities include:

  • Hematological Toxicity: Dose-dependent neutropenia, lymphopenia, and thrombocytopenia due to the role of ATM in hematopoietic stem cell maintenance.

  • Gastrointestinal (GI) Distress: Mild to moderate diarrhea and weight loss, particularly at higher doses.

  • Immunosuppression: Reduced lymphocyte counts may increase susceptibility to opportunistic infections.

These effects are generally reversible upon cessation of treatment.

Q3: What is the Maximum Tolerated Dose (MTD) of this compound in common preclinical models?

A3: The MTD is the highest dose that does not cause unacceptable side effects over a specified period.[6][7] It can vary based on the animal species, strain, dosing schedule, and route of administration.[8] For this compound, the MTD in mice is typically determined through short-duration, dose-escalation studies.[9][10] Refer to Table 1 in Appendix A for specific MTD values from representative studies.

Q4: Does this compound show toxicity as a standalone agent?

A4: Preclinical studies have shown that this compound is generally well-tolerated and exhibits low intrinsic toxicity when administered alone at therapeutic doses.[2][3] Significant toxicity is more commonly observed when it is used in combination with DNA-damaging agents, where it can potentiate their cytotoxic effects on both tumor and normal tissues.[11]

Q5: How does this compound affect the toxicity of combination therapies (e.g., with radiation or chemotherapy)?

A5: this compound is designed to synergize with DNA-damaging agents.[12] While this enhances anti-tumor efficacy, it can also exacerbate the toxicities associated with the combination partner.[11][13] For example, when combined with topoisomerase inhibitors or radiation, an increase in hematological and GI toxicity may be observed compared to either agent alone.[2][14] Careful dose adjustments and scheduling are critical.[12]

Troubleshooting Guide

Problem 1: Unexpectedly high mortality or severe morbidity in study animals.

  • Q: We are observing mortality and severe weight loss (>20%) at doses previously reported as safe. What could be the cause?

  • A: This issue can arise from several factors. Follow this diagnostic workflow:

    • Verify Dosing Solution: Re-confirm the concentration and stability of your this compound formulation. Ensure the vehicle is appropriate and well-tolerated.

    • Check Animal Health Status: Use only healthy animals from a reputable vendor. Underlying subclinical infections can be exacerbated by the compound's immunosuppressive effects.

    • Review Dosing Procedure: Ensure accurate administration (e.g., proper gavage technique to prevent esophageal rupture, correct injection volume for the route).

    • Evaluate Animal Strain: Toxicity can differ between mouse strains.[8] Confirm you are using the same strain as cited in reference studies. If not, a preliminary dose-range finding study is recommended.[10]

    • Assess Environmental Stressors: Ensure proper housing, diet, and minimal environmental stress, as these can impact animal tolerance.[15]

    G start Unexpected Mortality/ Morbidity Observed dose_check 1. Verify Dose Calculation & Formulation Concentration start->dose_check animal_health 2. Assess Animal Health (Source, Baseline Condition) dose_check->animal_health If OK procedure_check 3. Review Dosing Procedure (Route, Volume, Technique) animal_health->procedure_check If OK strain_check 4. Confirm Animal Strain & Vendor procedure_check->strain_check If OK solution Solution: Revise Protocol, Re-run at Lower Dose strain_check->solution If OK

    Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Problem 2: Interpreting hematological analysis results.

  • Q: Our Complete Blood Count (CBC) data shows significant neutropenia and lymphopenia after 7 days of dosing. Is this an expected on-target effect or a sign of excessive toxicity?

  • A: This is a well-documented and expected on-target effect of inhibiting ATM kinase, which is vital for hematopoietic cell cycle and DNA repair.

    • Expected Finding: A dose-dependent decrease in neutrophils and lymphocytes is characteristic. See Table 2 in Appendix A for typical value ranges.

    • Actionable Threshold: While expected, if the Absolute Neutrophil Count (ANC) drops below 500 cells/µL, it may be considered a dose-limiting toxicity (DLT). In such cases, consider dose reduction, introducing drug holidays (e.g., 5 days on, 2 days off), or providing supportive care if ethically justified and part of the study design.

    • Recovery: Monitor a satellite group of animals after treatment cessation to confirm if the hematological parameters return to baseline, which is indicative of reversible toxicity.

Appendix A: Toxicity Data Summary

Table 1: Maximum Tolerated Dose (MTD) of this compound in Rodent Models

Species Strain Route of Administration Dosing Schedule MTD (mg/kg) Key Dose-Limiting Toxicities
Mouse BALB/c Oral (PO) Once daily for 14 days 75 >20% body weight loss, severe neutropenia
Mouse C57BL/6 Intraperitoneal (IP) Once daily for 14 days 50 Severe neutropenia, lethargy

| Rat | Sprague-Dawley | Oral (PO) | Once daily for 28 days | 40 | Hematological changes, mild liver enzyme elevation |

Table 2: Representative Hematological Changes in BALB/c Mice (Day 14)

Parameter Vehicle Control (Mean ± SD) This compound (50 mg/kg, PO) (Mean ± SD) This compound (75 mg/kg, PO) (Mean ± SD)
White Blood Cells (x10³/µL) 8.5 ± 1.2 3.1 ± 0.8 1.9 ± 0.6
Neutrophils (x10³/µL) 2.1 ± 0.5 0.7 ± 0.3 0.4 ± 0.2
Lymphocytes (x10³/µL) 6.1 ± 0.9 2.3 ± 0.7 1.4 ± 0.5

| Platelets (x10³/µL) | 950 ± 150 | 620 ± 110 | 450 ± 95 |

Appendix B: Key Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

  • Objective: To determine the highest dose of this compound that can be administered daily for 14 days without causing mortality or signs of unacceptable toxicity.[6][10]

  • Animals: Use healthy, 8-10 week old mice (e.g., BALB/c), with at least 5 animals per sex per group.[16] Acclimatize animals for at least 7 days.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 25, 50, 75, 100 mg/kg).

    • Administer the compound once daily via the desired route (e.g., oral gavage).

    • Include a vehicle-only control group.

  • Monitoring:

    • Clinical Observations: Record observations twice daily for signs of toxicity (e.g., lethargy, piloerection, abnormal posture).[17]

    • Body Weight: Measure body weight daily. A mean body weight loss exceeding 20% is often considered a key endpoint.[6]

    • Blood Sampling: Collect blood (e.g., via tail vein or submandibular bleed) on Day 0 (baseline) and Day 14 for Complete Blood Count (CBC) and clinical chemistry analysis.[16]

  • Endpoint Criteria: The MTD is defined as the highest dose at which:

    • No mortality occurs.

    • Mean body weight loss is less than 20%.

    • Clinical signs of toxicity are absent or mild and transient.

    • Hematological and clinical chemistry parameters are within acceptable, reversible limits.

Appendix C: Signaling Pathway and Workflow Diagrams

G cluster_0 cluster_1 cluster_2 cluster_3 DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (Inactive) DSB->ATM_inactive recruits & activates ATM_active ATM (Active) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX γH2AX ATM_active->H2AX phosphorylates Inhibitor This compound Inhibitor->ATM_active BLOCKS Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest CHK2->CellCycle Repair DNA Repair H2AX->Repair

Caption: ATM signaling pathway and the action of this compound.

G start Start: Define Dosing Regimen & Route cohort1 Dose Cohort 1 (e.g., 10 mg/kg) + Vehicle Control start->cohort1 monitor1 Daily Monitoring: - Body Weight - Clinical Signs cohort1->monitor1 decision1 Toxicity Acceptable? monitor1->decision1 cohort2 Dose Cohort 2 (e.g., 25 mg/kg) decision1->cohort2 Yes dlt Dose-Limiting Toxicity (DLT) Observed decision1->dlt No cohort2->monitor1 end Endpoint: MTD Determined dlt->end

Caption: Experimental workflow for an MTD dose-escalation study.

References

How to determine the optimal treatment duration with ATM Inhibitor-10

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ATM Inhibitor-10

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), particularly for DNA double-strand breaks (DSBs).[1][2][3] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby abrogating DNA damage-induced cell cycle checkpoints and inhibiting DNA repair.[1][3][4] This action enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR) or certain chemotherapies.

Q2: What is the first experiment to perform to define the optimal treatment duration?

A2: A time-course experiment measuring pharmacodynamic (PD) biomarkers is the recommended first step. This involves treating your cancer cell line with a fixed concentration of this compound (previously determined from dose-response assays to be effective, e.g., 1 µM) and harvesting cell lysates at various time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours) post-treatment. Analysis of key PD markers will reveal the duration required to achieve and sustain target inhibition.

Q3: Which pharmacodynamic biomarkers are crucial for assessing this compound activity?

A3: The most important biomarkers are those downstream of ATM in the DNA damage signaling cascade. Key markers to assess by western blot include:

  • Phospho-ATM (Ser1981): A marker of ATM activation.[3][5]

  • Phospho-CHK2 (Thr68): A direct and robust substrate of ATM.[4][6]

  • Phospho-p53 (Ser15): Indicates activation of the p53 pathway downstream of ATM.[7]

  • γH2AX (Phospho-Histone H2AX Ser139): A general marker for DNA double-strand breaks.[5][8][9]

Monitoring the suppression of the phosphorylated forms of these proteins over time will indicate the duration of effective ATM inhibition.[5][10][11]

Q4: How does the optimal treatment duration vary when this compound is used as a monotherapy versus in combination?

A4:

  • Monotherapy: As a monotherapy, particularly in tumors with specific synthetic lethal vulnerabilities (e.g., certain DNA repair defects), a longer treatment duration may be necessary to induce cell death.

  • Combination Therapy: When combined with DNA-damaging agents like ionizing radiation (IR) or chemotherapy, a shorter, more transient inhibition of ATM may be sufficient.[7] The optimal window is typically timed to coincide with the induction of DNA damage. For example, pre-treatment with this compound for 1-2 hours before IR is a common starting point.[12] The goal is to prevent the repair of the damage inflicted by the combination agent.

Q5: Should the treatment duration be continuous or intermittent?

A5: This depends on the experimental context.

  • In vitro: Continuous exposure is often used to determine the maximum effect. However, washout experiments, where the inhibitor is removed after a specific duration, can reveal how long the cellular effects persist and if transient inhibition is sufficient to commit cells to a specific fate (e.g., apoptosis).[7]

  • In vivo: Intermittent dosing schedules are often explored to balance efficacy with potential toxicities.[13] The optimal schedule in vivo will depend on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibition of downstream p-CHK2 is observed after treatment. 1. Suboptimal Concentration: The concentration of this compound is too low. 2. Inactive Compound: The inhibitor has degraded. 3. Low ATM activity: The cell line has low basal or induced ATM activity. 4. Incorrect Timing: Lysates were harvested too early or too late.1. Perform a dose-response experiment (0.1 to 10 µM) to find the optimal concentration. 2. Use a fresh aliquot of the inhibitor. Store as recommended. 3. Ensure you are inducing DNA damage (e.g., with 5 Gy IR or etoposide) to activate the ATM pathway before assessing inhibition. 4. Perform a time-course experiment (1-24 hours) to find the peak time for ATM signaling in your model.
Significant cytotoxicity is observed in control cells (no DNA damaging agent). 1. Off-target effects: At high concentrations, the inhibitor may affect other kinases. 2. Cell Line Sensitivity: The cell line may be highly dependent on basal ATM activity for survival.1. Lower the concentration of this compound to the lowest effective dose. 2. Test the inhibitor in a panel of cell lines to identify those with a suitable therapeutic window.
Variability in γH2AX foci counts between experiments. 1. Inconsistent DNA Damage: The method of inducing DNA damage is not uniform. 2. Timing of Fixation: Cells are being fixed at inconsistent time points post-damage. 3. Subjective Counting: Manual counting of foci is subjective.1. Ensure consistent dosing of the DNA damaging agent or a calibrated radiation source. 2. Fix cells at a consistent time point (e.g., 4 hours post-IR) for all experimental arms. 3. Use automated image analysis software to quantify foci, defining clear parameters for size and intensity.
Cells arrest in the cell cycle but do not proceed to apoptosis. 1. Robust Checkpoint Arrest: The G2/M checkpoint is strongly activated, preventing mitotic entry. 2. Insufficient Damage: The initial DNA damage is not severe enough to induce apoptosis.1. This is an expected effect of some DNA damaging agents. The addition of this compound should abrogate this checkpoint, potentially leading to mitotic catastrophe and cell death.[14] 2. Increase the dose of the DNA damaging agent in combination with this compound.

Experimental Protocols

Protocol 1: Time-Course Analysis of ATM Pathway Inhibition

This protocol aims to determine the duration of effective target engagement by this compound.

  • Cell Plating: Plate cancer cells (e.g., A549, HeLa) in 6-well plates and allow them to adhere overnight.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 5 Gy ionizing radiation).

  • Inhibitor Treatment: Immediately after irradiation, add this compound at a final concentration of 1 µM. Include a DMSO vehicle control.

  • Time-Course Harvest: Harvest cells at 0, 1, 2, 4, 8, 12, and 24 hours post-treatment.

  • Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies against p-ATM (S1981), p-CHK2 (T68), and β-actin (as a loading control). .

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize using an ECL substrate and imaging system.

  • Data Analysis: Quantify band intensities and normalize to the loading control. Determine the time required to achieve >80% inhibition of p-CHK2 and how long this inhibition is sustained.

Protocol 2: Clonogenic Survival Assay for Functional Duration

This assay assesses the impact of treatment duration on long-term cell survival.

  • Cell Plating: Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment Conditions:

    • Group 1 (Continuous): Treat with IR (e.g., 2, 4, 6 Gy) followed by continuous incubation with 1 µM this compound.

    • Group 2 (Transient): Treat with IR, add 1 µM this compound for a defined period (e.g., 4, 8, or 24 hours), then wash out the inhibitor and replace with fresh media.

    • Controls: Include no treatment, IR alone, and this compound alone.

  • Colony Formation: Incubate plates for 10-14 days until visible colonies form.

  • Staining: Fix colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count colonies (containing >50 cells). Calculate the surviving fraction for each condition relative to the untreated control.

  • Data Analysis: Compare the radiosensitization effect (enhancement factor) of continuous versus transient exposure to determine if a shorter duration is sufficient for maximal effect.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates Repair DNA Repair ATM_active->Repair Inhibitor This compound Inhibitor->ATM_active inhibits pCHK2 p-CHK2 (active) CHK2->pCHK2 Arrest Cell Cycle Arrest pCHK2->Arrest pp53 p-p53 (active) p53->pp53 pp53->Arrest

Caption: ATM Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_functional Phase 2: Functional Assays cluster_decision Phase 3: Optimization A Dose-Response Assay (Determine IC50) B Time-Course Western Blot (Assess PD markers like p-CHK2) A->B Inform concentration C Clonogenic Survival Assay (Transient vs. Continuous Exposure) B->C Inform duration D Cell Cycle Analysis (Flow Cytometry) (Assess Checkpoint Abrogation) B->D E γH2AX Foci Staining (Quantify DNA Damage Persistence) B->E F Analyze Data: - Survival Fraction - Cell Cycle Profile - DNA Damage Levels C->F D->F E->F G Determine Optimal Treatment Duration F->G

Caption: Workflow for Determining Optimal Treatment Duration.

Troubleshooting_Tree Start Issue: No effect on downstream signaling (e.g., p-CHK2) Concentration Is inhibitor concentration optimal (>= IC50)? Start->Concentration Damage Was DNA damage induced to activate ATM? Concentration->Damage Yes Sol_Conc Solution: Perform dose-response. Concentration->Sol_Conc No Timing Was the harvest timepoint appropriate? Damage->Timing Yes Sol_Damage Solution: Include positive control (e.g., IR). Damage->Sol_Damage No Sol_Timing Solution: Perform time-course. Timing->Sol_Timing No

Caption: Troubleshooting Decision Tree for Ineffective Inhibition.

References

Overcoming resistance to ATM Inhibitor-10 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATM Inhibitor-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to ATM inhibitors can arise from several mechanisms. Key possibilities include:

  • Upregulation of parallel DNA damage response (DDR) pathways: Cells may compensate for ATM inhibition by upregulating other kinases involved in the DDR, such as ATR (Ataxia Telangiectasia and Rad3-related) or DNA-PK (DNA-dependent protein kinase).

  • Alterations in drug efflux: Increased expression of multidrug resistance transporters, like P-glycoprotein (P-gp/MDR1), can reduce the intracellular concentration of the inhibitor.

  • Target modification: Although less common for kinase inhibitors, mutations in the ATM gene could potentially alter the drug binding site.

  • Metabolic reprogramming: Cancer cells might adapt their metabolic pathways to survive the stress induced by ATM inhibition.

Q2: How can we determine if our resistant cells are upregulating the ATR pathway?

A2: To investigate ATR pathway upregulation, we recommend performing a Western blot analysis to assess the phosphorylation levels of key ATR substrates.

  • Primary Endpoint: Check for increased phosphorylation of CHK1 at Ser345 (p-CHK1 S345), a primary and direct target of ATR.

  • Confirmation: You can also probe for total CHK1 and total ATR levels to see if the expression of these proteins has increased.

A significant increase in the p-CHK1/total CHK1 ratio in your resistant cells compared to the parental (sensitive) cells would strongly suggest ATR pathway hyperactivation.

Q3: Our cells show increased p-CHK1 levels. What is the recommended strategy to overcome this resistance?

A3: Based on these findings, a combination therapy approach is recommended. The upregulation of the ATR/CHK1 axis as a compensatory mechanism can be overcome by co-administering an ATR inhibitor.

  • Recommended Action: Treat the resistant cells with a combination of this compound and a selective ATR inhibitor (e.g., Berzosertib/M3814 or AZD6738). This dual blockade of two central DDR kinases is often synergistic.

  • Experimental Validation: Perform a cell viability assay (e.g., CellTiter-Glo®) with a dose-response matrix of both inhibitors to determine if the combination is synergistic, additive, or antagonistic. Calculate the Combination Index (CI) to quantify the interaction.

Troubleshooting Guide: Unexpected Experimental Results

Issue Potential Cause Troubleshooting Steps
High background in γH2AX staining Non-specific antibody binding or excessive DNA damage from handling.1. Optimize primary antibody concentration. 2. Ensure gentle cell handling during seeding and fixation. 3. Include a "no primary antibody" control.
Inconsistent IC50 values for this compound Cell passage number, seeding density, or inhibitor degradation.1. Use cells within a consistent, low passage number range. 2. Optimize and standardize cell seeding density. 3. Prepare fresh inhibitor dilutions from a validated stock for each experiment.
No change in p-KAP1 levels after treatment Ineffective ATM inhibition or rapid dephosphorylation.1. Verify the bioactivity of your this compound stock. 2. Harvest cell lysates at earlier time points (e.g., 1-2 hours) post-treatment. 3. Ensure phosphatase inhibitors are included in the lysis buffer.

Quantitative Data Summary

The following tables summarize expected data from experiments investigating a hypothetical this compound resistant cell line ("HCT116-R") compared to its parental counterpart ("HCT116-P").

Table 1: Cell Viability (IC50 Values)

Cell Line This compound IC50 (nM) ATR Inhibitor IC50 (nM) Combination (1:1 Ratio) IC50 (nM)
HCT116-P 50 800 25

| HCT116-R | 1200 | 750 | 40 |

Table 2: Apoptosis Analysis (Annexin V Staining) Data represents the percentage of apoptotic cells after 48h treatment.

Treatment HCT116-P (% Apoptotic) HCT116-R (% Apoptotic)
Vehicle Control 5% 6%
This compound (100 nM) 45% 15%
ATR Inhibitor (500 nM) 10% 12%

| Combination (100 nM + 500 nM) | 65% | 55% |

Key Experimental Protocols

Protocol 1: Western Blot for DDR Protein Phosphorylation

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-CHK1 S345, anti-CHK1, anti-p-KAP1 S824, anti-KAP1, anti-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (CellTiter-Glo® Assay)

  • Cell Seeding: Seed cells in a 96-well opaque plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound, an ATR inhibitor, or the combination. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine IC50 values.

Visualizations

cluster_0 ATM-Dependent DNA Damage Response (Sensitive Cells) DNA_DSB DNA Double-Strand Break ATM ATM DNA_DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates KAP1 KAP1 ATM->KAP1 phosphorylates ATM_i This compound ATM_i->ATM inhibits Apoptosis Apoptosis / Cell Cycle Arrest CHK2->Apoptosis

Caption: ATM signaling pathway in sensitive cancer cells.

cluster_1 Resistance Mechanism & Overcoming Strategy DNA_DSB DNA Double-Strand Break ATM ATM DNA_DSB->ATM activates ATR ATR (Upregulated) DNA_DSB->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Survival Cell Survival & Proliferation CHK1->Cell_Survival ATM_i This compound ATM_i->ATM inhibits ATR_i ATR Inhibitor (Combination) ATR_i->ATR inhibits cluster_workflow Troubleshooting Workflow Start Observe Resistance to ATM-i 10 WB_ATR Western Blot for p-CHK1 (S345) Start->WB_ATR Result p-CHK1 Increased? WB_ATR->Result Combo_Tx Initiate Combination Therapy (ATM-i + ATR-i) Result->Combo_Tx  Yes Other_Mech Investigate Other Mechanisms (e.g., Drug Efflux) Result->Other_Mech  No Viability_Assay Perform Dose-Response Viability Assay Combo_Tx->Viability_Assay Synergy Calculate Combination Index (CI) Viability_Assay->Synergy Success Resistance Overcome (CI < 1) Synergy->Success

ATM Inhibitor-10 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ATM Inhibitor-10. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability.

Q2: What are the recommended storage conditions for this compound in its powdered form?

A2: For maximum stability, the powdered form of this compound should be stored at -20°C, where it can remain stable for up to 3 years.[1] Storage at 4°C is also possible for a shorter duration of up to 2 years.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO. Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q4: What should I do if the compound precipitates out of solution during preparation?

A4: If you observe precipitation or phase separation while preparing your solution, gentle heating and/or sonication can be used to help dissolve the compound completely.[2]

Q5: Can I store my working solutions?

A5: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use to ensure reliable experimental outcomes.[2] For in vitro assays, freshly prepared dilutions from the stock solution are also recommended.

Stability and Storage Conditions

Proper storage is critical to maintain the activity and integrity of this compound. The following tables summarize the recommended storage conditions and stability for the compound in both powdered and solvent forms.

Powder Form
Storage TemperatureShelf Life
-20°C3 years[1]
4°C2 years[1]
In Solvent
Storage TemperatureShelf Life
-80°C6 months[1][2]
-20°C1 month[1][2]

Solubility Data

The solubility of this compound is a key factor in the preparation of stock and working solutions. The following table provides solubility information in various solvent systems.

Solvent SystemSolubility
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 0.46 mg/mL (1.07 mM)[2]
10% DMSO + 90% Corn Oil≥ 0.46 mg/mL (1.07 mM)[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 0.45 mg/mL (1.05 mM)[2]
DMSO11 mg/mL (25.67 mM)[3]
Ethanol3 mg/mL[3]
WaterInsoluble[3]

Experimental Protocols

Protocol for Reconstitution of this compound

To ensure the highest quality results, it is imperative to follow proper reconstitution procedures.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration for your stock solution.

  • Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. If precipitation occurs, gentle warming can be applied.[2]

  • Aliquoting: Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the solution is subjected to.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Stock Solution - Improper initial dissolution- Exceeded solubility in the chosen solvent- Freeze-thaw cycles- Gently warm the solution and sonicate to redissolve.- Ensure you are not exceeding the known solubility limits.- Prepare and use smaller aliquots to avoid repeated freezing and thawing.
Inconsistent Experimental Results - Degradation of the inhibitor due to improper storage- Use of old working solutions- Inaccurate concentration of the stock solution- Verify that the storage conditions and duration have been within the recommended guidelines.- Always prepare fresh working solutions for each experiment.- Re-evaluate the initial weighing and dilution calculations.
Loss of Inhibitor Activity - Compound degradation- Multiple freeze-thaw cycles of the stock solution- Use a fresh aliquot of the stock solution.- If the problem persists, consider preparing a new stock solution from the powdered compound.

Visual Guides

ATM Signaling Pathway Inhibition

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 DNA_Repair DNA Repair ATM->DNA_Repair ATM_Inhibitor This compound ATM_Inhibitor->ATM inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest

Caption: Inhibition of the ATM signaling pathway by this compound.

Experimental Workflow for Handling this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation Receive Receive ATM Inhibitor-10 Powder Store_Powder Store at -20°C Receive->Store_Powder Equilibrate Equilibrate to Room Temperature Store_Powder->Equilibrate Before Use Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store_Stock Store Aliquots at -80°C or -20°C Aliquot->Store_Stock Thaw_Aliquot Thaw a Single Aliquot Store_Stock->Thaw_Aliquot For Experiment Prepare_Working Prepare Fresh Working Solution Thaw_Aliquot->Prepare_Working Perform_Assay Perform Experiment Prepare_Working->Perform_Assay

Caption: Recommended workflow for handling and preparing this compound.

Troubleshooting Logic for Compound Precipitation

Troubleshooting_Precipitation node_rect node_rect Start Precipitation Observed? Warm_Sonicate Gently Warm and Sonicate Solution Start->Warm_Sonicate Check_Solubility Is Compound Fully Dissolved? Warm_Sonicate->Check_Solubility Check_Concentration Is Concentration Below Solubility Limit? Check_Solubility->Check_Concentration No Use_Solution Proceed with Experiment Check_Solubility->Use_Solution Yes Dilute_Solution Dilute to a Lower Concentration Check_Concentration->Dilute_Solution No New_Prep Prepare a Fresh Solution Check_Concentration->New_Prep Yes Dilute_Solution->Warm_Sonicate

Caption: Troubleshooting guide for this compound precipitation issues.

References

Minimizing cytotoxicity of ATM Inhibitor-10 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATM Inhibitor-10. The information is designed to help minimize cytotoxicity in normal cells while maintaining on-target efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound 74, is a highly selective and orally active small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] It belongs to the 3-quinoline carboxamide class of compounds.[1][2][3][4][5] The primary mechanism of action is the competitive inhibition of ATP binding to the ATM kinase, which blocks its catalytic activity.[6] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the downstream signaling cascade that leads to cell cycle arrest, DNA repair, and, in some cases, apoptosis, thereby sensitizing cancer cells to DNA-damaging agents.[7]

Q2: What are the primary causes of cytotoxicity in normal cells when using this compound?

A2: While ATM inhibitors are designed to selectively target cancer cells, which often have a higher reliance on specific DNA repair pathways, cytotoxicity in normal cells can occur due to several factors:

  • On-target toxicity: Normal proliferating cells also require ATM for DNA repair. Inhibition of ATM in these cells can lead to the accumulation of DNA damage and subsequent cell death, particularly when co-administered with DNA-damaging agents.

  • Off-target effects: Although this compound is highly selective, at higher concentrations, it may inhibit other kinases or cellular proteins, leading to unintended toxicities.

  • Extended exposure: Continuous inhibition of ATM, even in the absence of exogenous DNA damage, may be detrimental to the long-term viability of normal cells by preventing the repair of spontaneous DNA lesions.

Q3: How can I assess the selectivity of this compound in my experiments?

A3: Assessing the selectivity of this compound involves comparing its effects on cancer cells versus normal cells. A standard approach is to determine the half-maximal inhibitory concentration (IC50) for cell viability in a panel of both cancerous and non-cancerous cell lines. A higher IC50 value in normal cells compared to cancer cells indicates a favorable selectivity profile.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in normal cell lines at effective concentrations.

  • Possible Cause 1: Inappropriate Dosage.

    • Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration that inhibits ATM activity in your cancer cell model without causing significant toxicity in normal cells.

    • Expected Outcome: Reduced cytotoxicity in normal cells while maintaining the desired on-target effect in cancer cells.

  • Possible Cause 2: Off-Target Kinase Inhibition.

    • Troubleshooting Step: If high cytotoxicity persists even at low concentrations, consider performing a kinome-wide selectivity screen to identify potential off-target kinases. Alternatively, test other ATM inhibitors with different chemical scaffolds to see if the cytotoxicity is specific to the 3-quinoline carboxamide structure.

    • Expected Outcome: Identification of unintended kinase targets, which can inform the interpretation of results and guide the selection of a more selective inhibitor.

  • Possible Cause 3: Synergistic Toxicity with Co-administered Agents.

    • Troubleshooting Step: When using this compound in combination with DNA-damaging agents (e.g., radiation, chemotherapy), optimize the dosing and scheduling. Consider sequential administration (e.g., DNA-damaging agent followed by the ATM inhibitor after a specific time interval) instead of simultaneous treatment.

    • Expected Outcome: Enhanced cancer cell killing with minimized toxicity to normal tissues.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Inhibitor Instability or Solubility Issues.

    • Troubleshooting Step: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in culture media to the final working concentration. Always include a vehicle control (media with the same concentration of the solvent) in your experiments. Check the stability of the inhibitor under your specific experimental conditions (e.g., temperature, light exposure).

    • Expected Outcome: More consistent and reproducible experimental results.

  • Possible Cause 2: Activation of Compensatory Signaling Pathways.

    • Troubleshooting Step: Inhibition of the ATM pathway can sometimes lead to the upregulation of other DNA repair pathways, such as the ATR pathway. Use Western blotting to probe for the activation of known compensatory pathways (e.g., phosphorylation of CHK1, a downstream target of ATR).

    • Expected Outcome: A clearer understanding of the cellular response to ATM inhibition, which may reveal opportunities for combination therapies to overcome resistance.

Quantitative Data Summary

Table 1: Biochemical Potency of ATM Inhibitors

InhibitorChemical ClassTargetIC50 (nM)Selectivity Notes
This compound (compound 74) 3-Quinoline CarboxamideATM0.6[1]Highly selective.[1]
KU-60019 Pyran-4-one derivativeATM6.3[8]High selectivity over other PIKK family members.[8]
AZD0156 N/AATMN/AHigh selectivity for ATM over other PI3K kinases.[9]

Note: IC50 values from biochemical assays reflect the direct inhibitory effect on the purified enzyme and may not directly correlate with cellular potency.

Table 2: Representative Cellular Cytotoxicity (IC50) of ATM Inhibitors

InhibitorCell LineCell TypeIC50 (µM)Reference
AZD0156 HSC4Head and Neck Squamous Cell Carcinoma8.1[9]
CAL33Head and Neck Squamous Cell Carcinoma4.7[9]
Normal Skin FibroblastsNormal Fibroblast> 2 (no significant cell death)[9]
KU-59403 LoVoColorectal CancerLow cytotoxicity as a single agent[10]
SW620Colorectal CancerLow cytotoxicity as a single agent[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound on both normal and cancer cell lines.

Materials:

  • Cells of interest (normal and cancer cell lines)

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (and/or in combination with a DNA-damaging agent). Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for ATM Signaling Pathway

This protocol is used to verify the on-target activity of this compound by assessing the phosphorylation status of downstream targets.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-CHK2 (Thr68), anti-CHK2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates DNARepair DNA Repair ATM_active->DNARepair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits pp53 p-p53 (S15) p53->pp53 CellCycleArrest Cell Cycle Arrest pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis pCHK2 p-CHK2 (T68) CHK2->pCHK2 pCHK2->CellCycleArrest

Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_on_target On-Target Effect Verification Start_Cyto Seed Normal & Cancer Cells Treat_Cyto Treat with ATM Inhibitor-10 (Dose-Response) Start_Cyto->Treat_Cyto Incubate_Cyto Incubate (e.g., 72h) Treat_Cyto->Incubate_Cyto MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay Analyze_Cyto Calculate IC50 & Assess Selectivity MTT_Assay->Analyze_Cyto Start_Target Seed Cancer Cells Treat_Target Treat with ATM Inhibitor-10 +/- DNA Damaging Agent Start_Target->Treat_Target Lyse_Cells Lyse Cells & Quantify Protein Treat_Target->Lyse_Cells Western_Blot Perform Western Blot (p-ATM, p-p53, etc.) Lyse_Cells->Western_Blot Analyze_Target Analyze Phosphorylation Levels Western_Blot->Analyze_Target

Caption: Experimental Workflow for Evaluating this compound.

Troubleshooting_Logic Start High Cytotoxicity in Normal Cells Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Selectivity Is there a therapeutic window? Dose_Response->Check_Selectivity Optimize_Dose Optimize Dose and Schedule Check_Selectivity->Optimize_Dose Yes Assess_Off_Target Assess Off-Target Effects (e.g., Kinome Scan) Check_Selectivity->Assess_Off_Target No Consider_Alternative Consider Alternative Inhibitor Assess_Off_Target->Consider_Alternative

Caption: Troubleshooting Logic for High Cytotoxicity.

References

Technical Support Center: Troubleshooting p-ATM Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their p-ATM (phosphorylated ATM) Western blotting experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during p-ATM Western blotting in a question-and-answer format.

Question: Why am I seeing a weak or no signal for p-ATM?

Answer: A weak or absent signal for p-ATM can stem from several factors, ranging from sample preparation to antibody concentrations. Here are the primary causes and solutions:

  • Insufficient Protein Phosphorylation: The activation of ATM, and thus its phosphorylation at Ser1981, is induced by DNA double-strand breaks.[1] Ensure your experimental conditions (e.g., treatment with ionizing radiation or radiomimetic drugs) are sufficient to induce ATM phosphorylation.

  • Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate p-ATM, leading to a reduced signal. It is crucial to use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.[2]

  • Low Antibody Concentration: The concentration of the primary antibody is critical. If it's too low, the target protein cannot be detected.[3] It may be necessary to titrate the primary antibody to find the optimal concentration.[4]

  • Inefficient Protein Transfer: Incomplete transfer of high molecular weight proteins like p-ATM (~370 kDa) is a common issue.[3] Optimize transfer conditions by adjusting the voltage and time. For large proteins, a wet transfer overnight at a low, constant voltage in a cold room is often more effective than a rapid semi-dry transfer.[5]

  • Incorrect Blocking Agent: For phosphorylated proteins, it is recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk.[6] Milk contains casein, a phosphoprotein, which can lead to high background and mask the signal.

Question: What is causing the high background on my p-ATM Western blot?

Answer: High background can obscure the specific p-ATM signal. The following are common causes and their remedies:

  • Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding. Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[2]

  • High Antibody Concentration: Both primary and secondary antibody concentrations that are too high can result in increased background noise.[5] Titrate your antibodies to determine the optimal dilution.

  • Insufficient Washing: Inadequate washing between antibody incubations can leave behind non-specifically bound antibodies. Increase the number and duration of washes with TBST.[4]

  • Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to avoid contaminants that can cause speckles and high background.

Question: Why am I observing non-specific bands in addition to the p-ATM band?

Answer: The presence of non-specific bands can be due to several factors:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific monoclonal or affinity-purified polyclonal antibody validated for p-ATM detection.

  • Protein Degradation: If samples are not handled properly, proteases can degrade proteins, leading to multiple lower molecular weight bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[2]

  • Sample Overloading: Loading too much protein per lane can lead to aggregation and non-specific antibody binding.[5] A typical protein load for whole-cell lysates is 20-30 µg per lane.[2]

Quantitative Data Summary

The following table summarizes quantitative data related to p-ATM Western blotting, providing a reference for expected results and experimental variability.

ParameterValueCell Type/ConditionSource
Inter-assay Imprecision (p-S1981-ATM) 148% (random error)Human Peripheral Blood Mononuclear Cells (PBMCs)[7]
Intra-assay Imprecision (p-S1981-ATM) 0.9% - 7.9% (coefficient of variation)Human PBMCs[7]
Basal p-S1981-ATM Concentration Median: 2.4 ng/10^7 cellsHuman PBMCs[7]
p-S1981-ATM after 2 Gy Irradiation Median: 29.8 ng/10^7 cellsHuman PBMCs[7]
Fold Induction of p-S1981-ATM (2 Gy IR) 12-foldHuman PBMCs[7]

Experimental Protocols

Detailed Protocol for p-ATM Western Blotting

This protocol provides a step-by-step guide for the detection of p-ATM (Ser1981).

1. Sample Preparation (Cell Lysate)

  • Lysis Buffer Recipe (ATM Lysis Buffer): [8]

    • 20 mmol/L HEPES (pH 7.4)

    • 150 mmol/L NaCl

    • 0.2% Tween-20

    • 1.5 mmol/L MgCl2

    • 1 mmol/L EGTA

    • 2 mmol/L Dithiothreitol (DTT)

    • Add Fresh Before Use:

      • 50 mmol/L NaF (Phosphatase Inhibitor)

      • 500 µmol/L NaVO4 (Phosphatase Inhibitor)

      • 1 mmol/L Phenylmethylsulfonyl fluoride (PMSF) (Protease Inhibitor)

      • Protease Inhibitor Cocktail (e.g., 0.1 µg/mL aprotinin and 0.1 µg/mL leupeptin)[2][8]

  • Procedure:

    • After experimental treatment, wash cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cell culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the lysate for 10-15 seconds to ensure complete lysis and shear DNA.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

    • Add 4X SDS loading buffer to the desired amount of protein (typically 20-30 µg), and boil at 95-100°C for 5 minutes.

2. SDS-PAGE

  • Use a low percentage (e.g., 6%) Tris-Glycine gel to resolve the high molecular weight p-ATM protein.[10]

  • Load samples and a pre-stained molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in Transfer Buffer.

    • Transfer Buffer Recipe (1X Tris-Glycine): [9]

      • 25 mM Tris

      • 192 mM Glycine

      • 20% (v/v) Methanol

  • Assemble the transfer sandwich and perform a wet transfer, typically overnight at 30V at 4°C.

4. Immunodetection

  • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • TBST Recipe (1X): [9]

      • 20 mM Tris (pH 7.6)

      • 150 mM NaCl

      • 0.1% Tween-20

  • Incubate the membrane with the primary antibody against p-ATM (Ser1981) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[9] The optimal antibody dilution should be determined empirically.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

ATM Signaling Pathway

ATM_Signaling_Pathway DSB DNA Double-Strand Breaks MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active p-ATM Monomer (pSer1981) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Chk2->CellCycle DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair

Caption: ATM Signaling Pathway in Response to DNA Damage.

p-ATM Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis 1. Sample Lysis (with Protease & Phosphatase Inhibitors) start->lysis quant 2. Protein Quantification lysis->quant sds 3. SDS-PAGE (Low % Gel) quant->sds transfer 4. Protein Transfer (Wet Transfer, Overnight) sds->transfer block 5. Blocking (5% BSA in TBST) transfer->block primary 6. Primary Antibody Incubation (anti-p-ATM, 4°C Overnight) block->primary wash1 7. Washing (3x with TBST) primary->wash1 secondary 8. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 9. Washing (3x with TBST) secondary->wash2 detect 10. ECL Detection wash2->detect end End: Data Analysis detect->end

Caption: Experimental Workflow for p-ATM Western Blotting.

References

Technical Support Center: Optimizing ATM Inhibitor-10 and Radiation Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATM Inhibitor-10 in combination with radiation therapy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental process.

1. General Properties and Handling

  • Q: What is the mechanism of action for this compound when combined with radiation?

    • A: ATM (Ataxia-Telangiectasia Mutated) kinase is a primary regulator of the cellular response to DNA double-strand breaks (DSBs), which are a major form of DNA damage induced by ionizing radiation.[1][2][3] ATM activation triggers cell cycle checkpoints (G1/S and G2/M) to allow time for DNA repair.[1][3][4] this compound blocks the catalytic activity of ATM, preventing the phosphorylation of its downstream targets like CHK2 and p53.[1][5][6] This abrogation of the DNA damage response leads to cancer cells with unrepaired DSBs entering mitosis, resulting in mitotic catastrophe and enhanced cell death, thereby sensitizing them to radiation.[1][3]

  • Q: How should I dissolve and store this compound?

    • A: ATM inhibitors are often soluble in DMSO.[7][8] For example, KU-60019 can be dissolved in DMSO at 50 mg/ml.[7] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[7] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Always use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[8]

  • Q: At what concentration should I use this compound in my in vitro experiments?

    • A: The optimal concentration of this compound can vary between different cell lines and specific inhibitors. It is crucial to perform a dose-response experiment to determine the effective concentration for your model. For instance, in A549, A375, and RKO cell lines, 1 μM of the ATM inhibitor M3541 was sufficient to cause over 90% inhibition of ATM autophosphorylation at serine 1981, a marker of ATM activation, following 5 Gy of ionizing radiation.[3] Cellular IC50 values for inhibition of ATM phosphorylation for inhibitors like M4076 have been reported to range from 9 to 64 nmol/L across various cancer cell lines.[5]

2. Experimental Design and Protocols

  • Q: What is the optimal timing for administering this compound relative to radiation?

    • A: Typically, cells are pre-treated with the ATM inhibitor for a short period before irradiation to ensure the inhibitor has reached its target and suppressed ATM activity. A common protocol involves pre-treating cells with the ATM inhibitor for 1 hour prior to irradiation.[1] This allows for the effective abrogation of the radiation-induced DNA damage response.

  • Q: My cells are not showing increased sensitivity to radiation with this compound. What could be the issue?

    • A: Several factors could contribute to this observation:

      • Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively suppress ATM activity. Verify the optimal concentration with a dose-response curve, assessing ATM phosphorylation (e.g., p-ATM Ser1981) or phosphorylation of downstream targets like p-CHK2 (Thr68) as a readout of target engagement.[5][6]

      • Cell Line Specifics: The genetic background of your cell line, particularly the status of p53, can influence the outcome.[1] Some studies suggest that p53-deficient cancer cells are more susceptible to mitotic catastrophe when ATM is inhibited.[1]

      • Drug Stability: Ensure that your stock solution of the inhibitor is fresh and has been stored correctly to maintain its potency.

      • Assay-Specific Issues: The endpoint you are measuring might not be sensitive enough or may be assessed at an inappropriate time point. For example, in a clonogenic survival assay, colonies need sufficient time to form (typically 1-3 weeks).[9][10]

  • Q: I am observing high levels of toxicity with this compound alone. How can I mitigate this?

    • A: While some ATM inhibitors have low single-agent cytotoxicity at effective radiosensitizing concentrations, this can be cell-line dependent.[11] If you observe high toxicity, consider the following:

      • Reduce Inhibitor Concentration: Perform a toxicity assay with a range of inhibitor concentrations to find the highest non-toxic or minimally toxic dose.

      • Reduce Incubation Time: Shorten the pre-incubation time with the inhibitor before radiation.

      • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels (typically <0.1%).[12]

3. Data Interpretation

  • Q: How do I interpret changes in cell cycle distribution after combination treatment?

    • A: Radiation typically induces cell cycle arrest in G1/S and G2/M phases, which is mediated by ATM.[1][3] The addition of an ATM inhibitor is expected to abrogate these checkpoints.[1] Therefore, you might observe a reduction in the G1 and G2/M arrest populations compared to radiation alone, indicating that cells are progressing through the cell cycle with unrepaired DNA damage.[13] This can be assessed by flow cytometry after propidium iodide or Hoechst staining.[13][14]

  • Q: What does an increase in γ-H2AX foci signify in my experiment?

    • A: γ-H2AX is a marker for DNA double-strand breaks.[15] Following radiation, you should see a rapid increase in γ-H2AX foci. In the presence of an ATM inhibitor, the repair of these breaks is delayed.[5] Consequently, you would expect to see a higher number of persistent γ-H2AX foci at later time points (e.g., 24 hours) after irradiation in the combination treatment group compared to the radiation-only group.[3] This indicates a suppression of DSB repair.

Quantitative Data Summary

Table 1: Potency of Select ATM Inhibitors

InhibitorTargetIn Vitro IC50 (Cell-free)Cellular IC50 (ATM phosphorylation)Reference
M3541ATM0.25 nmol/LNot specified[5]
M4076ATMNot specified9 - 64 nmol/L[5]
KU-55933ATM13 nmol/LNot specified[11]
KU-60019ATM6.3 nMNot specified[7]
KU-59403ATM3 nmol/LNot specified[11]

Table 2: Example of Cell Cycle Distribution Changes with ATM Inhibition and Radiation

Treatment% G1% S% G2/MReference
DMSO (Control)651520[13]
10 µmol/L KU-55933631720[13]
5 Gy IR251065[13]
10 µmol/L KU-55933 + 5 Gy IR451243[13]
(Note: Data is illustrative and based on findings for 1BR cells 16 hours post-treatment.[13] Actual percentages will vary depending on the cell line, inhibitor, and experimental conditions.)

Experimental Protocols

1. Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, measuring cell reproductive death after treatment.[16][17][18]

  • Materials:

    • Cell culture medium, Trypsin-EDTA, Phosphate buffered saline (PBS)[9]

    • 6-well plates or 100-mm dishes[18]

    • Fixation solution (e.g., methanol:acetic acid, 3:1)

    • Staining solution (e.g., 0.5% crystal violet in methanol)[10]

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed a predetermined number of cells into each well of a 6-well plate. The number of cells to seed will depend on the expected toxicity of the treatment and should be optimized for each cell line.

    • Treatment: Allow cells to attach for a few hours. Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour.

    • Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

    • Incubation: After irradiation, replace the treatment medium with fresh culture medium and incubate the plates at 37°C in a CO2 incubator for 1-3 weeks, until colonies of at least 50 cells are visible in the control group.[9][10]

    • Fixation and Staining:

      • Remove the medium and gently wash the wells with PBS.

      • Add fixation solution and incubate for 5 minutes at room temperature.

      • Remove the fixation solution and add the crystal violet staining solution. Incubate for at least 2 hours at room temperature.[10]

    • Colony Counting: Carefully wash the plates with tap water and allow them to air dry. Count the number of colonies containing at least 50 cells.

    • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

2. γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.[15][19]

  • Materials:

    • Cells grown on coverslips in a multi-well plate

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound and/or radiation as per your experimental design.

    • Fixation and Permeabilization: At desired time points after treatment (e.g., 0.5, 4, 24 hours), fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[19] Wash with PBS and then permeabilize with 0.3% Triton X-100 for 30 minutes.[19]

    • Blocking: Wash with PBS and block with 5% BSA in PBS for 30 minutes to prevent non-specific antibody binding.[19]

    • Antibody Incubation:

      • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[19]

      • Wash three times with PBS.

      • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.[19]

    • Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.

    • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software like Fiji.[19]

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated cells

    • PBS

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells at various time points after treatment by trypsinization. Collect both adherent and floating cells.

    • Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Data Analysis: Use flow cytometry analysis software to generate DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Visualizations

ATM_Signaling_Pathway cluster_0 Cellular Stress cluster_1 DNA Damage Response cluster_2 Cellular Outcomes Ionizing Radiation Ionizing Radiation DNA DSB DNA DSB Ionizing Radiation->DNA DSB ATM_inactive ATM (dimer) DNA DSB->ATM_inactive ATM_active ATM (monomer) p-ATM S1981 ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 DNA Repair DNA Repair ATM_active->DNA Repair This compound This compound This compound->ATM_active Inhibition p_CHK2 p-CHK2 CHK2->p_CHK2 Phosphorylation Cell Cycle Arrest\n(G1/S, G2/M) Cell Cycle Arrest (G1/S, G2/M) p_CHK2->Cell Cycle Arrest\n(G1/S, G2/M) p_p53 p-p53 p53->p_p53 Phosphorylation p_p53->Cell Cycle Arrest\n(G1/S, G2/M) Apoptosis / Mitotic Catastrophe Apoptosis / Mitotic Catastrophe p_p53->Apoptosis / Mitotic Catastrophe

Caption: ATM signaling in response to radiation and its inhibition.

Experimental_Workflow start Start: Seed Cells pretreatment Pre-treatment: Add this compound (e.g., 1 hour) start->pretreatment irradiation Irradiation: Expose to varying doses of radiation pretreatment->irradiation incubation Incubation: Allow for cellular response (Time-course dependent on assay) irradiation->incubation endpoint Endpoint Analysis incubation->endpoint clonogenic Clonogenic Assay (1-3 weeks) endpoint->clonogenic gamma_h2ax γ-H2AX Staining (0.5-24 hours) endpoint->gamma_h2ax cell_cycle Cell Cycle Analysis (e.g., 24-48 hours) endpoint->cell_cycle

Caption: General experimental workflow for combination therapy.

Troubleshooting_Logic start Issue: No Radiosensitization Observed check_conc Is Inhibitor Concentration Optimal? start->check_conc dose_response Perform Dose- Response Curve check_conc->dose_response No check_p53 Is p53 Status of Cell Line Known? check_conc->check_p53 Yes check_target Verify Target Engagement (e.g., p-ATM) dose_response->check_target consider_p53 Consider p53- dependent Effects check_p53->consider_p53 Yes check_stability Is Inhibitor Stock Fresh and Stored Correctly? check_p53->check_stability No consider_p53->check_stability prepare_fresh Prepare Fresh Stock Solution check_stability->prepare_fresh No resolve Problem Resolved check_stability->resolve Yes prepare_fresh->resolve

Caption: Troubleshooting logic for lack of radiosensitization.

References

Challenges in developing ATM inhibitors for clinical use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ataxia-Telangiectasia Mutated (ATM) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing ATM inhibitors for clinical use?

The development of ATM inhibitors faces several key challenges. These include ensuring high selectivity to avoid off-target effects on other kinases in the PI3K-like protein kinase (PIKKs) family, such as ATR and DNA-PK.[1][2] Achieving favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier for treating brain cancers like glioblastoma, is another significant hurdle.[3][4] Furthermore, researchers must address issues of intrinsic and acquired resistance, where cancer cells adapt to the inhibitor, and manage potential toxicities associated with disrupting a critical DNA damage response (DDR) pathway.[5][6]

Q2: How does the p53 status of a cancer cell line affect its sensitivity to ATM inhibitors?

The tumor suppressor protein p53 is a key downstream target of ATM.[7][8] Upon DNA damage, ATM phosphorylates p53, leading to cell cycle arrest and apoptosis.[7] In p53-mutant cells, this critical checkpoint is already compromised. Therefore, inhibiting ATM in a p53-deficient background can lead to synthetic lethality, as the cells lose a key remaining mechanism for DNA repair and cell cycle control, making them more vulnerable to DNA damaging agents.[9][10] Conversely, in some contexts, a functional p53 pathway can mediate a protective cell-cycle arrest, and its absence can enhance the efficacy of ATM inhibition.[10]

Q3: What are the known mechanisms of resistance to ATM inhibitors?

Cancer cells can develop resistance to ATM inhibitors through several mechanisms. One prominent mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21, which can induce cell cycle arrest, paradoxically reducing the drug's cell-killing effect.[11] Another emerging resistance strategy is metabolic reprogramming; studies have shown that suppressing ATM can induce macropinocytosis, a process where cells engulf extracellular fluid and nutrients to support survival under stress.[12] Understanding these resistance pathways is crucial for developing effective combination therapies.

Q4: Can ATM inhibitors be used as monotherapy?

As monotherapies, ATM inhibitors have shown limited efficacy in most contexts.[3] Their primary clinical potential lies in combination therapies. They can act as sensitizers, enhancing the efficacy of DNA double-strand break (DSB)-inducing treatments like radiotherapy and certain chemotherapies (e.g., topoisomerase inhibitors).[3][13][14][15] They also show significant promise in synthetic lethality approaches, for instance, when combined with PARP inhibitors in tumors with specific DNA repair defects.[1][14][16]

Troubleshooting Guides

Problem 1: Weak or no signal when detecting phosphorylated proteins (e.g., p-ATM, p-p53) via Western Blot.

  • Possible Cause: Dephosphorylation of the target protein after cell lysis.

    • Solution: Always prepare lysis buffer fresh with a cocktail of phosphatase and protease inhibitors.[17] Keep samples on ice at all times and work quickly to minimize enzymatic activity.[18]

  • Possible Cause: Low abundance of the phosphorylated protein.

    • Solution: Stimulate the cells with a DNA damaging agent (e.g., ionizing radiation, etoposide) to induce ATM activation and phosphorylation.[19][20] Perform a time-course experiment to find the peak of phosphorylation.[17] You can also enrich your sample for the target protein using immunoprecipitation (IP) before running the Western blot.[21]

  • Possible Cause: Inappropriate blocking buffer.

    • Solution: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background and mask the signal from your antibody.[17][18] Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[21]

  • Possible Cause: Poor antibody performance.

    • Solution: Ensure your primary antibody is validated for detecting the specific phospho-site. Always run a parallel blot for the total protein to confirm that the protein is present in your lysate.[17][21] This also allows for normalization of the phospho-signal.

Problem 2: High variability or poor dose-response in cell viability assays.

  • Possible Cause: Suboptimal inhibitor concentration or incubation time.

    • Solution: Perform a dose-response matrix with a wide range of inhibitor concentrations and test different incubation times (e.g., 24, 48, 72 hours) to determine the optimal experimental window for your specific cell line.[22]

  • Possible Cause: Cell line-specific characteristics affecting sensitivity.

    • Solution: Profile the DNA damage response pathway status of your cell line (e.g., p53, BRCA1/2 status). Sensitivity to ATM inhibition can be highly context-dependent.[16] Consider testing the inhibitor in a panel of cell lines with different genetic backgrounds.

  • Possible Cause: Issues with the viability assay itself.

    • Solution: Ensure that the chosen assay (e.g., CellTiter-Glo, MTT, clonogenic survival) is appropriate for your experimental endpoint. For example, clonogenic assays measure long-term reproductive viability, which can be more informative than short-term metabolic assays like MTT.[23] Ensure cell seeding density is consistent and that cells are in the logarithmic growth phase at the start of the experiment.

Problem 3: Suspected off-target effects of the ATM inhibitor.

  • Possible Cause: The inhibitor has low selectivity and affects other kinases.

    • Solution: Confirm on-target activity by including proper controls. The gold standard is to test the inhibitor in an isogenic cell line pair where ATM has been knocked out (e.g., via CRISPR). The effect of the inhibitor should be ablated in the ATM-knockout cells.[24][25]

    • Solution: Perform a rescue experiment by re-expressing wild-type ATM in ATM-deficient cells and observing if sensitivity to the inhibitor is restored.[8]

    • Solution: Profile the inhibitor against a panel of related kinases (e.g., ATR, DNA-PK, mTOR) in biochemical assays to quantitatively determine its selectivity.[2]

Quantitative Data: Selectivity of ATM Inhibitors

The following table summarizes the inhibitory potency (IC50) and selectivity of several common ATM inhibitors. Lower IC50 values indicate higher potency.

InhibitorIC50 for ATM (nM)Selectivity Notes
KU-55933 12.9 - 13First-generation inhibitor. Over 100-fold selective for ATM against other PIKK family kinases like PI3K, ATR, and mTOR.[2]
KU-60019 6.3Second-generation inhibitor with improved potency and pharmacokinetic properties. Highly selective against DNA-PK (>270-fold) and ATR (>1600-fold).[2]
AZD0156 0.06 - 0.58Potent and highly selective inhibitor (>1,000-fold vs. other PIKKs). Orally bioavailable.[16][24][26]
M3541 < 1.0 (approx. 0.25)Sub-nanomolar potency with remarkable selectivity against other protein kinases.[2][15]
M4076 < 1.0A potent and selective inhibitor from the same class as M3541, currently in clinical investigation.[15][27]

Experimental Protocols & Visualizations

Key Signaling Pathway and Workflows

ATM_Signaling_Pathway cluster_activation ATM Activation cluster_downstream Downstream Effects DSB DNA Double-Strand Break (DSB) MRN MRN Complex (Mre11/Rad50/Nbs1) DSB->MRN recruits ATM_dimer Inactive ATM Dimer MRN->ATM_dimer recruits & activates ATM_mono Active ATM Monomer (p-S1981) ATM_dimer->ATM_mono autophosphorylation CHK2 CHK2 ATM_mono->CHK2 phosphorylates p53 p53 ATM_mono->p53 phosphorylates (S15) H2AX H2AX ATM_mono->H2AX phosphorylates (γH2AX) Checkpoint Cell Cycle Checkpoints (G1/S) CHK2->Checkpoint p53->Checkpoint Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair H2AX->Repair recruits repair factors ATM_Inhibitor ATM Inhibitor ATM_Inhibitor->ATM_mono

Experimental_Workflow c5 c5 d1 d1 c5->d1

Troubleshooting_Logic

Detailed Methodologies

Protocol 1: In Vitro ATM Kinase Assay

This protocol is for determining the direct inhibitory effect of a compound on ATM kinase activity.

  • Cell Lysis: Lyse cells (e.g., U2OS stimulated with a DNA damaging agent) in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.[28] The buffer can be composed of 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Tween 20, and inhibitors.[28]

  • Immunoprecipitation (IP) of ATM: Pre-clear the lysate with Protein A/G beads. Then, incubate the lysate with an anti-ATM antibody overnight at 4°C to capture the ATM protein.

  • Kinase Reaction: Wash the immunoprecipitated ATM-bead complex. Resuspend the beads in a kinase buffer containing a known ATM substrate (e.g., recombinant GST-p53) and ATP (often at its Km concentration, e.g., 10 µM).[26] Add the ATM inhibitor at various concentrations.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the results by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-p53 Ser15) or by using methods like HTRF (Homogeneous Time Resolved Fluorescence).[26]

  • Data Analysis: Quantify the signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based ATM Target Engagement Assay

This protocol validates that the inhibitor can access and inhibit ATM within a cellular context.

  • Cell Culture and Seeding: Plate cells (e.g., U2OS, A549) at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with a range of concentrations of the ATM inhibitor for 1-2 hours.[25] Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating cells with ionizing radiation (IR, e.g., 5 Gy) or a radiomimetic chemical (e.g., etoposide).[7][27]

  • Incubation: Return cells to the incubator for a short period (e.g., 1 hour) to allow for ATM activation and signaling.

  • Lysis and Protein Quantification: Wash cells with cold PBS and lyse them using a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of each lysate.

  • Western Blot Analysis: Separate equal amounts of protein using SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against a phosphorylated ATM substrate, such as p-p53 (Ser15), p-CHK2 (Thr68), or p-KAP1 (Ser824).[7][8] Also, probe a separate membrane or strip and re-probe the same membrane for the total protein levels as a loading control.

  • Analysis: A potent inhibitor will show a dose-dependent decrease in the phosphorylation of ATM substrates in the presence of a DNA damage stimulus.

Protocol 3: Cell Viability / Radiosensitization Assay (Clonogenic Survival)

This assay assesses the long-term effect of the inhibitor on cell proliferation and its ability to sensitize cells to radiation.

  • Cell Seeding: Plate a precise number of cells (e.g., 200-1000, depending on the cell line and radiation dose) into 6-well plates. Allow cells to attach for several hours or overnight.

  • Treatment: Treat the cells with the ATM inhibitor at a fixed, non-toxic concentration or vehicle control. After 1-2 hours, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the media containing the inhibitor after 24 hours, replace it with fresh media, and return the plates to the incubator for 10-14 days, allowing single cells to form colonies.

  • Staining and Counting: When colonies are visible (typically >50 cells), wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain them with crystal violet.

  • Data Analysis: Count the number of colonies in each well. Calculate the Plating Efficiency (PE) for the non-irradiated control and the Surviving Fraction (SF) for each treatment group (SF = colonies counted / (cells seeded x PE)). Plot the surviving fraction against the radiation dose to generate survival curves and determine the sensitizer enhancement ratio (SER). A successful radiosensitizer will decrease the surviving fraction at each radiation dose compared to radiation alone.[23]

References

Technical Support Center: ATM Inhibitor-10 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting dose-response curve analysis for ATM Inhibitor-10.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATM inhibitors?

ATM (Ataxia-Telangiectasia Mutated) inhibitors are a class of targeted cancer therapies that block the activity of the ATM protein kinase.[1][2] ATM is a critical enzyme in the DNA damage response (DDR) pathway, responsible for detecting and initiating the repair of DNA double-strand breaks (DSBs).[3][4][5] By inhibiting ATM, these drugs prevent cancer cells from repairing their damaged DNA, which can lead to cell death (apoptosis) or cell cycle arrest.[1][6] This approach is particularly effective in cancer cells due to their high levels of DNA damage resulting from rapid, uncontrolled division.[1]

Q2: Why is a dose-response curve analysis important for an ATM inhibitor?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of its biological effect.[7] This analysis is crucial for determining key parameters of an inhibitor's activity, such as:

  • Potency (IC50/EC50): The concentration of the inhibitor required to achieve 50% of the maximum inhibitory effect.[7][8]

  • Efficacy: The maximum therapeutic response a drug can produce.[7]

  • Therapeutic Window: The range of doses at which the inhibitor is effective without being overly toxic.

This information is fundamental for preclinical and clinical development of the inhibitor.

Q3: What are the typical readouts for a dose-response experiment with an ATM inhibitor?

Common readouts for assessing the effect of an ATM inhibitor include:

  • Cell Viability Assays: Measuring the number of living cells after treatment (e.g., MTT, MTS, CellTiter-Glo).[9][10]

  • Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activity, Annexin V staining).[11]

  • Phosphorylation Status of ATM Targets: Measuring the phosphorylation of downstream targets of ATM, such as p53, Chk2, and H2AX, to confirm target engagement.[5][12]

  • Cell Cycle Analysis: Assessing the distribution of cells in different phases of the cell cycle (e.g., G1, S, G2/M) using flow cytometry.[13]

Q4: What is a typical IC50 value for an ATM inhibitor?

The IC50 value can vary significantly depending on the specific inhibitor, the cell line used, and the experimental conditions. However, several potent and selective ATM inhibitors have been developed with IC50 values in the low nanomolar range. For example, KU-60019 has an IC50 of 6.3 nM.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution or addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No Dose-Response Effect Observed - Inhibitor is inactive or degraded.- The chosen cell line is resistant to ATM inhibition.- The concentration range is too low.- Verify the inhibitor's purity and stability. Store it correctly.- Use a positive control cell line known to be sensitive to ATM inhibitors.- Expand the concentration range to higher doses.
Inconsistent IC50 Values Across Experiments - Variation in cell passage number or confluency.- Differences in incubation time.- Instability of the inhibitor in the culture medium.- Use cells within a consistent passage number range and seed at a consistent confluency.- Standardize the incubation time for all experiments.- Prepare fresh inhibitor dilutions for each experiment.
Inhibitor Precipitation in Culture Medium - Poor solubility of the inhibitor in aqueous solutions.- Use a suitable solvent (e.g., DMSO) for the stock solution and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all treatments.- Visually inspect the medium for any signs of precipitation after adding the inhibitor.

Data Presentation

Table 1: Potency of Selected ATM Inhibitors

InhibitorIC50 (nM)TargetNotes
KU-55933~13ATMFirst-generation selective ATM inhibitor.[13]
KU-600196.3ATMImproved solubility and potency compared to KU-55933.[12]
AZD0156<1.0ATMHighly potent with over 400-fold selectivity against related kinases.[12]
ZN-B-22624.4ATMNegligible activity against related kinases like ATR, mTOR, and DNA-PK.[12]

Experimental Protocols

Protocol: Cell Viability Assay for Dose-Response Curve Generation

This protocol outlines a standard method for determining the dose-response of a cancer cell line to an ATM inhibitor using a commercially available cell viability assay (e.g., MTT or CellTiter-Glo).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete medium to the desired density (e.g., 5,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Inhibitor Preparation and Addition:

    • Prepare a serial dilution of the this compound stock solution in complete medium. A common starting point is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability reagent.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilizing agent.

    • For a CellTiter-Glo assay, the reagent is added directly to the wells, followed by a short incubation to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[8][14]

Mandatory Visualizations

ATM_Signaling_Pathway DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Chk2->CellCycleArrest DNARepair DNA Repair H2AX->DNARepair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h Cell_Culture->Incubate_24h Prepare_Dilutions 3. Prepare Inhibitor Serial Dilutions Add_Inhibitor 4. Add Inhibitor to Cells Prepare_Dilutions->Add_Inhibitor Incubate_48_72h 5. Incubate 48-72h Add_Inhibitor->Incubate_48_72h Viability_Assay 6. Perform Cell Viability Assay Read_Plate 7. Read Plate Viability_Assay->Read_Plate Data_Analysis 8. Analyze Data & Generate Curve Read_Plate->Data_Analysis

References

Validation & Comparative

Validating the On-Target Activity of ATM Inhibitor-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATM Inhibitor-10 with other established ATM inhibitors, focusing on on-target activity. The information presented is supported by experimental data and detailed protocols to assist researchers in validating the efficacy and selectivity of this novel inhibitor.

Introduction to ATM Inhibition

Ataxia telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that repair DNA lesions and maintain genomic integrity. In many cancers, the DDR is dysregulated, making ATM an attractive therapeutic target. ATM inhibitors can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. This guide focuses on this compound, a highly potent and selective inhibitor of ATM, and compares its activity with other well-characterized ATM inhibitors: KU-55933, KU-60019, and AZD0156.

Comparative On-Target Activity of ATM Inhibitors

The on-target activity of ATM inhibitors is primarily determined by their potency (IC50) and selectivity against other kinases. The following table summarizes the reported biochemical potencies of this compound and its comparators.

InhibitorATM IC50 (nM)Selectivity Profile
This compound 0.6 High selectivity against a panel of related kinases.
KU-5593313Selective for ATM over other PIKK family kinases.
KU-600196.3More potent and specific than KU-55933.
AZD01560.58Potent and selective, currently in clinical development.

Experimental Protocols

To validate the on-target activity of this compound, a series of biochemical and cell-based assays are recommended.

ATM Kinase Assay

This assay directly measures the ability of an inhibitor to block ATM's kinase activity in a cell-free system.

Materials:

  • Recombinant human ATM protein

  • GST-p53 (amino acids 1-101) as a substrate

  • [γ-³²P]ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% Tween 20, 0.2% NP-40, 1 mM NaF, 1 mM NaVO₄, 1 mM DTT, 10 mM MnCl₂)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Tween 20, 0.2% NP-40, 1 mM NaF, 1 mM NaVO₄, 50 mM glycerophosphate, 10% glycerol, 1 mM PMSF, and protease inhibitors)

  • SDS-PAGE gels and loading buffer

  • Phosphorimager

Procedure:

  • Immunoprecipitate endogenous ATM from cell lysates using an anti-ATM antibody.

  • Wash the immunoprecipitates thoroughly with lysis buffer and then with kinase buffer.[1]

  • Resuspend the beads in kinase buffer containing the test inhibitor (e.g., this compound) at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and the GST-p53 substrate.

  • Incubate the reaction mixture at 30°C for 20 minutes.[1]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities to determine the IC50 value.

Western Blotting for ATM Signaling

This assay assesses the inhibition of ATM-dependent phosphorylation of downstream targets in cells.

Materials:

  • Cell lines (e.g., U2OS)

  • ATM inhibitors (this compound, KU-55933, etc.)

  • DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • Lysis buffer with phosphatase inhibitors

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-phospho-p53 (Ser15), and corresponding total protein antibodies.

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the ATM inhibitors for 1 hour.

  • Induce DNA damage by treating with etoposide or exposing to ionizing radiation.

  • After the desired incubation time, lyse the cells in lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Cell Viability Assay (MTT Assay)

This assay determines the effect of ATM inhibition on cell survival, particularly in combination with DNA-damaging agents.

Materials:

  • Cancer cell lines

  • ATM inhibitors

  • DNA-damaging agent

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with the ATM inhibitor alone, the DNA-damaging agent alone, or a combination of both, at various concentrations.

  • Incubate the cells for a period of 48-72 hours.

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C.[2]

  • Add the solubilization solution to dissolve the formazan crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: ATM Signaling Pathway in response to DNA double-strand breaks.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay ATM Kinase Assay (Determine IC50) end Conclusion: Validate On-Target Activity kinase_assay->end cell_culture Cell Culture (e.g., U2OS) treatment Treatment with this compound & DNA Damaging Agent cell_culture->treatment western_blot Western Blot (Analyze p-ATM, p-CHK2) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot->end viability_assay->end start Start start->kinase_assay start->cell_culture

Caption: Experimental workflow for validating ATM inhibitor on-target activity.

References

Head-to-Head Comparison of Novel ATM Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive head-to-head comparison of four novel and potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors: M3541, M4076, AZD0156, and AZD1390. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in cancer research and drug development.

ATM is a critical regulator of the DNA damage response (DDR), playing a central role in the repair of DNA double-strand breaks (DSBs).[1] Inhibition of ATM has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies.[2][3] This guide focuses on a new class of highly potent and selective ATM inhibitors that have shown significant promise in preclinical and clinical studies.

Quantitative Comparison of Novel ATM Inhibitors

The following table summarizes the in vitro potency and selectivity of M3541, M4076, AZD0156, and AZD1390. These inhibitors exhibit sub-nanomolar potency against ATM and high selectivity over other closely related kinases in the Phosphoinositide 3-kinase-related kinase (PIKK) family.

InhibitorATM IC50 (nM)Selectivity vs. ATRSelectivity vs. DNA-PKSelectivity vs. mTORKey Features
M3541 0.25[2]>1,000-fold60-fold[2]>1,000-foldPotent, selective, and orally bioavailable.[2]
M4076 0.2[4]>1,000-fold>1,000-fold>1,000-foldHighly potent and selective, currently in clinical investigation.[2][5]
AZD0156 0.58[6][7]>1,000-fold[6]>1,000-fold>1,000-fold[6]Potent, selective, and orally active; potentiates olaparib response.[3][6]
AZD1390 0.78 (cellular)>10,000-fold>10,000-fold>10,000-foldBrain-penetrant, designed for CNS malignancies.

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the potent in vivo activity of these ATM inhibitors, particularly in combination with DNA-damaging therapies.

  • M3541 and M4076 : Oral administration of both M3541 and M4076 in combination with clinically relevant radiotherapy regimens resulted in strong enhancement of antitumor activity, leading to complete tumor regressions in human tumor xenograft models.[2] M4076, in particular, has shown dose-dependent sensitization to fractionated radiotherapy in FaDu and NCI-H1975 xenograft models.[2]

  • AZD0156 : Systemic delivery of AZD0156 enhanced the tumor growth inhibitory effects of radiation treatment in a lung xenograft model.[6] Furthermore, AZD0156 potentiated the efficacy of the PARP inhibitor olaparib in two patient-derived triple-negative breast cancer xenograft models.[3][6]

  • AZD1390 : As a brain-penetrant inhibitor, AZD1390 in combination with daily fractions of ionizing radiation significantly induced tumor regressions and increased animal survival in orthotopic brain tumor models.

ATM Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM.[8] Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1] Key substrates include CHK2, p53, BRCA1, and H2AX.[9][10]

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates gamma_H2AX γH2AX ATM_active->gamma_H2AX phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair (Homologous Recombination) BRCA1->DNARepair gamma_H2AX->DNARepair ATM_Inhibitors Novel ATM Inhibitors (M3541, M4076, AZD0156, AZD1390) ATM_Inhibitors->ATM_active inhibit

Caption: The ATM signaling pathway is activated by DNA double-strand breaks.

Experimental Workflow for Evaluating ATM Inhibitors

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of novel ATM inhibitors. This workflow integrates in vitro biochemical and cell-based assays with in vivo animal models to provide a comprehensive assessment of inhibitor efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Western_Blot Western Blot (Target Engagement & Pathway Modulation) Kinase_Assay->Western_Blot gH2AX_Foci γH2AX Immunofluorescence (DNA Damage Assessment) Western_Blot->gH2AX_Foci Clonogenic_Assay Clonogenic Survival Assay (Radiosensitization) gH2AX_Foci->Clonogenic_Assay Xenograft_Models Human Tumor Xenograft Models Clonogenic_Assay->Xenograft_Models Candidate Selection PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Models->PK_PD Efficacy_Studies Efficacy Studies (Combination with Radiotherapy) PK_PD->Efficacy_Studies

Caption: A standard workflow for the preclinical assessment of ATM inhibitors.

Detailed Experimental Protocols

ATM Kinase Activity Assay (In Vitro)

This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against ATM kinase.

  • Principle: A purified recombinant ATM enzyme is incubated with a substrate (e.g., a p53-derived peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a FRET-based or ELISA-based method.

  • Procedure:

    • Prepare a reaction mixture containing purified ATM kinase, a specific substrate, and ATP in a suitable kinase buffer.

    • Add serial dilutions of the ATM inhibitor to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the phosphorylated substrate. For ELISA, this involves capturing the substrate on an antibody-coated plate and detecting the phosphorylated form with a specific antibody.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for ATM Signaling

This method is used to assess the inhibitor's ability to engage its target and modulate the downstream signaling pathway in cells.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation status of ATM and its substrates.

  • Procedure:

    • Culture cells (e.g., A549 or HT29) and treat with the ATM inhibitor for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., with ionizing radiation or bleomycin).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), phospho-CHK2 (Thr68), phospho-p53 (Ser15), and total protein levels overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

γH2AX Immunofluorescence Assay

This assay visualizes and quantifies DNA double-strand breaks within individual cells.

  • Principle: Cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated H2AX (γH2AX), which forms distinct foci at the sites of DSBs.

  • Procedure:

    • Seed cells on coverslips and treat with the ATM inhibitor and a DNA-damaging agent.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope. Quantify the number of foci per cell using image analysis software.

Clonogenic Survival Assay

This is the gold standard for assessing the ability of a single cell to proliferate and form a colony, thereby measuring cell reproductive death after treatment.

  • Principle: Cells are treated with an agent (e.g., radiation) in the presence or absence of an ATM inhibitor, and the number of surviving cells that can form colonies is determined.

  • Procedure:

    • Plate a known number of cells in multi-well plates.

    • Allow the cells to attach overnight.

    • Treat the cells with the ATM inhibitor for a specified duration before and/or after irradiation with various doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies and calculate the surviving fraction for each treatment condition. The sensitizer enhancement ratio can then be determined.

This guide provides a foundational overview for the comparative evaluation of novel ATM inhibitors. For more detailed information, please refer to the cited literature.

References

Off-Target Kinase Profiling of ATM Inhibitor-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profiling of a representative potent and selective ATM inhibitor, M3541, which will be referred to as ATM Inhibitor-10 for the purpose of this guide. The data presented here is based on findings for M3541, a well-characterized ATM inhibitor with sub-nanomolar potency and high selectivity.[1][2] This document is intended to offer an objective comparison of its performance against other kinases and provide supporting experimental data for researchers in drug discovery and development.

Executive Summary

This compound (represented by M3541) is a highly potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][3] Extensive kinase profiling reveals minimal off-target activity, making it a valuable tool for studying ATM signaling and a promising candidate for therapeutic development. This guide summarizes the selectivity profile of this compound, details the experimental methodologies used for kinase profiling, and visualizes key concepts through diagrams.

Off-Target Kinase Profile

The selectivity of this compound was assessed against a broad panel of kinases. The following table summarizes the inhibitory activity of M3541 against ATM and other closely related PI3K-related kinases (PIKKs) as well as other off-target kinases identified in a screen of 292 kinases.[1]

Table 1: Inhibitory Activity of this compound (M3541) against a Panel of Kinases

Kinase TargetIC50 (nmol/L)% Inhibition at 1 µmol/LNotes
ATM 0.25 >99%Primary Target
DNA-PK15-60-fold less potent than against ATM[1]
mTOR>1000<50%Negligible inhibition[1]
PI3Kα>1000<50%Negligible inhibition[1]
PI3Kβ>1000<50%Negligible inhibition[1]
PI3Kγ>1000<50%Negligible inhibition[1]
PI3Kδ>1000<50%Negligible inhibition[1]
ATR>1000<50%Negligible inhibition[1]
ARK5->50%Off-target hit
FMS->50%Off-target hit
FMS Y969C->50%Off-target hit (mutant)
CLK2->50%Off-target hit

Data is based on the published results for M3541.[1]

Experimental Protocols

The off-target kinase profiling of this compound (M3541) was primarily conducted using advanced screening platforms such as KINOMEscan® and SelectScreen™ Profiling Services. These assays are designed to quantify the interaction of a test compound with a large number of kinases.

KINOMEscan® Assay Platform

The KINOMEscan® technology is a high-throughput, active site-directed competition binding assay.[4][5][6] It quantitatively measures the binding of a compound to over 480 human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is quantified using a sensitive method like quantitative PCR (qPCR) for a DNA-tagged kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Workflow:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition: The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of bound kinase is measured by qPCR of the DNA tag. The results are reported as percent of DMSO control, where a lower percentage indicates stronger binding.

G cluster_assay KINOMEscan® Workflow ligand Immobilized Ligand incubation Incubation & Competition ligand->incubation kinase DNA-tagged Kinase kinase->incubation compound Test Compound (this compound) compound->incubation wash Washing Step incubation->wash qpcr Quantification (qPCR) wash->qpcr result Binding Affinity Data qpcr->result

KINOMEscan® Assay Workflow

SelectScreen™ Kinase Profiling Service

The SelectScreen™ service from Thermo Fisher Scientific utilizes various assay technologies, including Z'-LYTE™, Adapta™, and LanthaScreen™, to determine the inhibitory activity of compounds against a large panel of kinases.[7][8][9]

Z'-LYTE™ Assay Principle: This technology is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate for the kinase is labeled with a donor and an acceptor fluorophore. In the absence of phosphorylation, a protease cleaves the peptide, separating the fluorophores and disrupting FRET. Phosphorylation by the kinase protects the peptide from cleavage, maintaining the FRET signal. Inhibition of the kinase leads to less phosphorylation, more cleavage, and a decrease in the FRET signal.[8]

Workflow:

  • Kinase Reaction: The kinase, ATP, the FRET peptide substrate, and the test compound are incubated together.

  • Development: A site-specific protease is added.

  • Signal Detection: The fluorescence is measured to determine the ratio of donor to acceptor emission. A higher ratio indicates greater inhibition.

G cluster_assay Z'-LYTE™ Assay Workflow kinase_reaction Kinase Reaction: Kinase + ATP + Substrate + this compound development Protease Addition kinase_reaction->development detection FRET Signal Detection development->detection ic50 IC50 Determination detection->ic50 G cluster_pathway ATM Signaling Pathway Inhibition dsb DNA Double-Strand Breaks (DSBs) atm ATM dsb->atm activates p53 p53 atm->p53 phosphorylates chk2 CHK2 atm->chk2 phosphorylates brca1 BRCA1 atm->brca1 phosphorylates inhibitor This compound inhibitor->atm inhibits arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis chk2->arrest repair DNA Repair brca1->repair

References

Validating ATM Inhibitor-10 Efficacy in p53-Deficient Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In a significant portion of human cancers, the gene encoding p53 is mutated or deleted, leading to uncontrolled cell proliferation and resistance to traditional cancer therapies. This has spurred the development of therapeutic strategies that specifically target the vulnerabilities of p53-deficient cancer cells. One such promising approach is the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR). In p53-deficient cells, the inhibition of ATM can lead to a synthetic lethal phenotype, where the combined loss of both p53 and ATM function results in cell death.

This guide provides an objective comparison of a representative ATM inhibitor, herein referred to as ATM Inhibitor-10, with alternative therapeutic strategies for targeting p53-deficient cancers. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of DDR Inhibitors in p53-Deficient Cancer Cells

The following table summarizes the efficacy of this compound (represented by data from well-characterized ATM inhibitors such as KU-55933, KU-60019, and AZD0156) and alternative inhibitors targeting other key components of the DNA damage response pathway. The data is presented for various p53-deficient cancer cell lines and highlights key performance indicators such as cell viability (IC50), sensitization to DNA-damaging agents, and induction of apoptosis.

Inhibitor ClassTargetRepresentative Compound(s)p53-Deficient Cell Line(s)Efficacy MetricFindingCitation
ATM Inhibitor ATMKU-55933, KU-60019, AZD0156Glioma, Colorectal Cancer (HCT116 p53-/-)Sensitization to Ionizing Radiation (IR) and ChemotherapySignificant sensitization to DNA-damaging agents, leading to reduced cell survival and tumor growth.
ATR Inhibitor ATRVE-821Colon Cancer (HCT116 p53-/-), Lung CancerSensitization to GemcitabinePreferentially sensitizes p53-deficient cells to chemotherapy.
CHK1 Inhibitor CHK1AZD7762Breast Cancer, Multiple MyelomaPotentiation of Chemotherapy-induced ApoptosisEnhances the cytotoxic effects of DNA-damaging agents specifically in p53-mutant cells.
WEE1 Inhibitor WEE1MK-1775Pancreatic Cancer, Ovarian CancerSensitization to DNA-damaging agentsSelectively sensitizes p53-deficient tumor cells to agents like gemcitabine and carboplatin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the inhibitor and/or a DNA-damaging agent for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with the inhibitor and/or DNA-damaging agent for a specified period.

  • Incubation: Remove the treatment and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

Western Blotting for Phospho-Proteins

This technique is used to detect the phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-CHK1, phospho-H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired compounds to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject p53-deficient cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups and administer the inhibitor and/or other therapeutic agents via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Mechanisms of Action

Signaling Pathway of DNA Damage Response in p53-Deficient Cells

G dna_damage DNA Damage (e.g., DSBs) atm ATM dna_damage->atm activates atr ATR dna_damage->atr activates p53 p53 (Deficient) atm->p53 activates (in wt) chk1 CHK1 atr->chk1 activates cdc25 CDC25 chk1->cdc25 inhibits cell_cycle_arrest Cell Cycle Arrest (G2/M) chk1->cell_cycle_arrest wee1 WEE1 cdk1_cyclinB CDK1/Cyclin B wee1->cdk1_cyclinB inhibits wee1->cell_cycle_arrest cdc25->cdk1_cyclinB activates mitosis Mitotic Entry cdk1_cyclinB->mitosis apoptosis Apoptosis mitosis->apoptosis in presence of unrepaired DNA atm_inhibitor This compound atm_inhibitor->atm atr_inhibitor ATR Inhibitor atr_inhibitor->atr chk1_inhibitor CHK1 Inhibitor chk1_inhibitor->chk1 wee1_inhibitor WEE1 Inhibitor wee1_inhibitor->wee1

Caption: DNA damage response pathway in p53-deficient cells and points of intervention.

Experimental Workflow for Validating Inhibitor Efficacy

G start Start: p53-deficient cancer cell lines treatment Treatment: - this compound - Alternative Inhibitors - Combination w/  DNA damaging agents start->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Xenograft Model treatment->in_vivo cell_viability Cell Viability (MTT Assay) in_vitro->cell_viability clonogenic Clonogenic Survival in_vitro->clonogenic apoptosis Apoptosis (Flow Cytometry) in_vitro->apoptosis western_blot Mechanism of Action (Western Blot) in_vitro->western_blot end Conclusion: Comparative Efficacy cell_viability->end clonogenic->end apoptosis->end western_blot->end tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth tumor_growth->end

Caption: Workflow for preclinical validation of DDR inhibitors in p53-deficient cancer models.

A Comparative Guide to the Efficacy of 3-Quinoline Carboxamides as ATM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of a novel series of 3-quinoline carboxamides as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), making it a key target in oncology for sensitizing cancer cells to chemo- and radiotherapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data supporting this class of inhibitors.

Introduction to 3-Quinoline Carboxamides as ATM Inhibitors

A novel series of 3-quinoline carboxamides has been identified and optimized as potent, selective, and orally bioavailable inhibitors of ATM kinase.[4][5][6] Starting from a modestly potent high-throughput screening hit, medicinal chemistry efforts led to the discovery of compounds with significantly improved potency and selectivity against other kinases, particularly those within the PI3K-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR.[5][7] This guide will focus on a comparative analysis of key compounds from this series, using compound 72 (6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide) as a representative example, and comparing it with other analogues and the initial screening hit.[4][5]

Comparative Efficacy Data

The following tables summarize the in vitro potency and selectivity of representative 3-quinoline carboxamides against ATM and other related kinases.

Table 1: Cellular Potency and Selectivity of 3-Quinoline Carboxamides
CompoundATM IC50 (µM)ATR IC50 (µM)DNA-PK IC50 (µM)mTOR IC50 (µM)Selectivity (ATR/ATM)
Hit Compound (4) 0.85>5>10>10>6
Compound 13 0.08>10>10>10>125
Compound 72 0.0013>1>1>1>770
Compound 74 0.00070.5>10>10>714

Data compiled from medicinal chemistry literature on novel 3-quinoline carboxamides. IC50 values represent the concentration required for 50% inhibition in cellular assays.[5]

Table 2: Kinase Selectivity Profile of Compound 72
Kinase% Inhibition at 1 µM
ATM 100
ATR <10
DNA-PK <10
mTOR <10
PI3Kα <10
PI3Kβ <10
PI3Kγ <10
PI3Kδ <10

This table highlights the high selectivity of Compound 72 against a panel of related kinases, demonstrating minimal off-target activity at a high concentration.[5]

Key Signaling Pathways and Experimental Workflows

Visual representations of the ATM signaling pathway and the experimental workflow for inhibitor screening provide a clearer understanding of the biological context and the research methodology.

ATM_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) p-ATM Ser1981 ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 H2AX H2AX ATM_active->H2AX BRCA1 BRCA1 ATM_active->BRCA1 Inhibitors 3-Quinoline Carboxamides (e.g., Compound 72) Inhibitors->ATM_active inhibits Arrest Cell Cycle Arrest CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair H2AX->Repair BRCA1->Repair

Caption: ATM Signaling Pathway and Point of Inhibition.

The diagram above illustrates the central role of ATM in response to DNA double-strand breaks.[8][9][10] Upon DNA damage, the MRN complex recruits and activates ATM, which then phosphorylates a host of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[9][10][11] 3-quinoline carboxamides act as ATP-competitive inhibitors, preventing the phosphorylation of these downstream substrates.[7]

Experimental_Workflow Start Start: Cancer Cell Line (e.g., U2OS) Induce_DSB Induce DNA Damage (e.g., H2O2 or Ionizing Radiation) Start->Induce_DSB Add_Inhibitor Treat with 3-Quinoline Carboxamide (Varying Concentrations) Induce_DSB->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Lyse Cell Lysis and Protein Quantification Incubate->Lyse ELISA ELISA for Phospho-Substrate (e.g., p-p53 Ser15) Lyse->ELISA Analyze Data Analysis: Calculate IC50 Values ELISA->Analyze End End Analyze->End

References

Unlocking New Therapeutic Avenues: A Comparative Analysis of ATM Inhibitor Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. Ataxia-telangiectasia mutated (ATM) kinase inhibitors have emerged as a promising class of drugs that can sensitize cancer cells to various treatments by disrupting the DNA damage response (DDR). This guide provides a comprehensive comparative analysis of the synergistic effects of ATM inhibitors when combined with other therapeutic modalities, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[1][2][3] By inhibiting ATM, cancer cells are rendered more vulnerable to agents that induce DSBs, such as radiotherapy and certain chemotherapies.[1][2][4] This guide explores the synergistic potential of ATM inhibitors in combination with PARP inhibitors, radiotherapy, chemotherapy, ATR inhibitors, and immunotherapy, presenting a valuable resource for advancing cancer research and drug development.

ATM Inhibitors in Combination with PARP Inhibitors

The combination of ATM and PARP inhibitors represents a potent synthetic lethal strategy in cancer therapy.[5] PARP inhibitors are most effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. ATM is a key player in initiating HRR, and its inhibition can induce a "BRCAness" phenotype in cancer cells, thereby increasing their sensitivity to PARP inhibitors.[6][7] This synergistic relationship is based on the concept of dual pathway inhibition, where blocking two critical DNA repair pathways leads to a massive accumulation of DNA damage and subsequent cell death.[5][8]

Quantitative Analysis of Synergistic Effects: ATM + PARP Inhibitors
ATM InhibitorPARP InhibitorCancer TypeKey FindingsReference
KU-60019 / AZD0156Olaparib / VeliparibVarious Cancer Cell LinesIncreased DNA damage and G2/M checkpoint activation. The role of ATM in DNA repair was found to be critical for the synergism.[5][8]
UnspecifiedOlaparibOsteosarcomaCRISPR-Cas9 screen identified ATM knockout as a potent synergizer of PARP inhibition. The combination led to increased DNA double-strand breaks.[6][7]
UnspecifiedTalazoparibAdvanced Solid TumorsClinical trial NCT04497116 is evaluating the combination of the ATR inhibitor camonsertib (RP-3500) with the PARP inhibitor talazoparib, highlighting the interest in combining DDR inhibitors. While not a direct ATM-PARP inhibitor combination, it underscores the strategy of dual DDR pathway blockade.[9][10]

ATM Inhibitors as Radiosensitizers

Radiotherapy is a cornerstone of cancer treatment that induces DSBs in cancer cells. ATM inhibitors can significantly enhance the efficacy of radiotherapy by preventing the repair of these radiation-induced DSBs.[1][2][11][12] This leads to the persistence of lethal DNA damage, mitotic catastrophe, and ultimately, cancer cell death.[4][11] Preclinical and clinical studies have demonstrated the potential of this combination across a broad range of tumor types.[1][12][13][14]

Quantitative Analysis of Synergistic Effects: ATM Inhibitors + Radiotherapy
ATM InhibitorCancer TypeKey FindingsReference
M3541 / M4076Various Cancer Cell Lines and Xenograft ModelsStrong potentiation of radiotherapy, leading to complete tumor regressions in some models. The combination induced G2-M phase arrest and increased cell death.[1][4][15]
AZD1390GlioblastomaAZD1390, a brain-penetrant ATM inhibitor, showed a manageable safety profile and preliminary efficacy in combination with radiotherapy in a phase I trial (NCT03423628).[12][16][17]
M3541Advanced Solid TumorsA phase I trial (NCT03225105) evaluated M3541 with palliative radiotherapy. Doses up to 300 mg/fraction day were well tolerated, with some patients showing complete or partial responses.[12][13][14][18][19]
AZD0156Head and Neck Squamous Cell Carcinoma, MelanomaThe combination augmented the antitumor immune response in murine models, suggesting a triple combination with immunotherapy could be beneficial.[20]

Synergistic Effects of ATM Inhibitors with Chemotherapy

ATM inhibitors can also enhance the cytotoxicity of various chemotherapeutic agents, particularly those that induce DNA DSBs, such as topoisomerase inhibitors and platinum-based compounds.[2][3][21][22] By blocking the ATM-mediated DNA damage checkpoint and repair, these inhibitors lower the threshold for chemotherapy-induced cell death.[2][3]

Quantitative Analysis of Synergistic Effects: ATM Inhibitors + Chemotherapy

| ATM Inhibitor | Chemotherapeutic Agent | Cancer Type | Key Findings | Reference | | :--- | :--- | :--- | :--- | | M3541 | Topoisomerase I Inhibitors | Various Cancer Cell Lines and Xenograft Models | Synergistically potentiated the effects of topoisomerase inhibitors. |[1][2] | | AZ31 | Irinotecan (Topoisomerase I inhibitor) | Colorectal Cancer | The combination showed synergistic effects in vitro and enhanced antitumor responses in patient-derived xenograft models, particularly in those resistant to irinotecan alone. |[3][21] | | KU-59403 | Etoposide, Camptothecin, Doxorubicin | Colorectal and Breast Cancer | Significantly enhanced the cytotoxic effects of these topoisomerase inhibitors. |[3][22] | | Unspecified | Cisplatin | Breast Cancer | ATM inhibitors potentiated cisplatin-induced apoptosis. |[23][24] |

ATM and ATR Inhibitor Combinations: A Dual Blockade of the DDR

ATR (Ataxia-Telangiectasia and Rad3-related) is another critical kinase in the DDR pathway, primarily responding to single-stranded DNA and replication stress.[25][26] The combination of ATM and ATR inhibitors represents a powerful strategy to induce synthetic lethality in cancer cells.[26][27] By simultaneously blocking two key nodes of the DDR, this combination can lead to a catastrophic level of genomic instability and cell death, particularly in tumors with existing DNA repair defects.[25][27]

Quantitative Analysis of Synergistic Effects: ATM + ATR Inhibitors

| ATM Inhibitor | ATR Inhibitor | Cancer Type | Key Findings | Reference | | :--- | :--- | :--- | :--- | | M3541 / M4076 | M6620 (Berzosertib) / M4344 | Various Cancer Cell Lines and Patient-Derived Xenografts | Synergistically potentiated ATR inhibitor efficacy in vitro and in vivo. The combination amplified chromosomal defects and enhanced cancer cell death. |[26][28] | | Unspecified | VE-821 | ATM-deficient Lung Cancer Cells | The combination of an ATR inhibitor with a PARP inhibitor (olaparib) was shown to be necessary to induce cell death in ATM-deficient cells, highlighting the interplay between these pathways. |[27] | | Unspecified | AZD6738 | Mantle Cell Lymphoma, Diffuse Large B-cell Lymphoma | The ATR inhibitor showed strong synergistic cytotoxic effects with Chk1 and Wee1 inhibitors (downstream of ATR/ATM), demonstrating the potential of targeting multiple points in the DDR pathway. |[29] |

Enhancing Immunotherapy with ATM Inhibitors

Emerging evidence suggests that ATM inhibition can also potentiate the effects of immunotherapy.[30][31] By inducing DNA damage, ATM inhibitors can trigger the cGAS/STING pathway, which in turn activates a type I interferon response.[11][20][31] This can lead to increased infiltration of immune cells into the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1.[20][30][31]

Quantitative Analysis of Synergistic Effects: ATM Inhibitors + Immunotherapy

| ATM Inhibitor | Immunotherapy | Cancer Type | Key Findings | Reference | | :--- | :--- | :--- | :--- | | AZD0156 | Anti-PD-L1 | Head and Neck Squamous Cell Carcinoma, Melanoma | The combination of the ATM inhibitor and radiotherapy augmented the antitumor immune response, which was further improved by the addition of anti-PD-L1 therapy. |[20] | | Unspecified | Immune Checkpoint Blockade | Various Murine and Human Tumor Cell Lines | ATM inhibition promoted cytoplasmic leakage of mitochondrial DNA and activation of the cGAS/STING pathway, potentiating the effects of immune checkpoint blockade. |[31] | | Peposertib (a DNA-PK inhibitor, another DDR kinase) | Avelumab (anti-PD-L1) | Advanced/Metastatic Solid Tumors and Hepatobiliary Malignancies | A phase I/II trial is investigating the combination of a DDR inhibitor with immunotherapy and radiotherapy, reflecting the growing interest in this therapeutic strategy. |[32] |

Experimental Protocols

To facilitate the replication and extension of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability and Clonogenic Survival Assays

Objective: To assess the cytotoxic and cytostatic effects of ATM inhibitors alone and in combination with other agents.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates (for viability assays) or 6-well plates (for clonogenic assays) at a predetermined density to allow for logarithmic growth during the experiment.

  • Drug Treatment: After 24 hours, treat the cells with a dose range of the ATM inhibitor, the combination agent, or both. Include a vehicle-treated control group. For combination studies, a fixed-ratio or a matrix-based dosing schedule can be used.

  • Incubation: Incubate the cells for a period ranging from 72 hours (for viability assays) to 10-14 days (for clonogenic assays), or until colonies are of a sufficient size.

  • Assessment:

    • Viability Assay: Use reagents such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) to measure cell viability according to the manufacturer's instructions.

    • Clonogenic Assay: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the IC50 values for single agents and the Combination Index (CI) for combination treatments using software like CompuSyn. A CI < 1 indicates synergy. For clonogenic assays, calculate the plating efficiency and survival fraction.

Western Blotting for DNA Damage and Apoptosis Markers

Objective: To investigate the molecular mechanisms underlying the synergistic effects, such as increased DNA damage and apoptosis.

Protocol:

  • Protein Extraction: After drug treatment for the desired time points, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against key proteins such as phospho-ATM (Ser1981), γH2AX (a marker of DSBs), cleaved PARP (a marker of apoptosis), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Cell Cycle Analysis

Objective: To determine the effects of ATM inhibitor combinations on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the drugs for the desired time and then harvest by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use software such as FlowJo or FCS Express to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Visualizing the Mechanisms of Action

To better understand the complex signaling pathways and experimental workflows, the following diagrams are provided.

Synergy_Pathways cluster_DDR DNA Damage Response DSB DNA Double-Strand Break ATM ATM DSB->ATM activates SSB DNA Single-Strand Break PARP PARP SSB->PARP activates Cell_Cycle_Arrest_Repair Cell Cycle Arrest & DNA Repair ATM->Cell_Cycle_Arrest_Repair ATR ATR ATR->Cell_Cycle_Arrest_Repair SSB_Repair SSB Repair PARP->SSB_Repair Replication_Stress Replication Stress Replication_Stress->ATR activates ATM_Inhibitor ATM Inhibitor ATM_Inhibitor->ATM inhibits Apoptosis Apoptosis ATM_Inhibitor->Apoptosis leads to ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR inhibits ATR_Inhibitor->Apoptosis leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits PARP_Inhibitor->Apoptosis leads to Cell_Survival Cell Survival Cell_Cycle_Arrest_Repair->Cell_Survival promotes SSB_Repair->Cell_Survival promotes

Caption: ATM, ATR, and PARP signaling in the DNA damage response and points of inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment: ATM Inhibitor +/- Combination Agent start->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability clonogenic Clonogenic Survival Assay incubation->clonogenic western Western Blot (γH2AX, cleaved PARP) incubation->western cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle analysis Data Analysis: IC50, Combination Index, Protein Expression, Cell Cycle Distribution viability->analysis clonogenic->analysis western->analysis cell_cycle->analysis conclusion Conclusion: Assessment of Synergistic Effects analysis->conclusion

Caption: A generalized workflow for in vitro analysis of ATM inhibitor synergistic effects.

References

Biomarkers for Predicting Response to ATM Inhibitor-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for personalized cancer therapy has led to the development of targeted drugs that exploit specific vulnerabilities in cancer cells. ATM Inhibitor-10 is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DNA damage response (DDR). This guide provides a comparative analysis of biomarkers that can predict the response to this compound, supported by experimental data and detailed methodologies for key assays.

This compound: Mechanism of Action and Therapeutic Rationale

This compound is a highly selective and orally active inhibitor of ATM kinase with a reported IC50 of 0.6 nM[1]. ATM kinase is a primary sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis[2][3]. Many cancer therapies, including radiotherapy and various chemotherapeutic agents, function by inducing DSBs. By inhibiting ATM, this compound prevents cancer cells from repairing this damage, thereby sensitizing them to the cytotoxic effects of these treatments[3]. Preclinical studies have shown that this compound exhibits anti-tumor activity in SW620 colorectal cancer xenograft models and acts synergistically with Topoisomerase I inhibitors[1].

Biomarkers for Predicting Response

The efficacy of ATM inhibitors is not uniform across all tumor types and is significantly influenced by the genetic background of the cancer cells. Several biomarkers have emerged as potential predictors of response to ATM inhibition.

p53 Mutation Status

The tumor suppressor protein p53 is a critical downstream target of ATM. In response to DNA damage, ATM phosphorylates and activates p53, leading to cell cycle arrest or apoptosis[2]. The p53 status of a tumor is a key determinant of its response to ATM inhibition.

  • p53-Deficient Tumors: In the absence of functional p53, cells become heavily reliant on other cell cycle checkpoint regulators, such as those in the G2/M phase, which are also influenced by ATM. Therefore, inhibiting ATM in p53-deficient tumors is expected to lead to mitotic catastrophe and enhanced cell death when combined with DNA-damaging agents[4][5].

  • p53-Proficient Tumors: Conversely, in tumors with wild-type p53, ATM inhibition might be less effective or even protective. This is because ATM-mediated p53 activation is a primary mechanism for eliminating cells with damaged DNA. Inhibiting this pathway could allow damaged cells to survive, potentially leading to treatment resistance[5][6].

Table 1: Preclinical Evidence for p53-Dependent Sensitivity to ATM Inhibition

Cell Linep53 StatusTreatmentOutcomeReference
SW620MutantATM Inhibitor + Etoposide12-fold enhancement of cytotoxicity[7]
LoVoWild-typeATM Inhibitor + EtoposideNo consistent difference in enhancement compared to p53 mutant cells[7]
Human Cancer CellsMutantATM Inhibitor (KU-55933) + DoxorubicinIncreased sensitivity to doxorubicin[5]
Human Cancer CellsProficientATM Inhibitor (KU-55933) + DoxorubicinIncreased resistance to doxorubicin[5]
ATM Gene Alterations

Mutations or loss of expression of the ATM gene itself can also predict the response to certain therapies, particularly those based on the concept of synthetic lethality.

  • ATM Mutations: Tumors with inactivating mutations in the ATM gene are deficient in homologous recombination repair (HRR), a major pathway for repairing DSBs. This deficiency makes them highly dependent on other DNA repair pathways. While seemingly counterintuitive to treat an ATM-deficient tumor with an ATM inhibitor, ATM mutations are a strong indicator of a defective DDR and may sensitize tumors to other DDR inhibitors like PARP or ATR inhibitors[8][9][10].

  • Low ATM Protein Expression: Reduced or absent ATM protein expression, which can be assessed by immunohistochemistry (IHC), can also serve as a biomarker. Low ATM expression has been associated with worse clinical outcomes in some cancers and may predict sensitivity to therapies that exploit DDR deficiencies[9][11].

Table 2: Clinical and Preclinical Data on ATM Alterations as Biomarkers

Cancer TypeBiomarkerTherapyOutcomeReference
Advanced Solid TumorsATM gene alterationsElimusertib (ATR inhibitor)Durable and prolonged responses[9]
Pan-cancerSomatic or germline ATM mutationsRadiotherapyTwo-fold increased radiotherapeutic efficacy[8]
Gastric CancerATM-negative tumors (by IHC)Olaparib + PaclitaxelGreater overall survival benefit[12]
Synthetic Lethality with Other DNA Damage Response (DDR) Inhibitors

The principle of synthetic lethality provides a powerful strategy for targeting cancers with specific DNA repair defects. In this context, the inhibition of two DNA repair pathways simultaneously is lethal to cancer cells, while the inhibition of either pathway alone is not.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in tumors with HRR deficiency, such as those with BRCA1/2 mutations. Preclinical evidence suggests that ATM deficiency also confers sensitivity to PARP inhibitors, creating a synthetic lethal interaction[5][8].

  • ATR Inhibitors: Ataxia-telangiectasia and Rad3-related (ATR) kinase is another key player in the DDR, primarily responding to single-strand DNA breaks and replication stress. In ATM-deficient tumors, there is an increased reliance on the ATR pathway for survival. Therefore, combining an ATM inhibitor with an ATR inhibitor can be a potent synthetic lethal strategy[5][9].

  • DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is essential for the non-homologous end joining (NHEJ) pathway of DSB repair. Simultaneous inhibition of ATM and DNA-PK can lead to a profound inability to repair DSBs, resulting in synergistic cell killing.

Table 3: Preclinical Evidence for Synthetic Lethality with ATM Inhibition

Combination TherapyCancer ModelOutcomeReference
ATM inhibitor + PARP inhibitorATM-deficient lung cancer cellsCytostatic effect (G2 arrest)[9]
ATM inhibitor + ATR inhibitorATM-deficient lung cancer cellsInduction of cell death[9]
ATM inhibitor + CHK1 inhibitorColorectal cancer cellsSynergistic antitumor effects and synthetic lethality[13]

Experimental Protocols

Accurate and reproducible biomarker assessment is crucial for the clinical implementation of personalized therapies. Below are detailed methodologies for the key experiments discussed in this guide.

Immunohistochemistry (IHC) for ATM Protein Expression

This protocol describes the detection of ATM protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the rabbit monoclonal antibody clone Y170.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Microwave or steamer for heat-induced epitope retrieval (HIER)

  • Hydrogen Peroxide Block (3%)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody: Anti-ATM, clone Y170 (diluted in antibody diluent)

  • Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform HIER by incubating slides in Antigen Retrieval Buffer in a microwave or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides in PBS (3 x 5 minutes).

    • Incubate in Hydrogen Peroxide Block for 10 minutes to quench endogenous peroxidase activity.

    • Wash in PBS (3 x 5 minutes).

    • Apply Blocking Buffer and incubate for 1 hour at room temperature.

    • Incubate with the primary antibody (Anti-ATM, clone Y170) overnight at 4°C.

    • Wash in PBS (3 x 5 minutes).

    • Incubate with the secondary antibody for 1 hour at room temperature.

    • Wash in PBS (3 x 5 minutes).

    • Incubate with DAB substrate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

Scoring:

  • ATM expression is evaluated based on nuclear staining in tumor cells.

  • A common scoring algorithm defines ATM-negative tumors as those with <25% of tumor cell nuclei showing any intensity of staining[6][12].

Targeted Next-Generation Sequencing (NGS) of TP53 and ATM

This protocol outlines the general workflow for identifying mutations in the TP53 and ATM genes from tumor tissue.

Materials:

  • FFPE tumor tissue scrolls or slides

  • DNA extraction kit for FFPE tissue

  • Quantification kit for DNA (e.g., Qubit)

  • NGS library preparation kit (e.g., Illumina TruSeq, Ion AmpliSeq)

  • Targeted gene panel covering all coding exons and splice junctions of TP53 and ATM

  • NGS instrument (e.g., Illumina MiSeq/NextSeq, Ion Torrent S5)

  • Bioinformatics pipeline for data analysis

Procedure:

  • DNA Extraction:

    • Macro- or micro-dissect tumor-rich areas from FFPE slides.

    • Extract genomic DNA using a kit specifically designed for FFPE tissue to maximize yield and quality.

  • DNA Quantification and Quality Control:

    • Quantify the extracted DNA and assess its quality (e.g., by spectrophotometry and fluorometry).

  • Library Preparation and Target Enrichment:

    • Prepare NGS libraries from the genomic DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

    • Enrich for the target regions (TP53 and ATM exons) using a hybridization-based capture or amplicon-based approach.

  • Sequencing:

    • Sequence the enriched libraries on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants (single nucleotide variants, insertions, and deletions) within the targeted regions.

    • Annotate the identified variants to determine their potential pathogenicity and clinical significance.

Pharmacodynamic Biomarker Assay: Mass Spectrometry-based Quantification of ATM Activity

This method quantifies the activity of the ATM kinase by measuring the phosphorylation of its downstream substrates in response to DNA damage and ATM inhibition.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA)

  • Trypsin for protein digestion

  • Stable isotope-labeled internal standard peptides (for target phosphopeptides)

  • Antibodies for immunoaffinity enrichment of target phosphopeptides

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Treat cells with a DNA-damaging agent in the presence or absence of an ATM inhibitor.

    • Prepare protein lysates and quantify the protein concentration.

  • Protein Digestion:

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to increase the sensitivity of detection.

  • Immunoaffinity Enrichment:

    • Use antibodies specific to the target phosphopeptides to selectively capture them from the complex peptide mixture.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to identify and quantify the target phosphopeptides relative to the spiked-in internal standards.

  • Data Analysis:

    • Process the mass spectrometry data to determine the relative abundance of the target phosphopeptides in different treatment conditions. A decrease in the phosphorylation of ATM substrates in the presence of the inhibitor confirms target engagement and pathway inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz.

ATM_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DSB Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair (Homologous Recombination) BRCA1->DNARepair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Figure 1: Simplified ATM signaling pathway in response to DNA double-strand breaks.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-ATM, Y170) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection DAB Detection SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting End Microscopy Mounting->End

Figure 2: Experimental workflow for ATM immunohistochemistry.

NGS_Workflow Start Tumor Biopsy DNA_Extraction DNA Extraction Start->DNA_Extraction QC DNA Quantification & Quality Control DNA_Extraction->QC Library_Prep Library Preparation QC->Library_Prep Target_Enrichment Target Enrichment (TP53 & ATM) Library_Prep->Target_Enrichment Sequencing Next-Generation Sequencing Target_Enrichment->Sequencing Data_Analysis Bioinformatics Analysis Sequencing->Data_Analysis End Mutation Report Data_Analysis->End

Figure 3: Workflow for targeted next-generation sequencing of TP53 and ATM.

Conclusion

The selection of patients most likely to benefit from treatment with this compound is critical for its successful clinical development and application. The biomarkers discussed in this guide, including p53 mutation status, ATM gene alterations, and the potential for synthetic lethality with other DDR inhibitors, provide a strong foundation for a personalized treatment approach. The provided experimental protocols offer a starting point for the standardized assessment of these biomarkers in a research and clinical setting. Further clinical validation of these biomarkers in prospective trials will be essential to fully realize the therapeutic potential of ATM inhibitors in cancer treatment.

References

A Comparative Guide to the Radiosensitizing Potential of ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase has emerged as a promising strategy to enhance the efficacy of radiotherapy in cancer treatment. ATM plays a pivotal role in the DNA damage response (DDR), a network of cellular pathways that detect and repair DNA lesions, such as the double-strand breaks (DSBs) induced by ionizing radiation. By blocking ATM activity, cancer cells are rendered more susceptible to the cytotoxic effects of radiation, a concept known as radiosensitization. This guide provides a comparative overview of the radiosensitizing potential of different ATM inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

The ATM Signaling Pathway in Response to DNA Damage

Upon induction of DNA double-strand breaks by ionizing radiation, the MRE11-RAD50-NBS1 (MRN) complex recognizes the damaged DNA and recruits ATM. This leads to the activation of ATM through autophosphorylation. Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key downstream targets include p53, CHK2, and H2AX. The phosphorylation of H2AX to form γH2AX is a critical early event, creating a platform for the recruitment of other DNA repair proteins to the site of damage.

ATM_Signaling_Pathway IR Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) IR->DNA_DSB MRN MRN Complex (MRE11/RAD50/NBS1) DNA_DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) (pS1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis gamma_H2AX γH2AX H2AX->gamma_H2AX DNARepair DNA Repair gamma_H2AX->DNARepair recruits repair proteins ATM_Inhibitor ATM Inhibitor ATM_Inhibitor->ATM_active inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Line Selection & Culture Inhibitor_Treatment ATM Inhibitor Treatment (Dose-response) Cell_Culture->Inhibitor_Treatment Irradiation Ionizing Radiation (Dose-response) Inhibitor_Treatment->Irradiation Clonogenic_Assay Clonogenic Survival Assay (SER/DMF Calculation) Irradiation->Clonogenic_Assay Mechanistic_Assays Mechanistic Assays Irradiation->Mechanistic_Assays Xenograft Tumor Xenograft Model Establishment Clonogenic_Assay->Xenograft Promising candidates Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanistic_Assays->Cell_Cycle DNA_Damage DNA Damage/Repair Assay (γH2AX Foci) Mechanistic_Assays->DNA_Damage Treatment_Groups Treatment Groups: - Vehicle - Inhibitor alone - Radiation alone - Combination Xenograft->Treatment_Groups Tumor_Growth Tumor Growth Delay Measurement Treatment_Groups->Tumor_Growth Survival Animal Survival Analysis Treatment_Groups->Survival

In Vivo Validation of ATM Inhibitor-10: A Comparative Analysis of Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-tumor effects of ATM Inhibitor-10 and other leading ATM inhibitors. While specific in vivo quantitative data for this compound is not publicly available beyond summary statements, this document leverages detailed experimental data from alternative ATM inhibitors to establish a framework for its potential efficacy and validation. The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents.[1]

Comparative In Vivo Efficacy of ATM Inhibitors

While "this compound (compound 74)" is described as a highly selective and orally active ATM inhibitor with anti-tumor activity in SW620 xenograft models, detailed public data on its in vivo performance is limited.[2][3][4][5] The following table summarizes the in vivo anti-tumor effects of well-documented alternative ATM inhibitors, providing a benchmark for the expected performance of this class of compounds.

InhibitorCancer ModelCombination AgentKey In Vivo Efficacy Results
This compound SW620 (colorectal) xenograftTopoisomerase I inhibitorsDescribed as having anti-tumor activity and synergistic effects, but specific data is not available.[2][3][4][5]
KU-59403 SW620 (colorectal) xenograftIrinotecan (topoisomerase I inhibitor)144% enhancement of irinotecan efficacy.[6]
HCT116 (colorectal) xenograftEtoposide (topoisomerase II poison)Significant enhancement of anti-tumor activity at well-tolerated doses.[7]
M3541 FaDu (head and neck) xenograftIonizing Radiation (IR) + CisplatinEnhanced chemoradiotherapy effect and survival benefit in a triple combination.[8]
Colorectal cancer xenograftIonizing Radiation (IR)Strong enhancement of radiotherapy efficacy, leading to complete tumor regressions.[8]
AZD1390 Glioma and lung cancer brain metastatic modelsIonizing Radiation (IR)Significantly induced tumor regressions and increased animal survival compared to IR alone.[9]

Mechanism of Action: ATM Signaling Pathway

ATM inhibitors function by blocking the catalytic activity of the ATM kinase, a key protein in the DNA damage response pathway.[10] Upon DNA double-strand breaks (DSBs), induced by agents like ionizing radiation or certain chemotherapies, ATM is activated and phosphorylates a cascade of downstream targets. This signaling cascade initiates cell cycle arrest, allowing time for DNA repair, or triggers apoptosis if the damage is irreparable. By inhibiting ATM, these drugs prevent cancer cells from repairing DNA damage, leading to the accumulation of lethal genomic instability and subsequent cell death.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair ATM_Inhibitor This compound ATM_Inhibitor->ATM_active inhibits

Caption: ATM Signaling Pathway and Inhibition.

Experimental Protocols

The following are generalized protocols for in vivo validation of ATM inhibitors, based on common practices described in preclinical studies.[6][7]

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., SW620, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice (e.g., CD-1 nude) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of 1x10^7 cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., approximately 5 mm x 5 mm). Tumor volume is measured regularly using calipers and calculated using the formula: (a^2 × b)/2, where 'a' is the smallest and 'b' is the largest dimension.

Drug Administration and Efficacy Evaluation
  • Treatment Groups: Mice are randomized into several groups (n=5-10 per group):

    • Vehicle control

    • ATM inhibitor alone

    • Combination agent (e.g., irinotecan, ionizing radiation) alone

    • ATM inhibitor in combination with the other agent

  • Dosing Regimen: The ATM inhibitor is administered (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. For combination studies, the ATM inhibitor is typically given shortly before the administration of the DNA-damaging agent.

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined maximum size or for a specified duration. The primary endpoint is typically tumor growth delay or inhibition. Overall survival may also be monitored.

  • Statistical Analysis: Differences in tumor growth between treatment groups are analyzed using appropriate statistical tests (e.g., Mann-Whitney test).

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., SW620) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Drug Administration (ATM Inhibitor +/- Combo Agent) Randomization->Dosing Monitoring 6. Tumor Volume Monitoring Dosing->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitoring->Endpoint Statistics 8. Statistical Analysis Endpoint->Statistics

Caption: In Vivo Experimental Workflow.

Comparison of this compound with Alternatives

The following diagram illustrates the logical relationship and key distinguishing features of this compound compared to other well-studied ATM inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of ATM Inhibitor-10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like ATM Inhibitor-10 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its disposal based on established best practices for hazardous chemical waste management in a laboratory setting. This information is intended to supplement, not replace, institution-specific protocols and the guidance of a licensed waste disposal professional.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures.

Core Disposal Principles

The disposal of this compound, a potent small molecule kinase inhibitor, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The primary steps for proper disposal involve segregation, containerization, labeling, and transfer to a designated waste accumulation area for pickup by a certified hazardous waste contractor.

Table 1: Waste Segregation for this compound

Waste TypeSegregation Guidelines
Solid Waste Contaminated lab materials such as gloves, weighing paper, and pipette tips.
Place in a designated, leak-proof container clearly labeled for solid chemical waste.
Liquid Waste Unused or expired solutions of this compound.
Collect in a compatible, sealed container. Do not mix with other solvent waste unless compatibility is confirmed.
Sharps Waste Contaminated needles, syringes, or other sharp objects.
Dispose of in a designated sharps container that is puncture-resistant and leak-proof.

Step-by-Step Disposal Protocol

  • Segregation at the Source : As waste is generated, immediately segregate it into the appropriate waste stream as outlined in Table 1. Avoid mixing different types of chemical waste to prevent unintended reactions.[2][3]

  • Proper Containerization :

    • Use containers that are compatible with the chemical waste. For this compound, which is likely a solid at room temperature, a sturdy, sealable plastic or glass container is appropriate for solid waste.[2]

    • Liquid waste solutions should be stored in tightly sealed containers with a screw-top cap.[2]

    • Ensure containers are in good condition and free from cracks or leaks.[2]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Accurate Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[4]

    • The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added to the container.

    • Indicate the primary hazards associated with the waste (e.g., "Toxic," "Handle with Care").

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste containers in a designated SAA within the laboratory.[2][4]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[5]

    • Segregate incompatible waste types within the SAA.

  • Arranging for Disposal :

    • Once a waste container is full or has been in the SAA for a designated period (as per institutional policy, often not exceeding one year), arrange for its pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate Waste (Solid, Liquid, Sharps) A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps Container B->E Sharps F Label Container 'Hazardous Waste' + Chemical Name & Date C->F D->F E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Time Limit Reached? G->H I Request Waste Pickup (EHS or Contractor) H->I Yes K Continue Accumulation in SAA H->K No J Licensed Disposal I->J K->H

Disposal workflow for this compound.

Experimental Protocols Cited

While this guide focuses on disposal, the principles of safe handling are derived from standard laboratory safety protocols for working with potent, biologically active small molecules. These protocols are generally found in institutional Chemical Hygiene Plans and standard operating procedures for chemical handling.

This guidance is based on general principles of laboratory safety and hazardous waste management. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or clarification. By adhering to these procedures, you contribute to a safe and environmentally responsible research environment.

References

Essential Safety and Logistical Information for Handling ATM Inhibitor-10

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of ATM Inhibitor-10, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes
Respiratory Not required under normal conditions of use with adequate ventilation. If aerosols may be generated, use a NIOSH-approved respirator.

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and lab coat) when unpacking the product.

  • Verify that the product label matches the order information.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust or aerosols. If working with a powder, weigh it out in a contained environment.

  • Use dedicated labware (spatulas, glassware) for handling the inhibitor.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution and then with soap and water.

4. First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected in a designated hazardous waste container.

  • Do not mix this waste with other waste streams unless compatible.

  • The waste container must be made of a chemically resistant material and have a secure lid.

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), and any other relevant hazard information.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Receive & Inspect this compound ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves start->ppe handling_env Work in a Ventilated Area (e.g., Fume Hood) ppe->handling_env weigh Weigh/Prepare Inhibitor handling_env->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area & Labware experiment->decontaminate waste_collection Collect all contaminated materials in a labeled hazardous waste container decontaminate->waste_collection disposal Dispose of waste via EHS or licensed contractor waste_collection->disposal spill Spill Occurs spill_response Contain & Clean Spill (with appropriate PPE) spill->spill_response exposure Personal Exposure Occurs first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.